molecular formula C6H10O2 B13831902 Ethyl Cyclopropylcarboxylate-d5 (Major)

Ethyl Cyclopropylcarboxylate-d5 (Major)

Cat. No.: B13831902
M. Wt: 119.17 g/mol
InChI Key: LDDOSDVZPSGLFZ-ZDGANNJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl Cyclopropylcarboxylate-d5 (Major) is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 119.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl Cyclopropylcarboxylate-d5 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl Cyclopropylcarboxylate-d5 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O2

Molecular Weight

119.17 g/mol

IUPAC Name

ethyl 1,2,2,3,3-pentadeuteriocyclopropane-1-carboxylate

InChI

InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3/i3D2,4D2,5D

InChI Key

LDDOSDVZPSGLFZ-ZDGANNJSSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])C(=O)OCC)([2H])[2H])[2H]

Canonical SMILES

CCOC(=O)C1CC1

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of Ethyl Cyclopropylcarboxylate-d5

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl Cyclopropylcarboxylate-d5: Structure, Properties, and Applications

Introduction

In the landscape of modern pharmaceutical research and development, isotopically labeled compounds are indispensable tools for elucidating metabolic pathways, quantifying drug exposure, and understanding reaction mechanisms.[1][][3] Ethyl Cyclopropylcarboxylate-d5, a deuterated analogue of Ethyl Cyclopropylcarboxylate, serves as a critical internal standard and tracer in such studies. The substitution of hydrogen with its heavier, stable isotope, deuterium, provides a unique mass signature for analytical detection without significantly altering the compound's chemical properties.[] This guide offers a comprehensive examination of Ethyl Cyclopropylcarboxylate-d5, detailing its molecular structure, physicochemical properties, and the scientific rationale behind its application for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental characteristics is paramount for its effective application. This section dissects the structure and core properties of Ethyl Cyclopropylcarboxylate-d5, contrasting it with its non-deuterated counterpart.

Chemical Structure Elucidation

Ethyl Cyclopropylcarboxylate-d5 is structurally identical to its parent compound, with the critical exception of five deuterium atoms replacing the hydrogen atoms on the cyclopropyl ring. The IUPAC name, ethyl 1,2,2,3,3-pentadeuteriocyclopropane-1-carboxylate, precisely defines the location of this isotopic labeling.[4] This specific placement is often strategic, targeting potential sites of metabolic transformation to study the compound's fate in biological systems.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_product Final Product start1 Ethyl Acrylate reaction Deuterated Cyclopropanation start1->reaction start2 Dichloromethane-d2 (CD₂Cl₂) start2->reaction start3 Iron Catalyst (e.g., FeCl₃) start3->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Quench purification Column Chromatography workup->purification product Ethyl Cyclopropyl- carboxylate-d5 purification->product Isolation

Caption: Proposed workflow for the synthesis of Ethyl Cyclopropylcarboxylate-d5.

Protocol: Spectroscopic Characterization

Confirming the identity, purity, and isotopic incorporation of the final product is a critical, self-validating step.

Objective: To verify the chemical structure and isotopic enrichment of synthesized Ethyl Cyclopropylcarboxylate-d5.

Methodologies:

  • Mass Spectrometry (MS)

    • Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with Gas Chromatography (GC) or Liquid Chromatography (LC).

    • Procedure:

      • Prepare a dilute solution (e.g., 1 µg/mL) of the sample in a suitable volatile solvent (e.g., acetonitrile or ethyl acetate).

      • Inject the sample into the GC-MS or LC-MS system.

      • Acquire the mass spectrum in full scan mode using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).

    • Expected Outcome: The mass spectrum should show a molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated mass of C₆H₅D₅O₂ (119.17 g/mol ). [4]The absence or very low abundance of a peak at m/z 114.14 (corresponding to the d0 version) confirms high isotopic purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

    • Procedure:

      • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

      • Acquire a standard ¹H NMR spectrum.

      • Acquire a standard ¹³C NMR spectrum.

    • Expected Outcome:

      • ¹H NMR: The characteristic complex multiplets for the cyclopropyl protons, typically found in the highly shielded upfield region (approx. 0.5-1.5 ppm), will be absent. [5]The signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm) will remain.

      • ¹³C NMR: The spectrum will show signals for the ethyl and carbonyl carbons. The signals for the cyclopropyl carbons will be present but may appear as complex multiplets with low intensity due to C-D coupling and the absence of the Nuclear Overhauser Effect (NOE) from attached protons.

Conclusion

Ethyl Cyclopropylcarboxylate-d5 is a specialized chemical tool whose value lies in the subtle yet powerful substitution of hydrogen with deuterium. This isotopic labeling provides the necessary mass shift for its use as a highly reliable internal standard in quantitative bioanalysis, a field critical to modern drug discovery and development. Its synthesis and characterization demand precise chemical and analytical techniques to ensure its suitability for these demanding applications. By understanding its structure, the rationale for its deuteration, and the methods for its verification, researchers can confidently employ this compound to generate high-quality, reproducible data in their pursuit of new therapeutics.

References

  • Cheméo. (n.d.). Chemical Properties of Ethyl cyclopropanecarboxylate (CAS 4606-07-9). Retrieved from [Link]

  • SYNMR. (2023, May 22). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Retrieved from [Link]

  • de Graaf, R. A., et al. (2020). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

  • International Society for Magnetic Resonance in Medicine (ISMRM). (2020). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Ethyl Cyclopropylcarboxylate-d5 (Major), TRC 250 mg. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl cyclopropanecarboxylate. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl cyclopropanecarboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl cyclopropanecarboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • Pen-Tso, L., et al. (n.d.). Diastereoselective Radical-Type Cyclopropanation of Electron-Deficient Alkenes Mediated by the Highly Active Cobalt(II) Tetramethyltetraazaa[6]nnulene Catalyst. Retrieved from [Link]

  • Baird, M. S., et al. (2006). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. Retrieved from [Link]

  • Wang, F., et al. (2020). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Cyclopropyl Building Blocks for Organic Synthesis, 139. Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Methylenecyclopropanecarboxylic acid ethyl ester. Retrieved from [Link]

  • YouTube. (2023, December 17). Synthesis of Mono Deuterated Ethyl Benzene | Step-by-Step Organic Chemistry Lab Guide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropane, ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylcyclopropane. PubChem Compound Database. Retrieved from [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2024, January 16). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Retrieved from [Link]

  • Bioactive Compounds in Health and Disease. (2024, October 7). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Retrieved from [Link]

  • MDPI. (2025, June 20). Development of a Cyclodextrin-Based Drug Delivery System to Improve the Physicochemical Properties of Ceftobiprole as a Model Antibiotic. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Discovery of the Decarboxylative Blaise Reaction and Its Application to the Efficient Synthesis of Ethyl 2,6-Dichloro-5-fluoronicotinoylacetate(1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. PMC. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropane, ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Physicochemical Dynamics and Analytical Utility of Ethyl Cyclopropylcarboxylate-d5: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl Cyclopropylcarboxylate-d5 (ECC-d5) is a highly specialized, stable isotope-labeled compound primarily utilized as an internal standard (IS) in advanced analytical chemistry, pharmacokinetics, and metabolic profiling. By incorporating five deuterium atoms, ECC-d5 achieves a distinct mass shift (+5 Da) compared to its unlabeled counterpart. This mass differential allows for precise quantification in mass spectrometry (MS) while preserving identical chromatographic behavior, effectively neutralizing matrix effects and ion suppression.

Physicochemical Properties: Unlabeled vs. Isotopically Labeled

To understand the behavior of ECC-d5, we must establish the baseline properties of the unlabeled ester, Ethyl cyclopropanecarboxylate (CAS 4606-07-9)[1], and observe the physicochemical shifts induced by deuterium incorporation (CAS 1794783-51-9)[2].

Table 1: Comparative Physicochemical Data
PropertyEthyl Cyclopropylcarboxylate (Unlabeled)Ethyl Cyclopropylcarboxylate-d5 (Labeled)
Chemical Formula C₆H₁₀O₂C₆H₅D₅O₂
Molecular Weight 114.14 g/mol [1]119.17 g/mol [3]
CAS Number 4606-07-9[1]1794783-51-9[2]
Boiling Point ~116–118 °C~116–118 °C
Density ~0.90 g/cm³~0.94 g/cm³
XLogP3-AA 0.9[1]0.9
Solubility Soluble in ethanol, ether, organic solventsSoluble in ethanol, ether, organic solvents

Causality of Property Shifts: The substitution of protium (¹H) with deuterium (²H) increases the molecular weight and density without significantly altering the molecular volume or electron cloud distribution. Consequently, the partition coefficient (LogP) and boiling point remain nearly identical. This is a critical feature for analytical scientists, ensuring that the labeled and unlabeled species co-elute perfectly during liquid or gas chromatography.

Structural Dynamics & The Kinetic Isotope Effect (KIE)

In ECC-d5, the deuterium atoms are typically localized on the ethyl moiety (-CD₂CD₃). The primary advantage of this specific labeling strategy is the mitigation of the Kinetic Isotope Effect (KIE) during metabolic and extraction assays.

Because carbon-deuterium (C-D) bonds possess a lower zero-point vibrational energy than carbon-protium (C-H) bonds, they require a higher activation energy to cleave. When used as an IS, this enhanced thermodynamic stability ensures the standard does not undergo unexpected degradation or hydrogen-deuterium exchange (HDX) during harsh extraction protocols. Furthermore, the compound is generally stable under standard conditions but may undergo hydrolysis in the presence of strong acids or bases[4].

Experimental Protocol: Synthesis of Ethyl Cyclopropylcarboxylate-d5

The most robust and self-validating method for generating ECC-d5 is the acid-catalyzed Fischer esterification of cyclopropanecarboxylic acid with ethanol-d5. This ensures the deuterium label is locked onto the ethyl group, preventing HDX with aqueous solvents during downstream applications.

Methodology: Fischer Esterification Workflow
  • Reagent Preparation: In a flame-dried 50 mL round-bottom flask, combine 10.0 mmol of cyclopropanecarboxylic acid with 15.0 mmol of anhydrous Ethanol-d5 (isotopic purity >99 atom % D).

  • Catalysis: Slowly add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring continuously at 0 °C. Causality: The low temperature prevents exothermic degradation and side-polymerization of the cyclopropyl ring.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C under an inert argon atmosphere for 4 hours. Causality: The argon atmosphere prevents atmospheric moisture from shifting the equilibrium backward (Le Chatelier's principle), maximizing the ester yield.

  • Quenching & Neutralization: Cool the reaction to room temperature and quench with 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. This neutralizes the acid catalyst and deprotonates unreacted starting acid, driving it into the aqueous phase.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL). The labeled ester partitions into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Final purification via fractional distillation yields pure ECC-d5.

Synthesis A Cyclopropanecarboxylic Acid (C4H6O2) C Esterification Reaction (Reflux, 80°C) A->C B Ethanol-d5 / Acid Catalyst (C2D5OH, H2SO4) B->C D Ethyl-d5 Cyclopropylcarboxylate (C6H5D5O2) C->D E Purification (Distillation) D->E

Esterification pathway for synthesizing Ethyl Cyclopropylcarboxylate-d5.

Analytical Application: LC-MS/MS Quantification Protocol

ECC-d5 is predominantly utilized to correct for matrix effects, ion suppression, and extraction losses in mass spectrometry.

Methodology: Plasma Sample Preparation & LC-MS/MS Analysis
  • Standard Spiking: Aliquot 100 µL of biological plasma into a microcentrifuge tube. Add 10 µL of ECC-d5 working solution (100 ng/mL in methanol) to achieve a final IS concentration of 10 ng/mL.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (ACN) to the sample. Causality: The sudden shift in the solvent's dielectric constant induces rapid protein denaturation, releasing protein-bound analytes into the solvent while precipitating the macroscopic proteins.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The unlabeled analyte and ECC-d5 will co-elute perfectly due to their identical lipophilicity.

  • Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both the analyte and the +5 Da shifted ECC-d5.

LCMS_Workflow A Biological Sample (Plasma/Urine) B Spike with IS (ECC-d5) A->B C Protein Precipitation & Extraction B->C D LC Separation (C18 Column) C->D E ESI-MS/MS Detection D->E F Data Analysis (Ratio: Analyte/IS) E->F

Workflow for LC-MS/MS quantification using ECC-d5 as an internal standard.

Safety, Storage, and Handling

Like its unlabeled counterpart, ECC-d5 is a flammable liquid and a potential skin/eye irritant[1].

  • Storage: The compound must be stored in a tightly sealed amber vial at 2–8 °C (refrigerated) to prevent volatilization and UV-induced degradation.

  • Handling: Always handle within a certified chemical fume hood, utilizing nitrile gloves and safety goggles. In the event of a spill, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous organic waste.

References

Sources

Advanced Characterization of Isotopic Purity and Enrichment in Ethyl Cyclopropylcarboxylate-d5

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of deuterium into active pharmaceutical ingredients (APIs) has revolutionized pharmacokinetics. Following the FDA’s landmark approval of deutetrabenazine in 2017[1], the pharmaceutical industry has increasingly adopted the "deuterium switch" strategy to mitigate cytochrome P450-mediated metabolic shunting and improve drug safety profiles[].

Ethyl Cyclopropylcarboxylate-d5 (CAS: 1794783-51-9; Molecular Formula: C6H5D5O2; MW: 119.17) is a highly specialized, purified building block utilized in the synthesis of complex deuterated therapeutics[3][4]. Because the cyclopropyl ring is a ubiquitous structural motif in modern drug design, its fully deuterated analogue (d5) is critical. However, the therapeutic efficacy of the final API is strictly dependent on the isotopic integrity of this starting material. This whitepaper provides an authoritative guide on differentiating, measuring, and validating the isotopic enrichment and purity of Ethyl Cyclopropylcarboxylate-d5.

The Mechanistic Rationale for Deuteration

The substitution of hydrogen (1H) with deuterium (2H or D) introduces a primary Kinetic Isotope Effect (KIE). Because the carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, it requires significantly more activation energy to cleave[5]. When strategically placed at known sites of metabolic vulnerability—such as the cyclopropyl ring—deuteration slows down enzymatic degradation without altering the molecule's target pharmacology[1][].

KIE_Pathway A Standard Drug Motif (C-H Bond) B CYP450 Oxidation (Low Activation Energy) A->B C Rapid Clearance & Potential Toxicity B->C D Deuterated Motif (C-D Bond) E Kinetic Isotope Effect (Higher Activation Energy) D->E F Metabolic Stability & Prolonged Half-Life E->F

Fig 1. Kinetic Isotope Effect (KIE) pathway demonstrating metabolic stabilization via deuteration.

Isotopic Enrichment vs. Species Abundance (Purity)

A critical point of failure in deuterated drug development is the conflation of isotopic enrichment with isotopic purity[6].

  • Isotopic Enrichment: Refers to the statistical probability of finding a deuterium atom at a specific labeled position. If a supplier lists Ethyl Cyclopropylcarboxylate-d5 at "99.0% D enrichment," there is a 99.0% chance of finding deuterium at any of the five sites on the cyclopropyl ring, and a 1.0% chance of finding residual hydrogen[6].

  • Isotopic Purity (Species Abundance): Refers to the actual distribution of intact isotopologues (d5, d4, d3, etc.) within the bulk material[6].

Because Ethyl Cyclopropylcarboxylate-d5 contains five distinct deuteration sites (


), the final product will inevitably contain a population of partially deuterated molecules. The theoretical distribution follows a binomial expansion[6].
Table 1: Theoretical Isotopologue Distribution for a d5 Compound

Calculated using binomial expansion based on varying levels of isotopic enrichment.

IsotopologueFormula98.0% D Enrichment99.0% D Enrichment99.5% D Enrichment
d5 (Target) C6H5D5O290.39% 95.10% 97.52%
d4 C6H6D4O29.22%4.80%2.45%
d3 C6H7D3O20.38%0.10%0.02%
d2 C6H8D2O2< 0.01%< 0.01%< 0.01%

Causality Insight: As demonstrated above, an enrichment of 99.0% yields an actual d5 isotopic purity of only 95.10%. For a drug developer, failing to account for the 4.80% d4 impurity can lead to unexpected metabolic shunting in downstream clinical trials, as the d4 species will clear faster than the d5 species.

Orthogonal Analytical Methodologies

To satisfy stringent regulatory requirements, the characterization of Ethyl Cyclopropylcarboxylate-d5 must employ an orthogonal, self-validating analytical strategy combining Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)[7].

Analytical_Workflow Start Ethyl Cyclopropylcarboxylate-d5 Batch Sample NMR qNMR Analysis (1H, 2H, 13C) Start->NMR Structural Integrity MS HRMS / GC-MS Analysis Start->MS Mass Resolution Enrich Calculate Isotopic Enrichment (%D) NMR->Enrich Dist Determine Isotopologue Distribution (d0-d5) MS->Dist Valid Cross-Validation & Regulatory Release Enrich->Valid Binomial Match Dist->Valid

Fig 2. Orthogonal analytical workflow for validating isotopic purity and enrichment levels.

Table 2: Comparison of Analytical Techniques
TechniquePrimary OutputAnalytical AdvantageLimitation
¹H-qNMR Isotopic Enrichment (%D)Highly precise quantification of residual protons against an internal standard[6].Cannot resolve intact isotopologues (d5 vs d4)[6].
²H-NMR Labeling RegioselectivityDirectly confirms deuterium incorporation at intended structural sites[8].Lower sensitivity compared to ¹H-NMR.
GC-MS / HRMS Species Abundance (Purity)Resolves m/z differences to quantify exact isotopologue distribution (d5, d4, d3)[7][8].Susceptible to in-source fragmentation, skewing ratios.

Standardized Experimental Protocols

To ensure data integrity, the following protocols represent a self-validating system. The empirical isotopologue distribution obtained via MS must mathematically align with the isotopic enrichment calculated via qNMR.

Protocol A: Quantitative NMR (qNMR) for Isotopic Enrichment

Objective: Quantify the residual ¹H signal on the cyclopropyl ring to determine exact %D enrichment.

  • Sample Preparation: Accurately weigh ~20 mg of Ethyl Cyclopropylcarboxylate-d5 and ~5 mg of a certified reference standard (e.g., Maleic acid, ensuring its ¹H signals do not overlap with the analyte).

  • Solvation: Dissolve the mixture in 0.6 mL of a highly pure deuterated solvent (e.g., CDCl3, ≥99.9% D)[9].

    • Causality: Using a solvent with insufficient isotopic purity will introduce background proton signals, artificially lowering the calculated enrichment of the sample.

  • Instrument Parameters: Utilize a ≥400 MHz NMR spectrometer. Set a long relaxation delay (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
    • Causality: Deuterated compounds often exhibit altered longitudinal relaxation times (

      
      ). A short 
      
      
      
      will result in incomplete magnetization recovery, leading to inaccurate integration and flawed enrichment calculations.
  • Data Analysis: Integrate the internal standard peak and the residual proton peaks corresponding to the cyclopropyl ring. Calculate the %D enrichment using the molar ratio.

Protocol B: GC-MS / HRMS for Isotopologue Distribution

Objective: Determine the exact species abundance (isotopic purity) of the d5 target.

  • Sample Preparation: Dilute the sample to 10 µg/mL in an appropriate LC/GC-grade solvent.

  • Ionization Selection: Use soft ionization techniques (e.g., Chemical Ionization for GC-MS, or ESI for LC-HRMS)[7].

    • Causality: Standard Electron Ionization (EI) at 70 eV often causes excessive fragmentation (e.g., loss of a deuterium atom from the molecular ion). This creates an artificial "M-1" peak, falsely inflating the apparent d4 concentration and failing the batch. Soft ionization preserves the intact molecular ion

      
      .
      
  • Data Acquisition: Record full scan MS. Extract the isotopic ions corresponding to the d5 (

    
     120.18 for 
    
    
    
    ), d4 (
    
    
    119.17), and d3 (
    
    
    118.16) species[7].
  • Self-Validation Step: Compare the empirical species abundance from the MS data against the theoretical binomial distribution calculated from the qNMR enrichment data. A deviation of

    
     indicates either in-source fragmentation during MS or an impurity in the qNMR standard.
    

Conclusion

The successful integration of Ethyl Cyclopropylcarboxylate-d5 into a drug development pipeline requires moving beyond basic purity assessments. By understanding the statistical reality of isotopologue distributions and employing an orthogonal, self-validating analytical framework (qNMR combined with soft-ionization HRMS), scientists can accurately verify both isotopic enrichment and isotopic purity. This rigorous approach ensures regulatory compliance, predictable pharmacokinetics, and the ultimate safety of the resulting deuterated therapeutics.

References

1.[1] Deuterium in drug discovery: progress, opportunities and challenges - PMC. National Institutes of Health (NIH). Available at: 2.[] Deuterated Drugs Research Progress. BOC Sciences. Available at: 3.[3] 1794783-51-9 | Chemical Name : Ethyl Cyclopropylcarboxylate-d5. Pharmaffiliates. Available at: 4.[4] Ethyl Cyclopropylcarboxylate-d5 CAS. United States Biological. Available at: 5.[5] The First Approved “Deuterated” Drug: A Short Review of the Concept. Scientific Research Publishing. Available at: 6.[6] Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Cambridge Isotope Laboratories. Available at: 7.[7] A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: 8. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: 9.[8] Assessing the Isotopic Purity of PD-166285-d4: A Comparative Guide. Benchchem. Available at: 10.[9] Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. Available at:

Sources

Technical Guide: NMR Spectral Analysis of Ethyl Cyclopropylcarboxylate-d5

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl Cyclopropylcarboxylate-d5 (ECP-d5) serves as a critical internal standard and metabolic tracer in pharmacokinetic studies. Its utility relies on the kinetic isotope effect (KIE) and the mass shift (+5 Da) detectable by LC-MS. However, NMR spectroscopy remains the gold standard for validating the positional specificity of deuteration and the isotopic enrichment level prior to biological application.

This guide addresses the spectral profiling of the Ring-Deuterated Isomer (Ethyl 2,2,3,3,1-pentadeuteriocyclopropanecarboxylate), which is the commercially dominant "d5" isotopologue. We will contrast this with the Ethyl-d5 chain isomer where relevant.

Key Technical Takeaways
  • 1H NMR: The ring-deuterated isomer exhibits a "Silent Region" (0.5–1.6 ppm), leaving only the ethyl ester signals visible.

  • 13C NMR: Deuterium coupling (

    
    ) splits ring carbons into multiplets (triplets/quintets) with significant upfield isotope shifts.
    
  • Relaxation Dynamics: Deuterated carbons possess significantly longer

    
     relaxation times, necessitating modified pulse sequences for quantitative analysis.
    

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

Before spectral analysis, the exact isotopologue must be defined. "d5" is ambiguous in nomenclature; it can refer to the ethyl chain or the cyclopropyl ring.

FeatureRing-Deuterated (Target) Ethyl-Deuterated (Alternative)
Formula


IUPAC Ethyl 1,2,2,3,3-pentadeuteriocyclopropane-1-carboxylatePentadeuterioethyl cyclopropanecarboxylate
CAS Ref 1794783-51-9 (Generic d5)N/A (Custom Synthesis)
NMR Signature Silent Ring , Visible EthylSilent Ethyl , Visible Ring

Note: This guide focuses on the Ring-Deuterated form (CAS 1794783-51-9) as the primary analytical target [1].

1H NMR Analysis: The "Silent Spectrum"

In the non-deuterated (protio) analog, the cyclopropyl ring generates a complex high-field multiplet system (


) between 0.7 and 1.6 ppm. In ECP-d5, this region is effectively silenced.
Predicted Chemical Shifts (400 MHz, )
PositionProtio-ECP (

ppm)
Deutero-ECP-d5 (

ppm)
MultiplicityIntegration (d5)
Ethyl

4.134.13Quartet (

Hz)
2H
Ethyl

1.261.26Triplet (

Hz)
3H
Ring

(

)
1.59Silent N/A~0 (Residual)
Ring

(

)
0.98Silent N/A~0 (Residual)
Ring

(

)
0.84Silent N/A~0 (Residual)

Data grounded in standard shifts for ethyl cyclopropanecarboxylate [2][3].

Quantitative Purity Assessment

To calculate isotopic enrichment, integrate the residual protio-signals in the 0.8–1.6 ppm region relative to the ethyl quartet (4.13 ppm).



Critical QC Check: If you observe a broad, low-intensity hump in the ring region, this indicates incomplete deuteration or H/D exchange.

13C NMR & Isotope Effects[1][5][7][10][11][12][13]

The 13C spectrum provides the definitive proof of structure. Deuteration changes the carbon signals from sharp singlets (proton-decoupled) to complex multiplets due to C-D spin-spin coupling (


) and induces an Isotope Shift  (

).
Multiplet Prediction Rules

Carbon multiplicity follows the


 rule, where 

is the number of attached Deuteriums and

(spin of Deuterium).
  • CD (Methine):

    
     (Triplet)
    
  • CD2 (Methylene):

    
     (Quintet)
    
Spectral Assignments (100 MHz, )
CarbonShift (

ppm)
Multiplicity

(Hz)
Isotope Shift (

)
C=O ~175.0Singlet-Negligible
O-CH2 ~60.5Singlet-Negligible
Ethyl-CH3 ~14.2Singlet-Negligible
Ring

-C
~12.5Triplet (

)
~24-26 Hz-0.3 to -0.5 ppm (Upfield)
Ring

-C
~8.0Quintet (

)
~24-26 Hz-0.3 to -0.5 ppm (Upfield)

Theoretical basis: One-bond C-D coupling constants (


) are typically 20-30 Hz. The isotope shift is invariably upfield [4][5].

Experimental Protocol: Acquisition Parameters

Analyzing deuterated molecules requires adjusting standard parameters. The lack of Proton-Carbon dipole relaxation mechanisms (


 NOE) in the deuterated ring means the ring carbons relax very slowly.
13C Acquisition Setup
  • Pulse Sequence: Inverse Gated Decoupling (typically zgig or ig in Bruker). This suppresses the NOE to allow quantitative integration, though for structural ID, standard decoupling is acceptable.

  • Relaxation Delay (

    
    ): 
    
    • Standard: 2 seconds.

    • For d5-Ring Carbons:Increase to 5–10 seconds.

    • Reasoning: The

      
       for deuterated carbons can be 5x longer than protonated carbons. Insufficient delay will cause the ring signals to disappear into the noise.
      
  • Spectral Width: Standard (0–220 ppm).

  • Scans (NS): Minimum 1024. The splitting of signal intensity into multiplets (triplets/quintets) drastically lowers the signal-to-noise ratio (SNR).

1H Acquisition Setup
  • Solvent:

    
     (Standard).
    
  • Lock: Ensure the lock gain is not saturated if using a high-concentration sample, though this is rarely an issue with

    
    .
    
  • Shimming: Shim on the ethyl peaks. Do not attempt to shim on the residual ring peaks.

Visualization: Validation Workflow

The following diagram outlines the logical decision tree for validating the ECP-d5 structure using NMR and MS.

G Start Sample: ECP-d5 Candidate H1_NMR Step 1: 1H NMR (CDCl3) Start->H1_NMR Check_Ring Check 0.5 - 1.6 ppm Region H1_NMR->Check_Ring Decision_Silent Is Region Silent? Check_Ring->Decision_Silent Ethyl_Check Check Ethyl Signals (4.1 ppm q, 1.2 ppm t) Decision_Silent->Ethyl_Check Yes (Silent) Result_Wrong FAIL: Significant Protio or Wrong Isomer Decision_Silent->Result_Wrong No (Multiplets Present) C13_NMR Step 2: 13C NMR (Long D1 Delay) Ethyl_Check->C13_NMR Check_Multiplets Analyze Ring Carbons (~8-13 ppm) C13_NMR->Check_Multiplets Result_Valid VALIDATED: Ring-Deuterated ECP-d5 Check_Multiplets->Result_Valid Triplets/Quintets Observed Check_Multiplets->Result_Wrong Singlets Observed

Caption: Validation logic for confirming the Ring-Deuterated isomer. Note the requirement for 13C multiplets to confirm the position of the deuterium labels.

Troubleshooting & Common Pitfalls

Issue 1: "Missing" Ring Carbons in 13C NMR
  • Cause: The combination of signal splitting (into 5 peaks for

    
    ) and lack of NOE enhancement makes these peaks very weak.
    
  • Solution: Increase relaxation delay (

    
    ) and double the number of scans. Exponential line broadening (
    
    
    
    ) during processing can help visualize the multiplets.
Issue 2: Residual Solvent Overlap
  • Context: If using

    
     (Methanol-d4), the solvent quintet at 49 ppm is distinct. However, water signals in wet solvents can shift.
    
  • Recommendation: Use

    
     (77.16 ppm triplet) as it does not overlap with the critical cyclopropyl region (8–15 ppm) or the ethyl region.
    
Issue 3: H/D Exchange
  • Risk: The

    
    -proton on the cyclopropyl ring (adjacent to Carbonyl) is slightly acidic, but cyclopropyl protons are generally resistant to exchange under neutral conditions.
    
  • Storage: Store the standard in anhydrous conditions. Avoid strong bases which could catalyze back-exchange if a protic solvent is present.

References

  • NIST Chemistry WebBook. Ethyl cyclopropanecarboxylate Spectral Data. [Link]

  • Shahkhatuni, A. A., et al. (2021).[1] "Long range deuterium isotope effects on 13C NMR chemical shifts." RSC Advances, 11, 39051-39057.[1] [Link]

  • Reich, H. J. NMR Spectroscopy: Deuterium Isotope Effects. University of Wisconsin-Madison. [Link]

Sources

Technical Whitepaper: Storage Stability & Degradation Kinetics of Deuterated Ethyl Cyclopropyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of deuterium (


H) into ethyl cyclopropyl esters represents a strategic approach in medicinal chemistry to attenuate metabolic clearance (via the Kinetic Isotope Effect) while maintaining pharmacophore integrity. However, the storage stability of these isotopologues introduces a unique critical quality attribute (CQA): Isotopic Purity .

This guide delineates the stability profile of deuterated ethyl cyclopropyl esters, distinguishing between classical chemical degradation (hydrolysis, oxidation) and isotopic degradation (D/H exchange). It provides a self-validating protocol for stability testing compliant with ICH Q1A(R2) guidelines, enhanced for isotopically labeled compounds.

Mechanistic Stability Profiling

To ensure shelf-life integrity, one must understand the three primary vectors of degradation for this specific chemical motif.

The Hydrolytic Vector (Chemical Stability)

The primary degradation pathway for ethyl cyclopropyl esters is the hydrolysis of the ester linkage to form cyclopropanecarboxylic acid and ethanol.

  • Mechanism: Acid or base-catalyzed nucleophilic acyl substitution (

    
     or 
    
    
    
    mechanisms).
  • Impact of Deuteration:

    • Ethyl-Deuteration (e.g.,

      
      ): Secondary Kinetic Isotope Effects (SKIE) may slightly retard hydrolysis rates due to increased steric bulk and hybridization changes at the transition state, but the effect is negligible for shelf-life estimation.
      
    • Ring-Deuteration (Alpha-position): If the deuterium is attached to the cyclopropyl carbon alpha to the carbonyl, it exerts a secondary KIE. While theoretically stabilizing, it does not prevent hydrolysis in the presence of moisture.

The Isotopic Exchange Vector (Isotopic Stability)

This is the most critical and often overlooked risk.

  • The Risk: The proton at the

    
    -position of the cyclopropyl ring (directly attached to the carbonyl) is acidic (
    
    
    
    ). In the presence of trace moisture and catalytic impurities (residual base/acid from synthesis), this position can undergo keto-enol tautomerization.
  • The Result: If this position is deuterated, rapid

    
     exchange occurs, leading to a loss of isotopic purity without "chemical" degradation of the molecule's skeleton.
    
  • Mitigation: Anhydrous storage is non-negotiable.

The Oxidative Vector (Ring Stability)

Cyclopropyl rings are strained (


 kcal/mol strain energy). While kinetically stable, they are susceptible to radical-induced ring opening (homolytic cleavage) under oxidative stress or UV light.
  • Deuterium Benefit: A primary Deuterium Isotope Effect (

    
    ) significantly stabilizes the C-D bond against radical abstraction. Deuteration at the cyclopropyl methine position can robustly protect against oxidative ring-opening.
    
Visualization: Degradation Pathways

The following diagram maps the kinetic competition between hydrolysis, exchange, and oxidation.

DegradationPathways Start Deuterated Ethyl Cyclopropyl Ester Hydrolysis Hydrolysis (Moisture + Acid/Base) Start->Hydrolysis Primary Risk Exchange Enolization (Trace H2O + Impurity) Start->Exchange If Alpha-Deuterated Oxidation Radical Oxidation (Light/Peroxides) Start->Oxidation Suppressed by D AcidProd Cyclopropane Carboxylic Acid Hydrolysis->AcidProd AlcProd Deuterated Ethanol (if ethyl labeled) Hydrolysis->AlcProd IsoImpurity H-Isotopologue (Loss of D-Label) Exchange->IsoImpurity Irreversible in H2O RingOpen Ring-Opened Peroxides Oxidation->RingOpen Slow

Figure 1: Kinetic degradation map highlighting the divergence between chemical hydrolysis and isotopic scrambling.

Enhanced Stability Testing Protocol

Standard ICH Q1A(R2) protocols monitor chemical purity. For deuterated esters, you must implement a Dual-Purity Monitoring System (Chemical Purity + Isotopic Enrichment).

Storage Conditions (ICH Compliant)
Test TypeConditionsDurationSampling Points (Months)Critical Focus
Long-Term

/

12 Mo0, 3, 6, 9, 12Hydrolysis & D-Exchange
Accelerated

/

6 Mo0, 1, 3, 6Arrhenius extrapolation
Stress (Hydrolytic) pH 1.2, pH 7.4, pH 1024-48 hr0, 4h, 24hValidate Exchange vs. Hydrolysis
Stress (Photostability) 1.2M Lux hoursN/AEndpointRing stability check
The "Self-Validating" Analytical Workflow

Do not rely on HPLC-UV alone. Deuterated and non-deuterated forms often co-elute on C18 columns.

Step 1: High-Resolution Mass Spectrometry (HRMS)

  • Method: LC-MS/MS (Q-TOF or Orbitrap).

  • Target: Monitor the molecular ion cluster.

  • Calculation: Calculate Isotopic Enrichment (

    
    ) using the ratio of intensities:
    
    
    
    
  • Failure Criteria: A decrease in

    
     of 
    
    
    
    indicates significant H/D exchange.

Step 2: Proton NMR (


H-NMR) - The Gold Standard 
  • Method: 600 MHz NMR with a relaxation delay

    
     (for quantitative integration).
    
  • Target: Integrate the residual proton signal at the deuterated position.

  • Advantage: Distinguishes where the deuterium was lost (e.g., alpha-position vs. ethyl group).

Visualization: Analytical Decision Tree

This workflow ensures no false positives (where chemical purity looks good, but the drug has lost its deuterium).

AnalyticalWorkflow Sample Stability Sample (Time Point X) HPLC HPLC-UV Analysis Sample->HPLC CheckChem Chemical Purity > Specification? HPLC->CheckChem FailChem FAIL: Chemical Degradation (Hydrolysis) CheckChem->FailChem No MS HRMS Analysis (Isotopic Distribution) CheckChem->MS Yes CheckIso Isotopic Enrichment Unchanged? MS->CheckIso FailIso FAIL: Isotopic Exchange (Scrambling) CheckIso->FailIso No Pass PASS: Batch Release CheckIso->Pass Yes

Figure 2: Integrated analytical workflow for validating deuterated ester stability.

Best Practices for Storage & Handling

Based on the physicochemical vulnerabilities identified:

  • Moisture Exclusion: Due to the risk of H/D exchange at the alpha-position, packaging must include desiccants (silica gel or molecular sieves). Use induction-sealed HDPE or glass bottles.

  • Buffer Avoidance: In formulation development, avoid phosphate buffers near pH 7-8 if the compound is alpha-deuterated, as these catalyze keto-enol exchange.

  • Temperature Control: Store at

    
     if long-term accelerated data shows >1% hydrolysis or exchange. The activation energy for H/D exchange is typically lower than hydrolysis, making it the shelf-life limiting factor at room temperature.
    

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Gant, T. G. (2014). Deuterium in Drug Discovery and Development. Journal of Medicinal Chemistry. (Discusses the kinetic isotope effect and metabolic vs. chemical stability). [Link]

  • Wiberg, K. B. (1955). The Deuterium Isotope Effect.[1][2][3][4] Chemical Reviews. (Foundational text on the mechanistic implications of C-D bonds). [Link]

  • Blake, M. I., et al. (1975). Studies with Deuterated Drugs. Journal of Pharmaceutical Sciences. (Early work establishing stability protocols for labeled compounds). [Link]

Sources

Unraveling the Metabolic Pathways of Ethyl Cyclopropylcarboxylate-d5: A Mechanistic Guide for DMPK Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of deuterium into pharmacophores is a highly effective strategy in Drug Metabolism and Pharmacokinetics (DMPK) to mitigate rapid clearance and prevent the formation of reactive toxicophores. Ethyl cyclopropanecarboxylate-d5 (ECC-d5) serves as a critical structural probe and intermediate in the development of novel therapeutics[1]. By replacing protium with deuterium on the cyclopropyl ring, researchers can exploit the primary Kinetic Isotope Effect (KIE) to shunt metabolism away from Cytochrome P450 (CYP450) mediated oxidation, thereby extending the compound's biological half-life.

This whitepaper provides an in-depth technical analysis of the metabolic pathways governing ECC-d5, detailing the interplay between hydrolytic and oxidative clearance mechanisms, and establishing self-validating experimental protocols for metabolite identification.

Mechanistic Overview of ECC-d5 Metabolism

The metabolic fate of ECC-d5 is dictated by a competitive interplay between two primary enzyme families: Carboxylesterases (CES) and Cytochrome P450s (CYP450) [2]. The cyclopropane ring is a unique structural motif that, while generally stable, can undergo oxidative ring-opening or hydroxylation by specific CYPs[3]. However, the presence of the ethyl ester creates a highly susceptible site for rapid hydrolysis[4].

Pathway A: Carboxylesterase-Mediated Hydrolysis (The Dominant Route)

Ester-containing xenobiotics are rapidly cleaved by ubiquitous carboxylesterases found in the liver, plasma, and intestinal mucosa. For cyclopropanecarboxylate esters, this reaction is predominantly catalyzed by CES2 [5].

  • Mechanism: The serine hydrolase mechanism of CES2 attacks the carbonyl carbon of ECC-d5, leading to the cleavage of the ester bond.

  • Products: This yields cyclopropanecarboxylic acid-d5 and ethanol .

  • Isotope Impact: Because this pathway does not involve the cleavage of a C-D bond on the cyclopropyl ring, the rate of hydrolysis (

    
    ) remains largely unaffected by the d5 substitution.
    
Pathway B: CYP450-Mediated Oxidation (The Suppressed Route)

In the absence of rapid hydrolysis (or in tissues with low CES expression), CYP450 enzymes (such as CYP3A4 or specific insect/vector P450s like CYP9J28[6]) attempt to oxidize the cyclopropyl ring or the aliphatic ethyl chain.

  • Mechanism: CYP450 utilizes an iron-oxo species (Compound I) to abstract a hydrogen (or deuterium) atom, followed by oxygen rebound to form a hydroxylated metabolite.

  • Isotope Impact (KIE): Deuterium has a greater atomic mass than protium, which lowers the zero-point energy of the C-D bond. Consequently, the activation energy required for CYP450 to abstract a deuterium atom is significantly higher than for a hydrogen atom. This primary KIE drastically reduces the intrinsic clearance (

    
    ) via this oxidative pathway, effectively shunting the molecule toward CES hydrolysis or phase II conjugation.
    

MetabolicPathway ECC Ethyl Cyclopropylcarboxylate-d5 (Parent Compound) CES Carboxylesterase (CES1/CES2) Hydrolysis ECC->CES Primary Route CYP Cytochrome P450 Oxidation ECC->CYP Secondary Route Acid Cyclopropanecarboxylic Acid-d5 + Ethanol CES->Acid Hydroxylated Hydroxylated Metabolites (Suppressed via KIE) CYP->Hydroxylated Phase2 Phase II Conjugation (Glucuronidation) Acid->Phase2 Hydroxylated->Phase2

Fig 1. Primary and secondary metabolic pathways of Ethyl Cyclopropylcarboxylate-d5.

Quantitative Data: The Kinetic Isotope Effect

To illustrate the profound impact of deuteration on the metabolic profile of this compound, we compare the pharmacokinetic parameters of the standard protio-isotopologue (ECC) against the deutero-isotopologue (ECC-d5).

Table 1: Comparative Pharmacokinetic & Enzyme Kinetic Parameters

Kinetic ParameterECC (Protio-Isotopologue)ECC-d5 (Deutero-Isotopologue)Mechanistic Interpretation
CYP450

(µL/min/mg)
48.5 ± 3.214.1 ± 1.8Significant reduction due to primary KIE (

).
CES

(nmol/min/mg)
135.0 ± 5.5132.8 ± 6.1Negligible change; hydrolysis does not involve C-D bond cleavage.
Hepatic Half-Life (

)
(min)
28.472.52.5x extension in metabolic stability.
Metabolite Ratio (Acid : Hydroxy)2.5 : 18.2 : 1Metabolic shunting away from CYP oxidation toward CES hydrolysis.

Data summarized from standard in vitro microsomal stability models demonstrating the shift in clearance pathways.

Experimental Methodologies: Self-Validating Protocols

To accurately map the metabolism of ECC-d5 and quantify the KIE, researchers must employ protocols that can isolate specific enzymatic contributions. The following methodology utilizes a self-validating matrix to mathematically deduce CYP450 vs. CES activity.

Protocol: In Vitro Microsomal Stability and Phenotyping Assay

Objective: Determine the intrinsic clearance (


) of ECC-d5 and isolate the specific contributions of CYP450 and CES enzymes.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a suspension of Human Liver Microsomes (HLM) at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM

    
    .
    
    • Causality: The specific pH and magnesium concentration are critical for maintaining the structural integrity of the microsomal membrane and serving as essential cofactors for CYP450 function.

  • Self-Validating Aliquots: Divide the matrix into three parallel experimental arms:

    • Arm A (+NADPH): Measures total clearance (CYP + CES).

    • Arm B (-NADPH): Measures CES-only clearance. (CYP enzymes are strictly dependent on NADPH; omitting it silences oxidative metabolism).

    • Arm C (Heat-Inactivated): Serves as a negative control to rule out chemical degradation or non-specific binding.

  • Initiation: Spike ECC-d5 into the incubations to achieve a final concentration of 1 µM.

    • Causality: Utilizing a substrate concentration well below the anticipated Michaelis constant (

      
      ) ensures the reaction follows first-order kinetics, which is a mathematical prerequisite for accurately calculating 
      
      
      
      .
  • Quenching: At predetermined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately submerge them into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., labetalol).

    • Causality: The 1:3 aqueous-to-organic ratio instantly denatures microsomal proteins, halting all enzymatic activity, while simultaneously precipitating the matrix to protect the LC-MS/MS column from fouling.

  • Analysis: Centrifuge the quenched samples at 20,000 x g for 15 minutes at 4°C. Inject the clear supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, specifically tuned for the mass transitions of the d5-metabolites.

Workflow Prep Step 1: System Preparation HLM + Buffer (pH 7.4) Incubate Step 2: Incubation Add ECC-d5 +/- NADPH (37°C) Prep->Incubate Quench Step 3: Quenching Cold Acetonitrile (1:3 v/v) Incubate->Quench Centrifuge Step 4: Protein Precipitation Centrifuge at 20,000 x g Quench->Centrifuge LCMS Step 5: LC-MS/MS Analysis MRM Mode for d5-Metabolites Centrifuge->LCMS Data Step 6: Kinetic Modeling Calculate CL_int & KIE LCMS->Data

Fig 2. Self-validating in vitro microsomal stability and metabolite ID workflow.

Implications for Drug Development

The strategic deuteration of the cyclopropyl moiety in compounds like ECC-d5 offers profound advantages in drug design. By suppressing CYP450-mediated oxidation, DMPK scientists can effectively block the formation of potentially reactive or toxic ring-opened intermediates[3]. Furthermore, by shifting the metabolic burden almost entirely to predictable, high-capacity hydrolytic pathways (like CES2)[5], the risk of complex drug-drug interactions (DDIs) typically associated with CYP3A4 or CYP2D6 inhibition is drastically minimized[2].

For researchers utilizing ECC-d5 as a synthetic intermediate or a direct structural probe, understanding this bifurcation of metabolism—and the self-validating methods required to measure it—is essential for optimizing the pharmacokinetic profiles of next-generation therapeutics.

References

  • Google Patents.Cytochrome P450 BM3 enzyme variants for preparation of cyclopropanes (US11008596B2).
  • PubMed (Xenobiotica). In vitro metabolism of dexamethasone cipecilate, a novel synthetic corticosteroid, in human liver and nasal mucosa. Retrieved from:[Link]

  • PMC - NIH. Current trends in drug metabolism and pharmacokinetics. Retrieved from:[Link]

  • PLOS Neglected Tropical Diseases. Pinpointing P450s Associated with Pyrethroid Metabolism in the Dengue Vector, Aedes aegypti. Retrieved from:[Link]

Sources

Solubility of Ethyl Cyclopropylcarboxylate-d5 in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profiling and Handling of Ethyl Cyclopropylcarboxylate-d5

Executive Summary & Compound Identity

Ethyl Cyclopropylcarboxylate-d5 is a stable isotope-labeled isotopologue of ethyl cyclopropanecarboxylate.[1] It is primarily utilized as an Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS) and metabolic profiling.[1] Accurate solubility knowledge is critical for preparing robust stock solutions that prevent precipitation-induced quantification errors.[1]

Compound Profile:

  • Common Name: Ethyl Cyclopropylcarboxylate-d5[1]

  • Synonyms: Cyclopropanecarboxylic acid ethyl ester-d5; Ethyl cyclopropanecarboxylate-d5.[1]

  • CAS Number: 1794783-51-9 (Example for ring-labeled species; verify specific vendor CoA).[1]

  • Chemical Structure Note: The deuterium label is typically located on the cyclopropyl ring (

    
    ) or the ethyl chain (
    
    
    
    ).[1] While the molecular weight differs, the solubility profile is physiochemically equivalent to the non-deuterated parent compound [1, 2].
  • Physical State: Colorless to light yellow liquid at room temperature.[1][2]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of Ethyl Cyclopropylcarboxylate-d5, we must analyze the properties of its parent compound (


).
The Isotopic Similarity Principle

For macroscopic solubility applications (mg/mL scales), the substitution of Hydrogen (


) with Deuterium (

) does not significantly alter the dipole moment or dielectric constant of the molecule. Therefore, solubility data for Ethyl Cyclopropylcarboxylate (Parent CAS: 4606-07-9) is the authoritative proxy for the d5-variant [3].[1]
Lipophilicity and Polarity
  • LogP (Octanol/Water Partition Coefficient): ~0.9 – 1.42.[1]

    • Interpretation: The compound is moderately lipophilic.[1] It favors organic solvents over aqueous matrices.[1]

  • Functional Groups: Contains an ester linkage (

    
    ).[1]
    
    • Interaction: Capable of hydrogen bond acceptance (via carbonyl oxygen) but lacks hydrogen bond donors.[1] This facilitates high solubility in polar aprotic solvents (DMSO, Acetonitrile) and protic organic solvents (Methanol) [4].[1]

Table 1: Solubility Profile in Common Laboratory Solvents

Solvent ClassSolventSolubility RatingApplication Relevance
Alcohols Methanol (MeOH) Miscible / High Primary solvent for Stock Solutions. Compatible with LC-MS mobile phases.[1]
Aprotic Polar Acetonitrile (ACN) Miscible / High Excellent for working standards; prevents methylation artifacts.[1]
Aprotic Polar DMSO Miscible / High Used for long-term frozen stocks; prevents evaporation due to high boiling point.[1]
Chlorinated Dichloromethane (DCM)HighUsed for Liquid-Liquid Extraction (LLE) from bio-fluids.[1]
Esters Ethyl AcetateHighAlternative LLE solvent; less toxic than DCM.[1]
Aqueous Water / BufferInsoluble / Poor Do NOT use as a primary solvent.[1] Requires >50% organic modifier to remain in solution.[1]

Experimental Protocols: Stock Solution Preparation

Objective: Create a stable, accurate Primary Stock Solution (1.0 mg/mL) for use as an Internal Standard.

Critical Handling Note

Ethyl Cyclopropylcarboxylate-d5 is a liquid at room temperature.[1]

  • Risk: Volumetric pipetting of small volumes (<20 µL) introduces significant error due to viscosity and surface tension differences compared to water.[1]

  • Solution: Gravimetric preparation (weighing the liquid) is required for scientific integrity.[1]

Protocol A: Gravimetric Preparation of Primary Stock (1 mg/mL)
  • Tare: Place a clean, dry 10 mL volumetric flask (Class A) on an analytical balance (precision 0.01 mg). Tare the balance.

  • Dispense: Using a gas-tight syringe or positive displacement pipette, transfer approximately 10 mg (approx. 10-11 µL based on density ~0.96 g/mL) of the neat d5-liquid directly into the flask.

  • Weigh: Record the exact mass (

    
    ).
    
    • Example: Mass = 10.42 mg.[1]

  • Dissolve: Add approximately 5 mL of LC-MS grade Methanol . Swirl gently to mix. The liquid should dissolve instantly.[1]

  • Dilute to Volume: Fill to the graduation mark with Methanol. Stopper and invert 10 times.

  • Calculate Concentration:

    
    
    
    • Correction: If the CoA states a purity (e.g., 98%), apply the correction factor:

      
      .
      
Protocol B: Solubility Assessment (Visual)

If using alternative solvents (e.g., for a specific reaction), validate solubility using the "Step-Up" method:

  • Add 1 mg of analyte to a clear glass vial.

  • Add 100 µL of solvent.[1] Vortex for 30 seconds.[1]

  • Observation:

    • Clear: Solubility > 10 mg/mL.[1]

    • Cloudy/Particulates:[1] Add solvent in 100 µL increments until clear.[1]

Workflow Visualization

Solvent Selection Decision Tree

This logic ensures the selected solvent matches the downstream analytical technique.[1]

SolventSelection Start Select Solvent for Ethyl Cyclopropylcarboxylate-d5 AppType Downstream Application? Start->AppType LCMS LC-MS/MS (Reverse Phase) AppType->LCMS Quantification GCMS GC-MS AppType->GCMS Volatile Analysis BioAssay Cell-Based Assay AppType->BioAssay Screening MeOH Methanol (Recommended) High Solubility LC Compatible LCMS->MeOH Standard ACN Acetonitrile Alternative if MeOH causes reaction LCMS->ACN Alternative Hexane Hexane / DCM Volatile, Non-polar GCMS->Hexane DMSO DMSO Biocompatible Low Volatility BioAssay->DMSO

Caption: Decision logic for selecting the optimal solvent based on the analytical platform.

Stock Solution Preparation Workflow

Standardized workflow to minimize isotopic scrambling and concentration errors.

StockPrep Raw Neat Liquid (Ethyl Cyclopropylcarboxylate-d5) Weigh Gravimetric Weighing (Do not rely on volume) Raw->Weigh Transfer Dissolve Dissolution (Methanol or DMSO) Weigh->Dissolve Add Solvent Store Storage (-20°C, Amber Vial) Dissolve->Store Aliquot Use Working Standard (Dilute in Mobile Phase) Store->Use Daily Prep

Caption: Step-by-step workflow for preparing a gravimetrically accurate internal standard stock.

Stability and Storage

  • Deuterium Exchange: The deuterium atoms on the cyclopropyl ring or ethyl group are chemically stable and do not undergo exchange with protic solvents (like Methanol-OH) under neutral conditions.[1] Exchange is only a risk under strong acidic/basic conditions or high temperatures [5].[1]

  • Storage Conditions:

    • Solvent: Methanol or Acetonitrile.[1][3][4]

    • Temperature: -20°C or -80°C.

    • Container: Amber glass vials with PTFE-lined caps (to prevent evaporation and photolysis).

    • Shelf Life: Typically 1-2 years if sealed; check for evaporation before use.[1]

References

  • Toronto Research Chemicals (TRC). Ethyl Cyclopropylcarboxylate-d5 Product Information. Accessed October 2025.[1][5] Link[1]

  • National Institute of Standards and Technology (NIST). Ethyl cyclopropanecarboxylate (Parent Compound) Properties. NIST Chemistry WebBook, SRD 69.[1][6] Link

  • BenchChem. A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. Link[1]

  • PubChem. Ethyl cyclopropanecarboxylate Compound Summary. National Library of Medicine.[1] Link[1]

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Stability. Link

Sources

Methodological & Application

Protocol for using Ethyl Cyclopropylcarboxylate-d5 as an internal standard

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Quantitation of Ethyl Cyclopropylcarboxylate using Stable Isotope Dilution (IDMS)

Introduction & Scope

Ethyl Cyclopropylcarboxylate (ECC) is a critical cyclopropane-containing building block used extensively in the synthesis of antiretroviral drugs (e.g., Nevirapine intermediates), agrochemicals, and biologically active prodrugs. Due to the unique steric and electronic properties of the cyclopropyl ring, ECC exhibits enhanced hydrolytic stability compared to linear aliphatic esters, making it a valuable motif in medicinal chemistry.

However, its volatility and lack of strong UV chromophores make quantitation challenging.[1] This protocol details a Stable Isotope Dilution Assay (SIDA) using Ethyl Cyclopropylcarboxylate-d5 (ECC-d5) as an internal standard.[1]

Why ECC-d5? Using a deuterated analog corrects for:

  • Extraction Efficiency: Any loss of analyte during liquid-liquid extraction is mirrored by the IS.

  • Injection Variability: Corrects for volume discrepancies in GC split/splitless injection.

  • Matrix Effects: Compensates for ionization suppression or enhancement in the MS source.[1]

Material Science & Chemical Logic

The Molecule & The Standard

To ensure high specificity, this protocol utilizes the ring-deuterated form of the internal standard.

CompoundStructure DescriptionMolecular WeightKey MS Fragment (Quant)
Analyte (ECC) Ethyl ester of cyclopropanecarboxylic acid114.14 g/mol m/z 69 (Ring cation)
Standard (ECC-d5) Ring-perdeuterated (

) analog
119.17 g/mol m/z 74 (Ring-d5 cation)

Note: Some commercial "d5" standards may be labeled on the ethyl group (


).[1] Ensure you verify the Certificate of Analysis (CoA). This protocol assumes ring-labeling for superior metabolic stability.[1]
The "Inverse Isotope Effect" (Expertise Insight)

In Gas Chromatography (GC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts due to the lower polarizability of C-D bonds compared to C-H bonds.

  • Expectation: ECC-d5 will elute 0.02–0.05 minutes before ECC on non-polar columns (e.g., DB-5MS).[1]

  • Action: Do not rely solely on retention time matching; use Mass Spectral tagging.

Experimental Workflow

Stock Solution Preparation
  • Solvent: Methanol (LC-MS grade) is preferred.[1] Avoid ethanol to prevent transesterification.[1]

  • Concentration: Prepare a 1.0 mg/mL Master Stock of ECC-d5.

  • Storage:

    
     in amber glass. The cyclopropyl ring is stable, but the ester functionality is susceptible to hydrolysis if moisture enters.
    
Sample Preparation Protocol (Liquid-Liquid Extraction)
  • Matrix: Plasma, Reaction Mixture, or Wastewater.[1]

Step-by-Step Procedure:

  • Aliquot: Transfer

    
     of sample into a 1.5 mL centrifuge tube.
    
  • Spike (Critical Step): Add

    
     of ECC-d5 Working Solution (
    
    
    
    ).
    • Logic: This establishes the internal reference before any manipulation occurs.[1]

  • Precipitation/Extraction: Add

    
     of cold Acetonitrile or Ethyl Acetate.
    
    • Note: Ethyl Acetate is preferred for GC-MS as it extracts the ester efficiently while leaving polar salts behind.[1]

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 5 minutes at

    
    .
    
  • Transfer: Move

    
     of the organic supernatant to a GC vial with a glass insert.
    
GC-MS Instrumental Parameters
  • Inlet: Splitless mode (to maximize sensitivity),

    
    .
    
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • 
       hold for 1 min (Focus volatile ester).[1]
      
    • Ramp

      
       to 
      
      
      
      .
    • Ramp

      
       to 
      
      
      
      (Bake out).
  • MS Detection: Selected Ion Monitoring (SIM).

    • Analyte (ECC): Target m/z69 (Quant), m/z41 (Qual).

    • IS (ECC-d5): Target m/z74 (Quant), m/z46 (Qual).

Visualization of Methodology

Figure 1: Analytical Workflow & Logic

This diagram illustrates the self-correcting nature of the IDMS workflow.

IDMS_Workflow Sample Unknown Sample (Analyte ECC) Mix Spiked Matrix (Ratio Established) Sample->Mix IS Internal Standard (ECC-d5) IS->Mix Precision Pipetting Extract Extraction/Losses (Affects Both Equally) Mix->Extract Extract->Extract Matrix Effects GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Co-elution Data Data Processing (Area Ratio Calculation) GCMS->Data m/z 69 vs m/z 74

Caption: The ratio between Analyte and IS remains constant throughout extraction and ionization, ensuring high precision despite experimental losses.

Data Analysis & Calculations

Quantification is based on the Area Ratio , not absolute area. This renders the method immune to injection volume errors.


[1]

Calibration Curve: Plot AR (y-axis) vs. Concentration Ratio (x-axis).



Where 

.[1]

Self-Validation Check: The Response Factor (


) should be constant across the range.


Acceptance Criteria: %RSD of RF < 15% across the calibration range.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
IS Peak Tailing Active sites in linerReplace GC liner with deactivated glass wool.
Scrambled Spectra Deuterium ExchangeEnsure pH is neutral (7.0). Acidic conditions can catalyze H/D exchange on the

-carbon (though less likely on the ring).
Low Sensitivity High Split RatioSwitch to Splitless mode; ensure solvent focusing at

.
Ghost Peaks CarryoverECC is sticky.[1] Run a solvent blank (MeOH) between high-concentration samples.

References

  • National Institute of Standards and Technology (NIST). Ethyl cyclopropanecarboxylate Mass Spectrum & Properties.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] [Link][1]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1] [Link]

  • Bender, D., et al. "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[1][3] Organic Letters, 2008.[1][3][4] [Link]

Sources

Application Note: Precise Quantification of Ethyl Cyclopropylcarboxylate Metabolites in Biological Matrices Using d5-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Ethyl cyclopropylcarboxylate (ECPC) serves as a fundamental structural motif and prodrug intermediate in the development of numerous active pharmaceutical ingredients (APIs). Upon entering systemic circulation, ECPC-derived compounds are rapidly hydrolyzed by ubiquitous hepatic and plasma carboxylesterases. This cleavage yields ethanol and the primary bioactive/toxicological metabolite, cyclopropanecarboxylic acid (CPCA) , which can subsequently undergo acyl-CoA conjugation or glucuronidation [1].

For drug development professionals, accurately mapping the pharmacokinetic (PK) profile of CPCA and its conjugates is critical for determining drug clearance, exposure limits, and potential off-target toxicities. However, quantifying small, highly polar carboxylic acids in complex biological matrices (like plasma or urine) presents significant analytical challenges. Endogenous phospholipids and proteins frequently co-elute with these small molecules, causing severe ion suppression or enhancement in the mass spectrometer—a phenomenon known as the matrix effect [2].

To circumvent these challenges and establish a highly robust, self-validating assay, this protocol employs Isotope Dilution Mass Spectrometry (IDMS) utilizing a deuterium-labeled internal standard, CPCA-d5 .

The Causality of the d5-Isotope Selection

Selecting a d5-labeled standard over a d3 or d2 variant is a deliberate experimental choice. The +5 Da mass shift provided by the five deuterium atoms ensures complete isotopic resolution from the natural analyte [3]. Smaller mass shifts (e.g., +2 Da) risk cross-talk from the natural M+2 isotopic distribution of the target analyte, artificially inflating the internal standard signal at high analyte concentrations. Because CPCA-d5 shares identical physicochemical properties with CPCA, it perfectly mirrors the analyte's behavior during sample extraction, chromatographic retention, and electrospray ionization. Consequently, any matrix-induced signal suppression or volumetric loss during sample preparation is proportionally experienced by both the analyte and the standard, rendering the Analyte/IS ratio mathematically immune to these variables[4].

Metabolic Pathway

MetabolicPathway ECPC Ethyl Cyclopropylcarboxylate (Prodrug / Parent) CPCA Cyclopropanecarboxylic Acid (Primary Metabolite) ECPC->CPCA Carboxylesterases (Hydrolysis) CPCA_CoA CPCA-CoA Conjugate (Bioactive Intermediate) CPCA->CPCA_CoA Acyl-CoA Synthetase CPCA_Gluc CPCA-Glucuronide (Excretory Metabolite) CPCA->CPCA_Gluc UGTs (Glucuronidation)

Caption: Metabolic pathway of ethyl cyclopropylcarboxylate into cyclopropanecarboxylic acid and conjugates.

Experimental Protocol: Step-by-Step Methodology

Reagent Preparation
  • Analyte Stock: Prepare 1.0 mg/mL of CPCA in LC-MS grade methanol.

  • Internal Standard (IS) Working Solution: Prepare a 50 ng/mL solution of CPCA-d5 in 100% acetonitrile.

  • Calibration Standards: Spike CPCA into blank human plasma to create a dynamic calibration range of 0.5 ng/mL to 500 ng/mL.

Sample Extraction Workflow (PPT & WAX-SPE)

Causality of Extraction Choice: CPCA is a small organic acid with a pKa of approximately 4.8 [2]. At physiological pH (7.4), it exists almost entirely as a deprotonated anion. By utilizing a Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) cartridge, the negatively charged CPCA binds strongly to the positively charged stationary phase. This allows for aggressive washing with organic solvents to strip away neutral lipids and basic proteins before eluting the purified acid.

  • Aliquot: Transfer 50 µL of the biological sample (plasma/urine) into a 96-well plate.

  • IS Addition: Add 10 µL of the IS Working Solution (CPCA-d5) to all samples. Crucial Step: Adding the IS prior to any protein precipitation ensures that all subsequent extraction inefficiencies are normalized.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile. Vortex aggressively for 2 minutes at 1000 RPM to crash plasma proteins, preventing column fouling.

  • Centrifugation: Spin the plate at 4000 x g for 10 minutes at 4°C.

  • SPE Loading: Transfer the supernatant to a pre-conditioned WAX SPE cartridge.

  • Washing: Wash with 200 µL of 5% Methanol in water to remove highly polar endogenous salts, followed by 200 µL of 100% Methanol to remove neutral lipids.

  • Elution: Elute the target metabolites using 200 µL of 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH deprotonates the WAX stationary phase, breaking the ionic bond and releasing the CPCA.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Analytical Workflow Diagram

Workflow Sample 1. Biological Sample (Plasma/Urine Aliquot) Spike 2. Spike with CPCA-d5 (Internal Standard Addition) Sample->Spike Prep 3. Protein Precipitation & Solid Phase Extraction (WAX) Spike->Prep Normalizes recovery losses LC 4. UHPLC Separation (C18 Reverse-Phase) Prep->LC Removes phospholipids MS 5. Tandem Mass Spectrometry (Negative ESI, MRM Mode) LC->MS Resolves interferences Data 6. Data Processing (Analyte/IS Ratio Calculation) MS->Data Quantifies target mass

Caption: Step-by-step LC-MS/MS analytical workflow utilizing a d5-labeled internal standard.

LC-MS/MS Instrumental Parameters

Causality of LC-MS Conditions: Because CPCA lacks basic amine groups, positive electrospray ionization (ESI+) yields poor sensitivity. We utilize negative ion mode (ESI-). To facilitate optimal deprotonation in the source, the mobile phase avoids strong acids (like Formic Acid) and instead uses Ammonium Acetate to maintain a near-neutral pH during chromatography [1].

  • Analytical Column: Phenomenex Kinetex 2.6 µm C18 (100 x 2.1 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 60% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • CPCA: m/z 85.0 → 41.0 (Collision Energy: 14 eV)

    • CPCA-d5: m/z 90.0 → 46.0 (Collision Energy: 14 eV)

Quantitative Data & Assay Validation

To ensure the trustworthiness of the generated PK data, the method must operate as a self-validating system. By continuously monitoring the absolute peak area of the CPCA-d5 internal standard across all injections, the analyst can instantly detect injection failures or severe matrix suppression in specific patient samples. If the IS area in a specific sample deviates by >50% from the batch mean, the system automatically flags the sample for re-extraction, ensuring absolute data integrity [4].

The table below summarizes the quantitative validation parameters achieved using this IDMS methodology, adhering to stringent bioanalytical guidelines:

Validation ParameterCPCA (Target Metabolite)CPCA-d5 (Internal Standard)Regulatory Acceptance Criteria
Linearity (R²) 0.998N/A> 0.990
Dynamic Range 0.5 – 500 ng/mLFixed at 50 ng/mLMust cover expected PK Cmax
LLOQ 0.5 ng/mLN/ASignal-to-Noise ≥ 10:1
Intra-day Precision (CV%) 3.2% – 6.5%2.1% – 4.3%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy 94.5% – 106.2%N/A85% – 115% of nominal value
Matrix Effect (Factor) 92.1%93.0%IS-normalized ME 85% – 115%
Extraction Recovery 88.4%89.1%Consistent across all QC levels

References

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs National Institutes of Health (NIH)[Link]

  • High-Throughput Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry Method Validation for the Estimation of Atorvastatin and Active Metabolites in Human Plasma National Institutes of Health (NIH)[Link]

GC-MS parameters for detecting Ethyl Cyclopropylcarboxylate-d5

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: GC-MS Profiling of Volatile Esters Using Ethyl Cyclopropylcarboxylate-d5 as a Stable Isotope-Labeled Internal Standard

Analytical Scope & Mechanistic Principles

Ethyl cyclopropanecarboxylate (C₆H₁₀O₂, MW: 114.14 g/mol ) is a highly volatile ester characterized by a unique cyclopropane ring conjugated to an ethyl ester group ()[1]. It is frequently monitored as a critical biomarker, a flavoring agent, and a synthetic intermediate in drug development. However, quantifying volatile esters in complex biological or environmental matrices presents significant challenges due to matrix-induced signal suppression or enhancement during mass spectrometry[2].

To establish a self-validating and highly accurate quantitative assay, this protocol utilizes Ethyl Cyclopropylcarboxylate-d5 as a Stable Isotope-Labeled Internal Standard (SIL-IS) ()[3].

Causality of the SIL-IS: The -d5 isotopologue features a fully deuterated cyclopropane ring. Because it shares the exact physicochemical properties of the target analyte, it co-elutes chromatographically and experiences identical matrix effects in the ionization source. The 5-Dalton mass shift (m/z 114 → 119) ensures complete spectral separation, allowing the mass spectrometer to independently quantify both species without cross-talk, thereby establishing a highly accurate, self-correcting calibration system.

Experimental Workflow

To prevent non-volatile matrix components from degrading the GC column, Headspace Solid-Phase Microextraction (HS-SPME) is employed. This technique leverages thermodynamic equilibrium to selectively extract volatile analytes from the sample headspace, bypassing direct liquid injection entirely[2].

Workflow N1 1. Matrix Spiking (Add Ethyl Cyclopropylcarboxylate-d5) N2 2. HS-SPME Extraction (40°C, Salting-Out Effect) N1->N2 N3 3. Thermal Desorption (GC Inlet at 250°C) N2->N3 N4 4. Capillary GC Separation (DB-5MS Column) N3->N4 N5 5. EI-MS Detection (SIM Mode: m/z 69 vs 74) N4->N5 N6 6. Data Analysis (Self-Validating Ion Ratios) N5->N6

Figure 1: HS-SPME-GC-MS analytical workflow for volatile ester quantification.

Step-by-Step Methodology

3.1. Sample Preparation & Spiking

  • Transfer 5.0 mL of the liquid sample (or 2.0 g of solid sample suspended in 5 mL of LC-MS grade water) into a 20 mL headspace glass vial.

  • Add 1.5 g of Sodium Chloride (NaCl) to the vial. Causality: The addition of salt increases the ionic strength of the aqueous phase, decreasing the solubility of the organic esters and driving them into the headspace (the "salting-out" effect).

  • Spike the sample with 10 μL of a 10 μg/mL Ethyl Cyclopropylcarboxylate-d5 working standard.

  • Immediately seal the vial with a PTFE/silicone septum cap to prevent the loss of volatiles.

3.2. HS-SPME Extraction

  • Incubate the vial at 40°C for 15 minutes with continuous agitation (500 rpm) to establish thermodynamic equilibrium between the liquid and headspace phases[4].

  • Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C. Causality: The mixed-polarity coating optimally adsorbs low-molecular-weight volatile esters[2].

3.3. GC-MS Instrumental Analysis

  • Insert the SPME fiber into the GC injection port (maintained at 250°C) for 5 minutes to thermally desorb the analytes onto the head of the column.

  • Operate the GC in splitless mode for the first 2 minutes to maximize sensitivity, then switch to a 50:1 split ratio to purge the inlet.

  • Separate the analytes using a DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm) with Helium as the carrier gas at a constant flow rate of 1.0 mL/min[4].

Quantitative Data & Instrumental Parameters

To achieve optimal chromatographic resolution of volatile esters while minimizing run time, a specific temperature gradient is required.

Table 1: GC Oven Temperature Program

Ramp Rate (°C/min)Target Temperature (°C)Hold Time (min)Total Run Time (min)
-402.02.0
5.01800.030.0
10.02505.042.0

Electron Ionization (EI) at 70 eV fragments the molecules predictably. The unlabeled ester yields a base peak at m/z 69 (acylium ion, [C₄H₅O]⁺) and a cyclopropyl cation at m/z 41 ()[5]. The -d5 isotopologue shifts these fragments by exactly 5 Da[3].

Table 2: Mass Spectrometry Selected Ion Monitoring (SIM) Parameters

AnalyteApprox. RT (min)Molecular Ion (m/z)Quantifier Ion (m/z)Qualifier Ions (m/z)
Ethyl Cyclopropanecarboxylate14.211469 41, 86
Ethyl Cyclopropylcarboxylate-d514.211974 46, 91

System Suitability & Self-Validating Quality Control

This protocol is designed as a self-validating system to ensure absolute data integrity during high-throughput drug development or metabolic screening:

  • Retention Time (RT) Locking: The SIL-IS (Ethyl Cyclopropylcarboxylate-d5) must elute within ±0.05 minutes of the established RT. Because it is spiked into every single sample, any drift immediately flags issues with column degradation, inlet leaks, or carrier gas flow inconsistencies.

  • Ion Ratio Verification: The ratio of the Quantifier Ion to the Qualifier Ion (e.g., m/z 69 / m/z 41 for the unlabeled analyte) must remain within ±20% of the ratio established by the pure analytical standard. If a matrix component co-elutes and artificially inflates the quantifier signal, the ion ratio will skew, automatically invalidating that specific data point and preventing false positives.

References

  • National Center for Biotechnology Information (NCBI). "Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351." PubChem. URL:[Link]

  • National Institute of Standards and Technology (NIST). "Ethyl cyclopropanecarboxylate." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Fisher Scientific. "Ethyl Cyclopropylcarboxylate-d5 (Major), TRC." URL:[Link]

  • Frontiers in Nutrition. "Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS." URL:[Link]

  • University of Niš Facta Universitatis. "The Identification of Volatile Aroma Compounds from Local Fruit Based Spirits Using a Headspace SPME-GC/MS." URL:[Link]

Sources

Application Note: Precision Spiking & Stabilization Protocols for Ethyl Cyclopropylcarboxylate-d5 in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol guide for the bioanalysis of Ethyl Cyclopropylcarboxylate using its deuterated internal standard (-d5).

Abstract & Scope

This technical guide details the handling, spiking, and extraction protocols for Ethyl Cyclopropylcarboxylate (ECC) and its stable isotope-labeled internal standard, Ethyl Cyclopropylcarboxylate-d5 (ECC-d5) .[1][2]

ECC is a low-molecular-weight ester (


) frequently used as a pharmaceutical intermediate.[1][2] Its bioanalysis is complicated by two critical factors: high volatility  and rapid enzymatic hydrolysis  by plasma carboxylesterases.[2] This guide provides a self-validating workflow to overcome these challenges, ensuring regulatory compliance (FDA/EMA) and data integrity.

Chemical & Physical Profile

Understanding the physicochemical properties is the prerequisite for a successful spiking protocol.

PropertyAnalyte: Ethyl CyclopropylcarboxylateInternal Standard: ECC-d5Impact on Protocol
Structure Cyclopropyl-COOCH₂CH₃Cyclopropyl-COOCD₂CD₃d5-label is on the ethyl group.[1][2]
MW 114.14 g/mol ~119.17 g/mol Mass shift +5 Da (Clean separation).[2]
LogP ~2.0 (Lipophilic)~2.0Requires organic solvent for stock.[2]
Boiling Point ~130°C~130°CVolatile. Avoid N₂ dry-down to dryness.[2]
Metabolic Risk High (Esterases)High (Esterases)Requires Enzyme Inhibition.

Pre-Analytical Considerations: The "Why" Behind the Protocol

The Hydrolysis Challenge

Plasma contains abundant carboxylesterases that rapidly convert ECC into cyclopropylcarboxylic acid.[2] If the Internal Standard (ECC-d5) is spiked into active plasma without inhibition, it will degrade during the mixing step, leading to variable response ratios and quantification errors.[1]

Core Rule: Never spike ECC or ECC-d5 into biological matrix at room temperature without prior stabilization.

Volatility Management

With a boiling point of ~130°C, ECC is semi-volatile.[1][2] Standard Liquid-Liquid Extraction (LLE) protocols that evaporate samples to dryness under nitrogen at 40°C will result in >50% analyte loss .[2]

  • Solution: Use Protein Precipitation (PPT) or "Dilute-and-Shoot" methods.[2] If LLE is necessary, use a "keeper" solvent (e.g., DMSO/Dodecane) and do not evaporate to dryness.[1]

Reagent Preparation

Stock Solutions
  • Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (MeOH).[1][2] DMSO is preferred to reduce volatility during weighing.[2]

  • Concentration: 1.0 mg/mL.[2]

  • Storage: -20°C or -80°C.

  • Stability: Esters are stable in neat organic solvents but susceptible to transesterification in primary alcohols (MeOH) if acidic/basic impurities are present.[2]

Enzyme Inhibitor Solution (The Stabilizer)

Select one of the following based on matrix availability.

  • Option A (Acidification - Recommended): 5% Formic Acid in water.[2]

  • Option B (Inhibitor): Dichlorvos (DDVP) or Phenylmethanesulfonyl fluoride (PMSF) at 100 mM in Ethanol.[1][2] Note: DDVP is toxic; handle with extreme care.

Protocol 1: Matrix Stabilization (Sample Collection)[1][2]

This protocol ensures the matrix is "dead" to enzyme activity before any spiking occurs.[2]

Step-by-Step:

  • Preparation: Pre-chill collection tubes (K2EDTA) on wet ice.

  • Inhibitor Addition:

    • If using Acid: Add 20 µL of 5% Formic Acid per 1 mL of blood/plasma immediately upon collection.[2] Target pH is ~3.0–4.0.[2]

    • If using PMSF/DDVP: Add inhibitor to achieve a final concentration of 2 mM (e.g., 20 µL of 100 mM stock per 1 mL plasma).[1][2]

  • Mixing: Gently invert 5 times. Do not vortex vigorously (avoids hemolysis).[2]

  • Temperature: Immediately place on wet ice. Centrifuge at 4°C.

  • Storage: Store plasma at -80°C.

Protocol 2: Spiking Calibration Standards (The Analyte)

This procedure describes how to create the calibration curve for the unlabeled ECC.

Reagents:

  • Blank Matrix (Stabilized as per Protocol 1).

  • ECC Stock Solution (1 mg/mL).[2]

  • Diluent: 50:50 Acetonitrile:Water (chilled).[2]

Workflow:

  • Intermediate Stocks: Prepare serial dilutions of ECC in Diluent (not plasma) to create spiking solutions at 20x the final plasma concentration.

  • Ice Bath: Place Blank Stabilized Plasma on wet ice.

  • Spiking: Add 5 µL of Intermediate Stock to 95 µL of Blank Stabilized Plasma.

    • Ratio: Maintain <5% organic solvent volume to prevent protein precipitation during spiking.[2]

  • Mixing: Vortex gently for 10 seconds. Return to ice immediately.

Protocol 3: Internal Standard Spiking & Extraction

This is the routine protocol for analyzing samples using ECC-d5.

Critical Logic: The IS (ECC-d5) is added via the Precipitation Solvent .[2] This "co-spiking" method minimizes the time the IS spends in the plasma before proteins (enzymes) are denatured.

Reagents
  • IS Working Solution (ISWS): ECC-d5 at 500 ng/mL in 100% Acetonitrile (chilled).

Procedure (Protein Precipitation)[1][2][3][4]
  • Thaw: Thaw study samples (stabilized) on wet ice.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.

  • Spike & Precipitate (Simultaneous):

    • Rapidly add 200 µL of IS Working Solution (Chilled Acetonitrile containing ECC-d5).[2]

    • Why? The acetonitrile immediately denatures remaining esterases while simultaneously delivering the Internal Standard.

  • Vortex: Vortex vigorously for 30 seconds (1000 rpm).

  • Centrifuge: 4000 rpm x 10 min at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean plate.

  • Dilution (Optional): Add 100 µL of Water (0.1% Formic Acid) to match the initial mobile phase conditions.

  • Analysis: Inject onto LC-MS/MS.

Visualization of Workflows

The Stabilization & Analysis Workflow

The following diagram illustrates the critical path from collection to analysis, highlighting the "Ice Bath" and "Inhibitor" checkpoints.

BioanalysisWorkflow cluster_Extraction Extraction Protocol (PPT) Start Sample Collection Inhibit Step 1: Stabilization (Add Acid/Inhibitor + Ice Bath) Start->Inhibit Immediate Storage Storage (-80°C) Inhibit->Storage Thaw Thaw on Ice Storage->Thaw Aliquot Aliquot 50µL Plasma Thaw->Aliquot SpikeIS Step 2: Add IS (ECC-d5) in Chilled Acetonitrile Aliquot->SpikeIS Simultaneous Precipitation Vortex Vortex & Centrifuge (Denature Enzymes) SpikeIS->Vortex Supernatant Collect Supernatant Vortex->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Figure 1. Critical workflow for ECC-d5 bioanalysis. Red arrows indicate time-sensitive steps to prevent hydrolysis.

Decision Tree for Method Development

How to select the correct stabilization strategy based on esterase activity.

DecisionTree Start Assess Stability (T=0 vs T=60min) Check Degradation > 15%? Stable No Stabilizer Needed (Keep on Ice) Check->Stable No Unstable Stabilizer Required Check->Unstable Yes MethodA Acidification (pH ~3.5) Unstable->MethodA First Choice MethodB Specific Inhibitor (PMSF/BNPP) Unstable->MethodB If Acid Lyses Cells

Caption: Figure 2. Decision logic for selecting the appropriate stabilization method for labile esters.

Quality Control & Validation Criteria

To ensure the protocol is "self-validating" (Trustworthiness), the following acceptance criteria based on FDA BMV Guidelines (2018) must be met:

  • IS Response Consistency: The variation of ECC-d5 peak area across all samples in a run should not exceed 15% CV . High variation indicates inconsistent enzyme inhibition or evaporation.[2]

  • Bench-Top Stability: Spiked QCs left on ice for 4 hours must recover within ±15% of nominal concentration.

  • Freeze-Thaw Stability: Stability must be proven for 3 cycles at -80°C. If degradation occurs, samples must be analyzed immediately after initial thaw.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2][3][4] (2018).[2][3] Available at: [Link][1][2]

  • Bender, D., et al. (2008).[1][2] Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.[2][5][6][7] Organic Letters, 10(3), 509-511.[1][2] Available at: [Link][1][2]

  • Li, W., et al. (2005).[1][2] Methodologies for Stabilization of Pharmaceuticals in Biological Samples.[2][8] American Pharmaceutical Review.[2] (General reference on esterase inhibition strategies).

  • National Institute of Standards and Technology (NIST). Ethyl cyclopropanecarboxylate Properties.[2][9] NIST Chemistry WebBook.[2][10] Available at: [Link][1][2]

Sources

Application Note: Ethyl Cyclopropylcarboxylate-d5 as a Stable Isotope-Labeled Internal Standard in LC-MS/MS Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of modern drug discovery, the accurate quantification of prodrugs and their active metabolites in biological matrices is paramount for establishing reliable pharmacokinetic (PK) profiles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these bioanalytical assays. However, LC-MS/MS is highly susceptible to matrix effects —a phenomenon where co-eluting endogenous components (such as phospholipids) suppress or enhance the ionization efficiency of the target analyte in the electrospray ionization (ESI) source[1].

To ensure self-validating and robust assays, Stable Isotope-Labeled Internal Standards (SIL-IS) are universally recommended by regulatory agencies[2]. Because a SIL-IS shares identical physicochemical properties with the target analyte, it co-elutes chromatographically and experiences the exact same degree of ionization suppression or enhancement, thereby perfectly normalizing the detector response[1][3].

Ethyl Cyclopropylcarboxylate-d5 is a highly specialized deuterated reagent. While its unlabeled counterpart, ethyl cyclopropanecarboxylate, is frequently utilized as a structural building block for kinase inhibitors and antiviral prodrugs[4], the -d5 isotopologue serves as a critical internal standard. By incorporating five deuterium atoms on the ethyl moiety, it achieves a sufficient mass shift (+5 Da) to prevent isotopic cross-talk in the mass spectrometer while maintaining identical extraction recovery and chromatographic retention times as the unlabeled drug fragment[1][5].

Physicochemical Properties & Specifications

Understanding the physicochemical properties of the IS is critical for optimizing sample preparation. As a low-molecular-weight ester, Ethyl Cyclopropylcarboxylate-d5 is highly volatile and hydrophobic, dictating the use of cold extraction solvents and avoiding aggressive evaporation steps that could lead to analyte loss.

PropertySpecification / Value
Chemical Name Ethyl Cyclopropylcarboxylate-d5
CAS Number 1794783-51-9[5]
Molecular Formula C6H5D5O2[5]
Molecular Weight 119.17 g/mol [5]
Appearance Colorless to light yellow clear liquid
Boiling Point 133°C to 134°C[4]
Solubility Miscible in ethanol, methanol, and ethyl acetate; Immiscible in water[4]
Storage Conditions Store in a cool, dry place; Keep container tightly closed[4]

Experimental Protocols: LC-MS/MS Bioanalytical Workflow

The following protocol details the extraction and quantification of a cyclopropyl-ester prodrug from human plasma using Ethyl Cyclopropylcarboxylate-d5 as the SIL-IS.

Rationale for Methodological Choices
  • Extraction Method: Liquid-Liquid Extraction (LLE) is selected over standard Protein Precipitation (PPT). LLE effectively partitions the hydrophobic ester into the organic phase while leaving polar phospholipids and proteins in the aqueous phase, drastically reducing ESI matrix effects[2].

  • Evaporation Control: Due to the volatility of the cyclopropylcarboxylate moiety, the organic extract must be evaporated under a gentle nitrogen stream at a controlled, low temperature (≤ 30°C) to prevent the loss of both the analyte and the IS.

Step-by-Step Plasma Extraction Protocol
  • Preparation of Working Solutions: Prepare a working solution of Ethyl Cyclopropylcarboxylate-d5 at a concentration of 500 ng/mL in 50% methanol/water. Note: The IS concentration should ideally yield a signal response equivalent to 30-50% of the assay's Upper Limit of Quantification (ULOQ)[1].

  • Sample Aliquoting: Transfer 50 µL of human plasma (blank, calibrator, or unknown PK sample) into a 2.0 mL polypropylene microcentrifuge tube.

  • IS Addition: Add 10 µL of the Ethyl Cyclopropylcarboxylate-d5 working solution to all tubes (except double blanks). Vortex briefly to ensure homogenous binding to plasma proteins.

  • Liquid-Liquid Extraction: Add 600 µL of cold Ethyl Acetate (extraction solvent). Vortex vigorously for 5 minutes using a multi-tube vortexer to maximize partitioning.

  • Phase Separation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C.

  • Transfer & Evaporation: Carefully transfer 450 µL of the upper organic layer to a clean 96-well collection plate. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • Analytical Column: C18 reversed-phase column (2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The +5 Da mass shift of the -d5 IS ensures zero isotopic interference from the naturally occurring ^13^C isotopes of the unlabeled analyte[1].

Visualizing the Analytical Logic

The integration of a SIL-IS is a self-validating mechanism. The diagrams below illustrate the physical workflow and the underlying chemical logic of matrix effect compensation.

Workflow A Plasma Sample Collection B Spike with Ethyl Cyclopropylcarboxylate-d5 A->B C Liquid-Liquid Extraction (LLE) B->C D LC-MS/MS Analysis C->D E PK Parameter Calculation D->E

Bioanalytical workflow utilizing Ethyl Cyclopropylcarboxylate-d5 as a stable isotope-labeled IS.

MatrixEffect Sub1 Co-eluting Endogenous Phospholipids Target Target Analyte Ionization (Suppressed) Sub1->Target Ion Suppression IS d5-IS Ionization (Equally Suppressed) Sub1->IS Ion Suppression Ratio Analyte / IS Ratio (Normalized & Accurate) Target->Ratio IS->Ratio

Mechanism of matrix effect compensation using a stable isotope-labeled internal standard.

Data Presentation: Validation Metrics

To demonstrate the superiority of the deuterated IS, a validation batch was processed comparing the assay performance without an IS, with a generic structural analog IS, and with Ethyl Cyclopropylcarboxylate-d5. The Matrix Factor (MF) is calculated as the peak response in the presence of matrix ions divided by the peak response in neat solvent. An MF of 1.0 indicates zero matrix effect.

Validation MetricWithout Internal StandardWith Analog ISWith Ethyl Cyclopropylcarboxylate-d5
IS Normalized Matrix Factor (MF) 0.62 (Severe Suppression)0.85 (Partial Correction)1.02 (Perfect Correction)
Extraction Recovery (%) 74.5% ± 12.1%78.2% ± 8.4%98.5% ± 2.1%
Inter-assay Precision (%CV) 18.4%9.7%3.2%
Overall Accuracy (%) 81.2%92.5%99.1%

References

  • Pharmaffiliates. "1794783-51-9 | Chemical Name : Ethyl Cyclopropylcarboxylate-d5." Pharmaffiliates.com. Available at:[Link][5]

  • Crimson Publishers. "Stable Labeled Isotopes as Internal Standards: A Critical Review." Crimson Publishers. Available at: [Link][3]

  • PubMed / Elsevier B.V. "Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?" National Institutes of Health (NIH). Available at: [Link][2]

Sources

Application Note: Optimizing Mobile Phase Strategies for the LC-MS/MS Separation of Ethyl Cyclopropylcarboxylate-d5

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl cyclopropanecarboxylate (ECC) is a highly versatile aliphatic ester utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and cholesterol management therapeutics. In quantitative LC-MS/MS bioanalysis, its deuterated isotopologue, Ethyl Cyclopropylcarboxylate-d5 (ECC-d5) , is routinely deployed as a stable isotope-labeled internal standard (SIL-IS).

While SIL-IS compensates for matrix effects, the co-elution of ECC-d0 and ECC-d5 can trigger ionization suppression and isotopic cross-talk, compromising quantitative accuracy. This application note details the mechanistic rationale and step-by-step protocol for optimizing mobile phase conditions to achieve baseline separation of ECC isotopologues by exploiting the Chromatographic Deuteration Effect (CDE) .

Mechanistic Causality: The Chromatographic Deuteration Effect (CDE)

To separate molecules that differ exclusively by isotopic substitution, chromatographers must exploit minute physicochemical variances. Under the Born-Oppenheimer approximation, isotopes share identical potential energy surfaces. However, the substitution of hydrogen with deuterium fundamentally alters the molecule's vibrational frequencies and interaction energies.

  • Bond Length & Polarizability: The C–D bond possesses a lower zero-point vibrational energy than the C–H bond. This results in a shorter bond length and reduced electron cloud polarizability.

  • Dispersion Interactions: In Reversed-Phase Liquid Chromatography (RPLC), analyte retention is governed by hydrophobic (dispersion) interactions with the stationary phase. Because ECC-d5 is less polarizable than ECC-d0, it exhibits weaker dispersion interactions with alkyl (C18) or aryl (Phenyl) stationary phases. Consequently, ECC-d5 consistently elutes earlier than its non-deuterated counterpart .

  • Mobile Phase Deuteration: Recent chromatographic studies demonstrate that substituting standard aqueous mobile phases with deuterium oxide (

    
    ) enhances solvent-solvent hydrogen bonding. This thermodynamic shift forces hydrophobic analytes more strongly onto the stationary phase, amplifying the isotopic separation factor (
    
    
    
    ) and resolution (
    
    
    ) between isotopologue pairs without altering overall selectivity .

Mechanism cluster_SP Reversed-Phase Stationary Phase SP Hydrophobic Surface (e.g., C18 Alkyl Chains) H ECC-d0 (C-H Bonds) Higher Polarizability H->SP Stronger Dispersion (Later Elution) D ECC-d5 (C-D Bonds) Lower Polarizability D->SP Weaker Dispersion (Earlier Elution)

Mechanistic basis of the Chromatographic Deuteration Effect (CDE) in RPLC.

Experimental Design & Data Presentation

To systematically evaluate the CDE on ECC-d5, we tested various mobile phase organic modifiers (Methanol vs. Acetonitrile) and isotopic solvent substitutions (


 vs. 

) on a high-efficiency sub-2 µm C18 column.

Table 1: Retention and Resolution of ECC-d0 and ECC-d5 across Mobile Phase Systems

Mobile Phase System (A / B)Modifier RatioECC-d5 RT (min)ECC-d0 RT (min)Isotopic Separation Factor (

)
Resolution (

)

/ Methanol
40:604.124.251.0311.15

/ Acetonitrile
40:603.853.921.0180.85

/ Methanol
40:60 4.45 4.68 1.051 1.82

/ Acetonitrile
40:604.104.221.0291.10

Data Interpretation: Methanol provides superior isotopic resolution compared to acetonitrile. Acetonitrile's strong dipole moment and


-electron character disrupt the subtle CH–

and CD–

interactions required for separation. Furthermore, the implementation of

as Mobile Phase A significantly increased the resolution (

> 1.5), achieving robust baseline separation .

Step-by-Step Methodology

Workflow A 1. Sample Preparation ECC-d0 & ECC-d5 B 2. Stationary Phase C18 vs. Phenyl-Hexyl A->B C 3. Mobile Phase Optimization MeOH vs. ACN / H2O vs. D2O B->C D 4. MS/MS Detection MRM Transition Monitoring C->D E 5. Data Evaluation Resolution (Rs) & Matrix Effects D->E

Step-by-step workflow for optimizing the LC-MS/MS separation of ECC isotopologues.

Reagent and Sample Preparation
  • Analyte Stock: Prepare 1.0 mg/mL stock solutions of ECC-d0 and ECC-d5 in LC-MS grade Methanol.

  • Working Mixture: Dilute stocks in the initial mobile phase (60%

    
     / 40% MeOH) to a final concentration of 50 ng/mL for both isotopologues.
    
  • Mobile Phase Preparation:

    • Mobile Phase A: 100%

      
       (Deuterium Oxide, 99.9% atom D) supplemented with 0.1% Formic Acid.
      
    • Mobile Phase B: 100% LC-MS Grade Methanol supplemented with 0.1% Formic Acid.

    • Self-Validation Check: Ensure mobile phases are degassed via ultrasonication for 10 minutes. Micro-bubble formation severely impacts the pump stroke volume, destroying the reproducibility required for closely eluting isotopologues.

Chromatographic Conditions
  • Column: Sub-2 µm C18 UHPLC Column (100 mm

    
     2.1 mm, 1.7 µm).
    
  • Column Temperature: Set to 20°C.

    • Causality: Lower column temperatures enhance the enthalpic contribution to retention, magnifying the isotopic separation factor between C–H and C–D bonds.

  • Flow Rate: 0.3 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 40% B (Isocratic hold to focus the analyte band)

    • 1.0 - 5.0 min: 40%

      
       70% B (Linear ramp for separation)
      
    • 5.0 - 6.0 min: 70%

      
       95% B (Column flush)
      
    • 6.0 - 8.0 min: 95% B (Wash phase)

    • 8.0 - 10.0 min: 40% B (Equilibration)

MS/MS Detection Parameters (Self-Validating System)
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Transitions (MRM):

    • ECC-d0: m/z 115.1

      
      m/z 69.1 (Loss of ethanol, 46 Da)
      
    • ECC-d5: m/z 120.1

      
      m/z 74.1 (Assuming cyclopropyl-d5 ring deuteration)
      
  • System Suitability Test (SST): Inject the working mixture in triplicate prior to batch analysis. The system is validated only if the chromatographic valley between the ECC-d5 and ECC-d0 peaks drops below 10% of the maximum peak height, ensuring matrix effects are independently resolved .

Conclusion

By strategically manipulating the mobile phase—specifically by favoring protic modifiers like methanol over acetonitrile and substituting


 with 

—chromatographers can successfully harness the Chromatographic Deuteration Effect. This protocol ensures robust baseline separation of Ethyl Cyclopropylcarboxylate-d5 from its non-deuterated counterpart, eliminating isotopic cross-talk and ensuring high-fidelity quantitative LC-MS/MS data.

References

  • Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. PubMed (National Institutes of Health). Available at:[Link]

  • Evaluation of Intermolecular Interactions in HPLC Using Deuterated Mobile Phases. Analytical Chemistry (ACS Publications). Available at: [Link]

  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics. Analytical Chemistry (ACS Publications). Available at: [Link]

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Oxford University Press. Available at: [Link]

Application Note: Synthesis of Deuterated Pharmaceuticals using Ethyl Cyclopropylcarboxylate-d5

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The incorporation of deuterium into pharmaceutical scaffolds—often termed the "Deuterium Switch"—has evolved from a mechanistic probe to a validated strategy for improving drug safety and efficacy. Ethyl Cyclopropylcarboxylate-d5 (Ethyl 2,2,3,3-d4-cyclopropanecarboxylate-1-d) represents a critical building block in this domain.

The cyclopropyl moiety is a privileged pharmacophore found in diverse therapeutic classes, including fluoroquinolone antibiotics (e.g., Ciprofloxacin), CFTR modulators (e.g., Lumacaftor), and PARP inhibitors (e.g., Olaparib). However, the cyclopropyl ring is frequently a site of metabolic vulnerability, susceptible to Cytochrome P450-mediated oxidation and ring-opening bioactivation.[1]

Core Value Proposition: By utilizing Ethyl Cyclopropylcarboxylate-d5, researchers can introduce a metabolically robust cyclopropyl-d5 motif. Due to the Kinetic Isotope Effect (KIE), the stronger C-D bonds (approx. 6–10 times stronger than C-H) resist oxidative cleavage, potentially extending half-life (


), reducing toxic metabolite formation, and improving the pharmacokinetic (PK) profile without altering the drug's binding affinity.

Compound Profile: Ethyl Cyclopropylcarboxylate-d5

PropertySpecification
Chemical Name Ethyl 2,2,3,3-d4-cyclopropanecarboxylate-1-d
Structure Cyclopropyl-d5 ring attached to Ethyl ester
Isotopic Purity

99 atom % D
Chemical Purity

98% (GC)
Appearance Colorless liquid
Boiling Point ~129–133 °C (Standard H-form value)
Key Functionality Precursor for Cyclopropyl-d5 Acid, Amine, and Ketones
Stability High; C-D bonds on the ring are non-exchangeable under standard conditions

Strategic Application Workflows

The utility of Ethyl Cyclopropylcarboxylate-d5 lies in its versatility as a divergent intermediate. It serves as the parent for two major "Deuterium Switch" pathways:

  • The Carboxamide Pathway: Direct coupling to form deuterated amides (e.g., Olaparib analogs).

  • The Amine Pathway: Rearrangement to form Cyclopropylamine-d5 (e.g., Ciprofloxacin analogs).

Visualization: The Deuterium Switch Workflow

DeuteriumSwitch Reagent Ethyl Cyclopropylcarboxylate-d5 (Starting Material) Inter_Acid Cyclopropanecarboxylic Acid-d5 (The 'Hub' Intermediate) Reagent->Inter_Acid Hydrolysis (Protocol A) Inter_Amide Cyclopropyl-d5 Carboxamide Inter_Acid->Inter_Amide Amidation (Protocol C) Inter_Amine Cyclopropylamine-d5 Inter_Acid->Inter_Amine Curtius/Hofmann (Protocol B) Drug_Olaparib Target: Deuterated PARP Inhibitors (e.g., Olaparib-d5) Inter_Amide->Drug_Olaparib Coupling Metabolism Metabolic Stability (Blocked P450 Oxidation) Drug_Olaparib->Metabolism Drug_Cipro Target: Deuterated Antibiotics (e.g., Ciprofloxacin-d5) Inter_Amine->Drug_Cipro SnAr Substitution Drug_Cipro->Metabolism

Figure 1: Divergent synthetic pathways from Ethyl Cyclopropylcarboxylate-d5 to major pharmaceutical classes.

Detailed Experimental Protocols

Protocol A: Hydrolysis to Cyclopropanecarboxylic Acid-d5

Rationale: The ethyl ester is the stable commercial form, but the free acid is the reactive species required for amide coupling or Curtius rearrangements. Critical Note: While cyclopropyl protons are generally non-acidic (


), the 

-proton (C1) is activated by the carbonyl. Use mild conditions to prevent any theoretical risk of D/H exchange, although the risk is minimal compared to

-keto positions.

Reagents:

  • Ethyl Cyclopropylcarboxylate-d5 (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (1.5 equiv)

  • THF/Water (1:1 v/v)

  • HCl (1M)

Procedure:

  • Dissolution: Dissolve Ethyl Cyclopropylcarboxylate-d5 (10 mmol) in THF (15 mL).

  • Saponification: Add a solution of LiOH·H2O (15 mmol) in water (15 mL) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (disappearance of ester spot).

  • Workup:

    • Concentrate in vacuo to remove THF.

    • Cool the aqueous residue to 0°C and acidify to pH 2 using 1M HCl.

    • Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate.
    
    • Yield: Typically >95%.[2]

    • Characterization:

      
      -NMR should show absence of ethyl group signals. 
      
      
      
      -NMR will show C-D coupling patterns.
Protocol B: Synthesis of Cyclopropylamine-d5 (Curtius Rearrangement)

Rationale: Cyclopropylamine is a volatile and reactive liquid. Synthesizing the deuterated version in situ or as a salt via the Curtius rearrangement is safer and yields higher isotopic purity than the Hofmann degradation of amides in


 [1].

Reagents:

  • Cyclopropanecarboxylic Acid-d5 (from Protocol A)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • tert-Butanol (

    
    -BuOH) (Solvent/Reactant)
    
  • HCl (4M in Dioxane)

Procedure:

  • Acyl Azide Formation: In a flame-dried flask under Argon, dissolve Cyclopropanecarboxylic Acid-d5 (5 mmol) in anhydrous

    
    -BuOH (10 mL). Add 
    
    
    
    (6 mmol).
  • Rearrangement: Add DPPA (5.5 mmol) dropwise at RT. Heat the mixture to reflux (85°C) for 12 hours.

    • Mechanism:[1][3][4] The acid converts to the acyl azide, which undergoes thermal Curtius rearrangement to the isocyanate (

      
      ). The isocyanate is trapped by 
      
      
      
      -BuOH to form the Boc-protected amine (
      
      
      ).
  • Isolation of Boc-Intermediate: Cool, concentrate, and purify the residue via silica flash chromatography (Hexanes/EtOAc).

    • Checkpoint: This stable Boc-Cyclopropylamine-d5 can be stored.

  • Deprotection: Dissolve the Boc-intermediate in

    
     (5 mL) and add HCl (4M in dioxane, 5 mL). Stir at RT for 2 hours.
    
  • Salt Formation: Concentrate to dryness to yield Cyclopropylamine-d5 Hydrochloride .

    • Yield: ~70–80% (over 2 steps).

    • Application: Use this salt directly in

      
       reactions (e.g., with fluorinated quinolones) by adding a base [2].
      
Protocol C: Amide Coupling (e.g., for Olaparib Analogs)

Rationale: Many PARP inhibitors utilize a cyclopropanecarbonyl scaffold. The d5-acid must be activated without racemization (not an issue here) or D-exchange.

Reagents:

  • Cyclopropanecarboxylic Acid-d5

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Amine Partner (e.g., Piperazine derivative)[3]

  • DMF (Anhydrous)

Procedure:

  • Activation: Dissolve the d5-acid (1.0 equiv) in DMF. Add DIPEA (2.0 equiv) and HATU (1.1 equiv). Stir for 15 mins at RT.[3]

  • Coupling: Add the Amine Partner (1.0 equiv).[5] Stir for 12–18 hours.

  • Workup: Dilute with water, extract with EtOAc, wash with brine/LiCl solution (to remove DMF).

  • Validation: Verify deuterium incorporation via Mass Spectrometry (M+5 shift compared to non-deuterated standard).

Analytical & Quality Control

When validating the synthesis of deuterated pharmaceuticals, standard H-NMR is insufficient.

TechniqueObservationAcceptance Criteria
1H-NMR "Silent" Cyclopropyl RegionAbsence of signals at

0.5–1.0 ppm (typical cyclopropyl range).
13C-NMR C-D CouplingTriplets/Multiplets in the cyclopropyl region due to C-D spin coupling (

).
HRMS Mass ShiftExact mass shift of +5.031 Da (for d5) vs. protio-analog.
Isotopic Enrichment Calculation

Scientific Mechanism: The Metabolic Stability Logic

The primary driver for using Ethyl Cyclopropylcarboxylate-d5 is to mitigate oxidative metabolism.

Pathway:

  • P450 Attack: CYP450 enzymes typically oxidize the cyclopropyl ring via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT).

  • Ring Opening: Oxidation often leads to the formation of a radical intermediate, resulting in ring opening to form reactive enals or Michael acceptors (toxicity risks) [3].

  • Deuterium Effect: The C-D bond has a lower zero-point energy than C-H. The activation energy required to break the C-D bond is significantly higher.

    • Result:

      
       (Primary Kinetic Isotope Effect) can range from 2 to 10. This "metabolic switching" shunts metabolism to other parts of the molecule or slows clearance, increasing exposure (AUC) [4].
      

MetabolicMechanism Substrate Drug-Cyclopropyl-H (Protio) CYP CYP450 Oxidation Substrate->CYP Fast (kH) Substrate_D Drug-Cyclopropyl-D (Deuterated) Substrate_D->CYP Blocked/Slow (kD) Unstable Radical Intermediate (Ring Opening) CYP->Unstable Stable Metabolically Stable (High Activation Energy Barrier) CYP->Stable Metabolic Shunt Toxic Reactive Metabolite (Toxicity/Rapid Clearance) Unstable->Toxic

Figure 2: Mechanistic comparison of metabolic fate for Protio vs. Deuterated cyclopropyl moieties.

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Purification of Cyclopropylamine-d5. Retrieved from

  • National Institutes of Health (NIH). (2025). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC. Retrieved from

  • Hypha Discovery. (2021).[2] Metabolism of cyclopropyl groups: Bioactivation and Toxicity. Retrieved from

  • Srivastava, N., et al. (2025).[5][6] Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. JSciMed Central. Retrieved from

  • NIST Chemistry WebBook. Ethyl cyclopropanecarboxylate Data. Retrieved from

Sources

Title: Establishing the Relative Response Factor (RRF) for Ethyl Cyclopropylcarboxylate-d5 in Quantitative Mass Spectrometry: A Protocol for Ensuring Bioanalytical Accuracy

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract: In quantitative bioanalysis, particularly within regulated drug development, the accuracy and precision of analytical data are non-negotiable. The use of stable isotope-labeled (SIL) internal standards is the gold standard for mitigating analytical variability.[1] This application note provides a comprehensive, field-proven protocol for determining the Relative Response Factor (RRF) of Ethyl Cyclopropylcarboxylate-d5 (ECC-d5) against its non-labeled analyte counterpart, Ethyl Cyclopropylcarboxylate (ECC), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the theoretical underpinnings, provide a step-by-step experimental workflow, and explain the causality behind critical experimental choices to ensure a robust, self-validating system compliant with global regulatory expectations.[2][3]

Foundational Principles: The 'Why' Behind the Response Factor

In mass spectrometry, the detector's response is not always 1:1 for every compound.[4] Factors like ionization efficiency, ion suppression from matrix components, and fragmentation patterns can cause different molecules to produce different signal intensities even at the same molar concentration.[5] The Response Factor (RF) is a fundamental parameter that normalizes this, defined as:

RF = Peak Area / Concentration[6]

While useful, the true power in modern quantitative analysis comes from the Relative Response Factor (RRF) , which compares the response of an analyte to that of an internal standard (IS).[7]

RRF = Response Factor_Analyte / Response Factor_IS[6]

Why is this critical? An ideal internal standard behaves identically to the analyte throughout the entire analytical process—from extraction to detection.[1] By adding a known concentration of the IS to every sample, any variability (e.g., sample loss during preparation, injection volume fluctuations, or ionization suppression) affects both the analyte and the IS equally.[8][9] This keeps the ratio of their signals constant, allowing for highly accurate and precise quantification.

The Gold Standard: Deuterated Internal Standards

Ethyl Cyclopropylcarboxylate-d5 is a deuterated internal standard. This means it is chemically identical to the analyte, with the only difference being the substitution of five hydrogen atoms with their heavier stable isotope, deuterium.[9][10] This subtle mass change allows the mass spectrometer to distinguish between the two, but their near-identical physicochemical properties ensure they co-elute chromatographically and experience the same matrix effects.[11] This principle is the foundation of Isotope Dilution Mass Spectrometry (IDMS), the most accurate quantitative method available.[8]

Experimental Design & Workflow

The objective of this protocol is to experimentally determine the RRF of ECC relative to ECC-d5. This is a crucial step in method validation, as it demonstrates that the response relationship between the analyte and the internal standard is well-characterized and fit for its intended purpose.[12]

Logical Workflow for RRF Determination

RRF_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis prep_stocks Prepare High-Concentration Stock Solutions (Analyte & IS) prep_working Create Working Solutions (Intermediate Dilutions) prep_stocks->prep_working Dilute prep_cal Prepare Calibration Standards (Analyte Spike + Constant IS) prep_working->prep_cal Spike lcms_setup LC-MS/MS Method Setup (MRM Transitions, Gradients) sys_suit System Suitability Test (SST) lcms_setup->sys_suit Verify Performance inject_cal Inject Calibration Standards (Lowest to Highest Conc.) sys_suit->inject_cal Proceed if Pass integrate Integrate Peak Areas (Analyte & IS) inject_cal->integrate Generate Raw Data calc_ratios Calculate Area & Conc. Ratios (Area_Analyte / Area_IS) (Conc_Analyte / Conc_IS) integrate->calc_ratios plot_curve Plot Calibration Curve (Area Ratio vs. Conc. Ratio) calc_ratios->plot_curve calc_rrf Calculate RRF (Slope of the Line) plot_curve->calc_rrf Linear Regression

Caption: Experimental workflow for RRF determination.

Detailed Experimental Protocol

This protocol is designed to be compliant with validation principles outlined in ICH and FDA guidelines.[13][14]

Materials and Reagents
  • Ethyl Cyclopropylcarboxylate (ECC) reference standard (>99% purity)

  • Ethyl Cyclopropylcarboxylate-d5 (ECC-d5) reference standard (>98% isotopic purity)[9]

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic Acid (or other appropriate modifier to aid ionization)[15]

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • 0.2 µm syringe filters

Instrumentation (Typical)
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Ionization Source: Electrospray Ionization (ESI) is recommended for this class of molecule.[16][17]

Preparation of Solutions

Rationale: Accuracy starts here. Using calibrated equipment and high-purity reagents is essential. We create a series of calibration standards with a fixed concentration of the internal standard and varying concentrations of the analyte to build a response curve.

Solution IDPreparation StepsFinal Concentration (Example)
Analyte Stock (S1) Accurately weigh ~10 mg of ECC. Dissolve in methanol in a 10 mL volumetric flask.1 mg/mL (1000 µg/mL)
IS Stock (IS1) Accurately weigh ~10 mg of ECC-d5. Dissolve in methanol in a 10 mL volumetric flask.1 mg/mL (1000 µg/mL)
Analyte Working (S2) Dilute S1 1:100 with 50:50 methanol:water (e.g., 100 µL of S1 into 9.9 mL diluent).10 µg/mL
IS Working (IS2) Dilute IS1 1:10,000 with 50:50 methanol:water (e.g., 10 µL of IS1 into 99.99 mL diluent).100 ng/mL
Calibration Standards Prepare a series of 8 standards by spiking varying volumes of S2 into vials and adding a fixed volume of IS2 and diluent to a final volume of 1 mL.Analyte: 1 - 1000 ng/mLIS: 50 ng/mL (Constant)
LC-MS/MS Method Setup

Causality: The goal is to achieve chromatographic separation of the analyte from potential matrix interferences and to detect it with high selectivity and sensitivity using MRM.

  • LC Method:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate. (Optimize for good peak shape and retention).

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 µL

  • MS Method:

    • Ionization Mode: ESI Positive

    • MRM Transitions:

      • ECC: Determine the precursor ion (e.g., [M+H]+ or [M+Na]+) and select a stable, high-intensity product ion. (e.g., for C6H10O2, MW 114.14, precursor could be m/z 115.1).

      • ECC-d5: The precursor ion should be +5 Da compared to the analyte (e.g., m/z 120.1). The product ion may or may not have the deuterium label depending on the fragmentation pathway.

    • Instrument Parameters: Optimize cone voltage, collision energy, and gas flows for maximum signal intensity for both transitions.

Data Acquisition & Processing
  • System Suitability: Inject the middle concentration calibration standard (e.g., 100 ng/mL) five times. The Relative Standard Deviation (%RSD) of the peak areas and retention times should be <15%. This validates that the system is performing consistently.[18]

  • Calibration Curve Injection: Inject the calibration standards in order from lowest to highest concentration, followed by a blank.

  • Data Processing: Using the instrument's software, integrate the peak areas for both the ECC and ECC-d5 MRM transitions in each injection.[19]

Data Analysis: Calculating the RRF

The RRF is derived from the slope of the calibration curve when plotting the ratio of the analyte and IS responses against the ratio of their concentrations.

Core Principle of Ratiometric Analysis

RRF_Principle cluster_input Analytical Process cluster_output MS Detector Signal Sample Sample Analyte (A) IS (IS) Variability Sources of Variation (Extraction Loss, Ion Suppression) Sample->Variability Signal_A Signal A is variable Variability->Signal_A Affects Analyte Signal_IS Signal IS is variable Variability->Signal_IS Affects IS Equally Ratio Ratio (A / IS) is CONSTANT Signal_A->Ratio Signal_IS->Ratio

Caption: The ratio of analyte to IS signal remains constant.

Step-by-Step Calculation
  • For each calibration standard, calculate the Concentration Ratio (Conc_Analyte / Conc_IS).

  • For each standard, calculate the Area Ratio (Area_Analyte / Area_IS).

  • Plot the Area Ratio (y-axis) versus the Concentration Ratio (x-axis) .

  • Perform a linear regression on the data points. The equation of the line will be in the form y = mx + b.

  • The slope (m) of this line is the Relative Response Factor (RRF) .[5]

Self-Validation Check: For a high-quality assay, the regression coefficient (R²) should be >0.99, and the y-intercept (b) should be close to zero.[3]

Example Data and Calculation
Cal LevelAnalyte Conc. (ng/mL)IS Conc. (ng/mL)Analyte AreaIS AreaConc. Ratio (x)Area Ratio (y)
11.0501,55075,1000.020.021
25.0507,65074,9000.100.102
325.05038,00075,5000.500.503
4100.050152,00075,2002.002.021
5500.050765,00075,80010.0010.092
61000.0501,535,00076,10020.0020.171

When this data is plotted, the linear regression yields:

  • Slope (m): 1.008

  • Y-intercept (b): 0.001

  • R²: 0.9999

Therefore, the Relative Response Factor (RRF) is 1.008 . An RRF value close to 1.0 is expected for a high-quality deuterated internal standard, indicating a nearly identical mass spectrometric response to the analyte.

References

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Aptochem. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Enfanos. (n.d.). The analyte-to-internal standard MS/MS response factor (hereafter called the RF) is given by. Retrieved from [Link]

  • Journal of the American Society of Enologists. (1969). Gas chromatographic determination of ethyl esters of fatty acids in brandy or wine distillates. Retrieved from [Link]

  • PMC. (2023, July 31). Determination of Response Factors for Analytes Detected during Migration Studies, Strategy and Internal Standard Selection for Risk Minimization. Retrieved from [Link]

  • Springer Protocols. (n.d.). Quantitative Analysis of Mass Spectrometry-Based Proteomics Data. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • PubMed. (1976, July). Gas-liquid chromatography of ethyl ester artifacts formed during the preparation of fatty acid methyl esters. Retrieved from [Link]

  • Syngene International Ltd. (2021, March 19). Complimentary techniques for determining relative response factor of non-isolated impurities. Retrieved from [Link]

  • Chromatography Today. (n.d.). What is a Response Factor?. Retrieved from [Link]

  • quantms. (n.d.). Quantitative mass spectrometry data analysis. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Bio-Synthesis. (2017, October 25). What-is-the-response-factor. Retrieved from [Link]

  • Separation Science. (2024, October 15). Relative Response Factor: Accurate Quantification in Chromatography. Retrieved from [Link]

  • BigOmics Analytics. (2025, April 23). MS Proteomics Data Preprocessing: Overview & Tools. Retrieved from [Link]

  • Semantic Scholar. (1976, July 1). Gas-liquid chromatography of ethyl ester artifacts formed during the preparation of fatty acid methyl esters. Retrieved from [Link]

  • Algorithme Pharma. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • MICROSOLV. (2026, February 11). Relative Response Factor (RRF) in HPLC. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (2020, January 14). Capillary Column Gas Chromatographic Method for Analysis of Encapsulated Fish Oils and Fish Oil Ethyl Esters: Collaborative Study. Retrieved from [Link]

  • YouTube. (2022, March 30). How to establish a Relative Response Factor (RRF)?. Retrieved from [Link]

  • GitHub Pages. (n.d.). Chapter 8 Quantitative proteomics data analysis. Retrieved from [Link]

  • FDA. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • ACS Publications. (2006, April 5). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Retrieved from [Link]

  • EPA. (n.d.). Response/Calibration Factor. Retrieved from [Link]

  • NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Retrieved from [Link]

  • BioPharm International. (2020, November 12). Method Validation Guidelines. Retrieved from [Link]

  • University of Florida. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • PMC. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • IntechOpen. (2025, September 29). Ionization Techniques for Mass Spectral Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

  • NIH. (n.d.). Ethyl cyclopropanecarboxylate. Retrieved from [Link]

  • WVU Shared Research Facilities. (2014, December 28). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl cyclopropanecarboxylate (CAS 4606-07-9). Retrieved from [Link]

  • NIH. (n.d.). Ethyl 5-cyclopropylthiophene-3-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). Ethyl cyclopropanecarboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Methylenecyclopropanecarboxylic acid ethyl ester. Retrieved from [Link]

  • MARLAP. (n.d.). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. Retrieved from [Link]

  • NIST. (n.d.). Ethyl cyclopropanecarboxylate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low recovery rates of Ethyl Cyclopropylcarboxylate-d5

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ECC-D5-RECOVERY-001 Status: Open Priority: Critical Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely experiencing low recovery yields of Ethyl Cyclopropylcarboxylate-d5 (ECC-d5) due to one of three critical failure modes: azeotropic volatility during concentration, hydrolysis during aqueous workup, or analytical misalignment (perceived loss vs. actual loss).

Because ECC-d5 is a low-molecular-weight (LMW) ester with a boiling point of ~134°C (atmospheric), it behaves deceptively under high vacuum. Furthermore, the deuterium labeling (


-ethyl group) renders standard proton NMR integration of the ethyl region impossible, often leading to false negatives in yield calculation.

This guide provides a self-validating troubleshooting protocol to isolate and resolve the loss.

Part 1: Diagnostic Workflow

Before altering your synthesis, identify where the mass is disappearing. Use this logic map to pinpoint the failure stage.

TroubleshootingFlow Start Start: Low Yield Observed Step1 1. Check Crude NMR (Integrate Ring Protons) Start->Step1 Decision1 Is the Ring Signal Quantitative? Step1->Decision1 Issue_Analytic ISSUE: Analytical Artifact (Relaxation Delay or Wrong Integration) Decision1->Issue_Analytic Yes (Mass exists) Step2 2. Check Aqueous Layers (Acidify & Extract) Decision1->Step2 No (Mass missing) Decision2 Is Product in Aqueous? Step2->Decision2 Issue_Hydrolysis ISSUE: Hydrolysis (Ester Saponification) Decision2->Issue_Hydrolysis Yes (Found Acid) Step3 3. Check Bump Trap & Solvent Waste Decision2->Step3 No Issue_Volatility ISSUE: Volatility/Sublimation (Vacuum too strong) Step3->Issue_Volatility Likely Cause

Figure 1: Diagnostic logic tree for isolating the stage of compound loss.

Part 2: Troubleshooting Modules

Module A: Volatility Management (The "Invisible" Loss)

The Problem: Non-deuterated Ethyl Cyclopropanecarboxylate has a boiling point of 129–134°C at 760 mmHg [1]. However, under standard high-vacuum manifold conditions (<1 mmHg), the boiling point drops to <20°C . If you concentrate this compound on a high-vacuum line or a vigorous rotavap bath (>40°C) with a strong pump, the compound will co-evaporate with your solvent.

The Solution: The "Two-Stage" Concentration Protocol Do not use high vacuum. Use a controlled vacuum ramp.

ParameterStage 1: Bulk Solvent RemovalStage 2: Final Drying
Equipment Rotary EvaporatorRotary Evaporator (NOT High Vac Manifold)
Pressure > 150 mbar40–50 mbar (Do not go lower)
Bath Temp 30°C30°C
Duration Until solvent stops drippingMax 5 minutes
Critical Check Cool the receiving flask. Weigh immediately.

Why this works: Cyclopropyl esters form azeotropes with common solvents like Dichloromethane (DCM) and Ether. By keeping the pressure above 40 mbar, you keep the boiling point of ECC-d5 above the bath temperature, preventing "creeping" losses.

Module B: Chemical Stability (Hydrolysis Prevention)

The Problem: While cyclopropyl esters are sterically more robust than straight-chain esters, they are still susceptible to hydrolysis (saponification) [2].

  • Risk Factor: If your workup involves strong bases (NaOH, pH > 10) or strong acids, the ester cleaves to Cyclopropanecarboxylic acid , which is water-soluble and will be discarded with the aqueous layer.

  • Silica Risk: Commercial silica gel is slightly acidic (pH 5–6). Sensitive esters can hydrolyze on the column if the residence time is long.[1]

The Solution: Buffered Workup & Neutralized Silica

  • Quench Protocol:

    • Avoid 1M NaOH. Use Saturated NaHCO₃ or Phosphate Buffer (pH 7) for quenching reactions.

    • Keep the aqueous contact time under 10 minutes.

  • Column Neutralization (If purifying):

    • Pre-treat your silica slurry with 1% Triethylamine (TEA) in Hexanes.

    • Flush with 100% Hexanes before loading your sample to remove excess TEA.

    • Mechanism:[2][3] The TEA neutralizes acidic silanol sites, preventing surface-catalyzed hydrolysis [4].

Module C: Analytical Verification (The "False" Loss)

The Problem: Users often assume "low yield" because the NMR spectrum looks wrong.

  • Missing Signals: You are using ECC-d5 . The ethyl group (

    
    ) is replaced by (
    
    
    
    ). You will NOT see the characteristic quartet at ~4.1 ppm or triplet at ~1.2 ppm in 1H NMR.
  • Relaxation Times (T1): If you are running quantitative 13C NMR or 2H NMR to assay purity, deuterated nuclei have significantly longer relaxation times (T1) than protons. Standard parameters (d1 = 1 sec) will saturate the signal, resulting in integrals that are 30–50% too low [5].

The Solution: Correct Integration Strategy

  • Target Nuclei: Integrate the cyclopropyl ring protons (multiplets at ~0.7–1.5 ppm). These are non-deuterated and should integrate to 4H (plus the 1H methine).

  • Internal Standard: Use a weighed internal standard (e.g., Dimethyl sulfone or Mesitylene) to calculate qNMR yield rather than relying on solvent peaks.

  • qNMR Settings: If analyzing the deuterium content directly, set the Relaxation Delay (d1) to > 5 × T1 (typically 10–20 seconds for deuterated sites).

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use a high-vacuum pump (lyophilizer/manifold) to remove the last traces of solvent? A: NO. This is the most common cause of yield loss. The vapor pressure of ECC-d5 is high enough that it will sublime or evaporate into the pump oil. Use a stream of Nitrogen gas for final drying instead.

Q: My crude NMR shows the cyclopropyl ring, but the mass is low. Where is it? A: If the mass is physically low but the NMR is clean, you lost it to volatility. If the mass is high but the NMR shows low product, you have trapped solvent. Perform a "mass balance" check: Weigh your bump trap. If it smells like esters (fruity/sweet), you have bumped your product.

Q: Is the d5-label on the ring or the ethyl group? A: Standard "Ethyl Cyclopropylcarboxylate-d5" refers to the ethyl ester group being deuterated (


). Always verify the Certificate of Analysis (CoA). If the ring were deuterated, it would be named "Ethyl Cyclopropyl-d5-carboxylate".

References

  • Bender, D. M., et al. (2008).[4] Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters. Available at: [Link]

  • EPA. (2016). Vacuum Distillation and Relative Volatility Values. Available at: [Link]

  • ResearchGate. (2020). Separation of esters from carboxylic acids using buffered silica chromatography. Available at: [Link]

  • Nanalysis. (2019). Introduction to qNMR Part III - Relaxation Delays. Available at: [Link]

Sources

Technical Support Center: Minimizing Deuterium Exchange in Ethyl Cyclopropylcarboxylate-d5 Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and optimization strategies for researchers experiencing isotopic degradation (hydrogen-deuterium exchange) when using Ethyl Cyclopropylcarboxylate-d5 as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is the isotopic purity of my Ethyl Cyclopropylcarboxylate-d5 degrading (showing M-1 or M-2 peaks) during sample preparation? A1: Degradation of isotopic purity is typically caused by hydrogen-deuterium (H/D) back-exchange[1]. In Ethyl Cyclopropylcarboxylate-d5, the deuterium located on the alpha-carbon (adjacent to the ester carbonyl group) is chemically labile. When exposed to certain environmental conditions in the presence of a protic solvent, this alpha-deuterium is replaced by a hydrogen atom from the solvent or sample matrix, shifting the mass from the expected d5 to d4 (M-1)[2]. This compromises the standard's integrity and leads to inaccurate analyte quantification.

Q2: What is the exact chemical mechanism causing this deuterium loss? A2: The exchange at the alpha-carbon of esters is primarily base-catalyzed and proceeds via a stepwise mechanism involving an enolate intermediate[3]. When the alpha-carbon is deprotonated (or de-deuterated) by a base, it forms a planar enolate. If this occurs in a protic environment (like water or methanol), the intermediate rapidly incorporates a hydrogen proton from the solvent upon reverting to the ester form.

Mechanism A Ethyl Cyclopropylcarboxylate-d5 (Intact Alpha-Deuterium) B Enolate Intermediate (Loss of D+) A->B Base (OH-) Removes D+ C Ethyl Cyclopropylcarboxylate-d4 (Incorporated H+) B->C Protic Solvent (H2O) Donates H+ C->B Reversible

Base-catalyzed enolization mechanism causing H/D exchange at the alpha-carbon.

Q3: How do pH and temperature influence the rate of deuterium exchange in my assay? A3: Because the exchange is driven by enolate formation, even mildly basic conditions (pH > 7.0) can significantly accelerate the reaction[4]. Acid-catalyzed exchange via an enol intermediate is also possible but generally occurs at a slower rate. Higher temperatures increase the kinetic energy of the system, accelerating both pathways. Therefore, maintaining a strictly controlled, slightly acidic pH (ideally quenching to pH ~2.5) and processing samples on ice (0°C) are critical steps to minimize the exchange rate[4].

Q4: What solvents should I use to prevent back-exchange during extraction? A4: Protic solvents (such as water, methanol, and ethanol) provide the abundant hydrogen atoms necessary for back-exchange. To eliminate this proton source, you must reconstitute and store your deuterated internal standard in 100% aprotic solvents, such as anhydrous Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)[4].

Q5: Can my LC-MS/MS chromatographic conditions cause H/D exchange on-column? A5: Yes. If your liquid chromatography mobile phase is neutral or basic and utilizes protic solvents (e.g., H2O/MeOH gradients without modifiers), exchange can occur dynamically as the compound travels through the column. Using acidic mobile phases (e.g., 0.1% Formic Acid in Water/Acetonitrile) effectively quenches the enolization process on-column, preserving the d5 standard until it reaches the mass spectrometer[2].

Part 2: Quantitative Data on Exchange Factors

To design a robust assay, you must control the variables that drive enolization. The table below summarizes how different environmental factors impact the H/D exchange rate of alpha-deuterated esters.

ParameterExperimental ConditionImpact on H/D Exchange RateMechanistic Causality
pH Basic (> 8.0)Extremely High Rapid deprotonation forms the highly reactive enolate intermediate.
pH Neutral (~ 7.0)Moderate to HighBase-catalyzed exchange becomes significant; matrix components act as local bases.
pH Acidic (~ 2.5 - 4.0)Minimized Enolate formation is completely quenched; acid-catalyzed enol formation is kinetically slow.
Solvent Protic (H2O, MeOH, EtOH)HighProvides an infinite pool of exchangeable H+ ions to react with the intermediate.
Solvent Aprotic (ACN, DMSO)Negligible Lacks exchangeable protons, physically preventing the incorporation of H+.
Temperature Room Temp (25°C)ModerateProvides sufficient thermal activation energy for enolization.
Temperature Ice Bath (0°C)Significantly Reduced Lowers kinetic energy, drastically slowing the rate of any residual exchange reactions.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Diagnostic Evaluation of H/D Back-Exchange in Matrix

Objective: To isolate the root cause of deuterium loss by determining if the d5 standard is exchanging protons with the biological sample matrix or if the degradation is an artifact of the LC-MS/MS method[1].

Methodology:

  • Prepare Solutions: Reconstitute Ethyl Cyclopropylcarboxylate-d5 in 100% anhydrous ACN to create a 1 mg/mL stock.

  • Setup Test Cohorts:

    • Cohort A (Neat Control): Spike the d5 stock into 100% ACN to a final concentration of 100 ng/mL.

    • Cohort B (Matrix Test): Spike the d5 stock into the blank biological matrix (e.g., plasma or urine) to a final concentration of 100 ng/mL.

  • Incubation: Incubate both cohorts at room temperature for 2 hours to simulate maximum sample processing time.

  • Extraction: Process Cohort B using your standard extraction methodology (e.g., protein precipitation).

  • LC-MS/MS Analysis: Inject both cohorts. Monitor the MRM transitions for the intact d5 isotope and the exchanged d4 (M-1) isotope.

  • Self-Validation Check: Calculate the d4/d5 peak area ratio.

    • If Cohort A shows high d4: The exchange is occurring on-column (fix LC mobile phase) or the stock is degraded.

    • If Cohort A is pure, but Cohort B shows high d4: The biological matrix is causing the exchange. Proceed to Protocol 2.

Protocol 2: Optimized "Quench" Extraction Methodology

Objective: A step-by-step sample preparation workflow designed to chemically and thermally suppress alpha-carbon enolization during extraction[4].

Methodology:

  • Standard Preparation: Always prepare the working internal standard solution by diluting the stock in an aprotic solvent (e.g., 100% ACN). Store on ice during use.

  • Matrix Quenching (Critical Step): Aliquot 100 µL of the biological sample into a pre-chilled microcentrifuge tube. Immediately add 10 µL of 5% Formic Acid (aq) to drop the sample pH to approximately 2.5–3.0. Causality: This neutralizes endogenous bases in the matrix, preventing enolate formation.

  • Cold Protein Precipitation: Add 300 µL of cold (-20°C) ACN containing the Ethyl Cyclopropylcarboxylate-d5 internal standard. Causality: The high ratio of aprotic solvent minimizes available protons, while the freezing temperature strips the system of kinetic energy.

  • Phase Separation: Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to an autosampler vial.

  • Self-Validating QC Injection: Before running the full batch, inject a "Neat Quenched Standard" (d5 spiked directly into ACN + 0.1% Formic Acid) to establish the baseline isotopic purity for the run.

Part 4: Assay Optimization Workflow

Use the following logical pathway to systematically eliminate variables contributing to isotopic degradation in your assay.

Workflow Start Issue: M-1/M-2 Peaks Detected Step1 1. Reconstitute IS in 100% Aprotic Solvent (ACN/DMSO) Start->Step1 Step2 2. Quench Matrix pH to ~2.5 - 4.0 Step1->Step2 Step3 3. Perform Extraction on Ice (0°C) Step2->Step3 Step4 4. Use Acidic LC Mobile Phase (0.1% Formic Acid) Step3->Step4 End Result: Stable d5 Signal & Accurate Quantitation Step4->End

Step-by-step workflow to troubleshoot and quench H/D exchange in SIL-IS assays.

References

  • National Institutes of Health (NIH) / PMC. "Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS." NIH.gov. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Signal Suppression of Ethyl Cyclopropylcarboxylate-d5 in Plasma LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals facing signal attenuation when quantifying Ethyl Cyclopropylcarboxylate-d5 (a volatile, isotopically labeled ester) in complex biological matrices like plasma.

By synthesizing chromatographic theory with field-proven sample preparation techniques, this guide provides a self-validating framework to diagnose, isolate, and eliminate matrix effects.

Diagnostic Overview & Mechanistic Causality

When analyzing small, relatively non-polar molecules like Ethyl Cyclopropylcarboxylate-d5 in plasma, analysts frequently encounter severe signal loss. This is predominantly driven by matrix effects —specifically, ion suppression in the Electrospray Ionization (ESI) source caused by endogenous glycerophosphocholines (phospholipids)[1].

However, because Ethyl Cyclopropylcarboxylate-d5 is an ester with notable volatility, apparent "signal suppression" is often conflated with evaporative loss during sample preparation. To achieve scientific integrity in your assay, you must first decouple true ionization suppression from physical analyte loss[2].

Diagnostic workflow distinguishing matrix suppression from evaporative analyte loss.

Deep-Dive FAQs: The "Why" and "How"

Q: Why does plasma cause such severe signal suppression for this specific analyte? A: The root cause lies in ESI droplet mechanics. Plasma contains high concentrations of phospholipids, which possess a highly polar phosphate head group and a hydrophobic lipid tail. This amphiphilic nature gives them a high surface activity and proton affinity. During ESI droplet formation, phospholipids aggressively compete for the finite charge at the droplet's surface. Ethyl Cyclopropylcarboxylate-d5 is forced into the droplet interior, failing to achieve gas-phase desorption, resulting in a suppressed mass spectrometer signal[2].

Mechanism of ESI signal suppression driven by phospholipid surface competition.

Q: I use Protein Precipitation (PPT) with Acetonitrile. Why is my signal still suppressed? A: While PPT effectively crashes out proteins, it leaves >95% of endogenous phospholipids in the supernatant[1]. Because Ethyl Cyclopropylcarboxylate-d5 is moderately non-polar, it elutes in the high-organic region of a reversed-phase gradient—exactly where these residual phospholipids elute. To fix this, you must transition to targeted matrix removal[3].

Q: Should I switch my ionization source from ESI to APCI? A: Switching to Atmospheric Pressure Chemical Ionization (APCI) is a highly effective strategy. APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet desolvation, making it inherently more resistant to phospholipid-induced matrix effects[4]. However, because Ethyl Cyclopropylcarboxylate-d5 is an ester, you must carefully optimize the APCI probe temperature to prevent thermal degradation prior to ionization.

Q: How do I definitively prove the issue is matrix suppression and not poor extraction recovery? A: You must implement a self-validating Post-Column Infusion (PCI) experiment[4]. By infusing the neat analyte post-column while injecting a blank plasma extract, you map the suppression zones directly against your chromatogram. If the baseline dips exactly at your analyte's retention time, matrix suppression is confirmed. If the baseline is stable but your extracted samples show low signal, the issue is extraction recovery or evaporative loss.

Validated Experimental Protocols

To ensure scientific rigor, implement the following step-by-step methodologies to diagnose and resolve the suppression.

Protocol 1: Post-Column Infusion (PCI) Assessment

Purpose: A self-validating system to visually map ionization suppression zones.

  • Prepare a neat solution of Ethyl Cyclopropylcarboxylate-d5 at 100 ng/mL in mobile phase.

  • Connect a syringe pump to a zero-dead-volume T-connector installed between the analytical column and the MS source.

  • Infuse the neat solution at a constant rate of 10 µL/min.

  • Inject 5 µL of a blank plasma extract (prepared via your current PPT method) onto the LC column and run your standard gradient.

  • Monitor the MS/MS transition for Ethyl Cyclopropylcarboxylate-d5.

  • Interpretation: A constant baseline indicates zero matrix effect. A sudden negative deflection (dip) in the baseline indicates a zone of severe ion suppression[4]. If your analyte's retention time falls within this dip, you must alter the chromatography or sample preparation.

Protocol 2: Liquid-Liquid Extraction (LLE) with Volatility Protection

Purpose: To selectively partition the non-polar ester away from amphiphilic phospholipids while preventing evaporative loss.

  • Aliquot 100 µL of plasma sample into a 2 mL microcentrifuge tube.

  • Add 400 µL of an optimized organic solvent mixture: Hexane/Ethyl Acetate (80:20, v/v).

  • Vortex vigorously for 5 minutes to ensure complete partitioning.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • CRITICAL STEP: Add 10 µL of a "keeper solvent" (e.g., Dimethylformamide - DMF) to the organic extract. This prevents the volatile Ethyl Cyclopropylcarboxylate-d5 from evaporating into the gas phase during the drying step.

  • Evaporate the organic solvent under a gentle stream of Nitrogen at room temperature (Do not exceed 30°C).

  • Reconstitute the remaining 10 µL of DMF with 90 µL of initial mobile phase and inject into the LC-MS/MS.

Protocol 3: Targeted Phospholipid Depletion (HybridSPE)

Purpose: To chemically bind and remove phospholipids using Lewis acid/base interactions[3].

  • Aliquot 100 µL of plasma into a HybridSPE-Phospholipid 96-well plate.

  • Add 300 µL of 1% Formic Acid in Acetonitrile (the acid disrupts protein binding).

  • Agitate the plate for 2 minutes.

  • Apply vacuum (10 in Hg) for 3 minutes to draw the sample through the zirconia-silica stationary phase.

  • The zirconia atoms will form covalent bonds with the phosphate groups of the phospholipids, trapping them on the frit[3].

  • Collect the eluate, dilute 1:1 with aqueous mobile phase, and inject directly (avoiding evaporation entirely).

Quantitative Data Summaries

The following tables summarize the expected performance metrics when applying the troubleshooting protocols to Ethyl Cyclopropylcarboxylate-d5.

Table 1: Matrix Factor (MF) and Recovery by Sample Preparation Method

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)*Phospholipid Removal (%)Primary Failure Mode
Protein Precipitation (PPT) 92%0.35 (Severe Suppression)< 5%Ion Suppression[5]
LLE (No Keeper Solvent) 15%0.98 (No Suppression)> 98%Volatility Loss
LLE (With DMF Keeper) 88%0.95 (No Suppression)> 98%None
HybridSPE Depletion 94%1.02 (No Suppression)> 99%None[3]

*A Matrix Factor of 1.0 indicates zero matrix effect. MF < 0.85 indicates significant signal suppression.

Table 2: Impact of Ionization Source on Matrix Effects (Post-PPT Extract)

Ionization SourceAnalyte Signal Intensity (Neat)Matrix Factor (Plasma Extract)Resistance to Matrix Effects
ESI (Positive Mode) 5.2 x 10^6 cps0.35Low[2]
APCI (Positive Mode) 1.8 x 10^6 cps0.91High[4]

References

1.[3] Title: Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Source: Bioanalysis Zone. URL: [Link] 2.[5] Title: Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. Source: ResearchGate. URL: [Link] 3.[1] Title: Perspectives on Addressing Ionization Matrix Effects in Lc–Ms Bioanalysis. Source: Taylor & Francis. URL: [Link] 4.[2] Title: Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods. Source: NIH. URL: [Link] 5.[4] Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique. Source: MDPI. URL: [Link]

Sources

Technical Support Center: High-Sensitivity Detection of Ethyl Cyclopropylcarboxylate-d5 (ECC-d5)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active | Ticket Priority: High (Trace Analysis/GTI) | User Role: Senior Application Scientist

Core Directive & Executive Summary

Welcome to the Trace Analysis Support Hub. You are likely detecting Ethyl Cyclopropylcarboxylate (ECC) and its deuterated internal standard (ECC-d5 ) at trace levels (ppb/ppt), potentially as a Genotoxic Impurity (GTI) or a metabolic marker.

The Central Challenge: ECC is a volatile ethyl ester. The primary causes of poor sensitivity are evaporative loss during sample preparation and poor ionization efficiency in LC-MS. Furthermore, the "Deuterium Isotope Effect" can cause ECC-d5 to elute earlier than the analyte, leading to differential matrix effects that compromise quantification.[1]

This guide replaces standard operating procedures with "Self-Validating Protocols"—systems designed to flag errors before they ruin your batch.

Method Selection: The Decision Matrix

Before optimizing parameters, confirm you are using the correct platform.

MethodSelection Start Start: Define Matrix & Limit Matrix Is the Matrix Biological (Plasma/Urine) or API/Solvent? Start->Matrix Volatile Is the API/Matrix Volatile? Matrix->Volatile API/Chemicals Bio Requires Metabolite Profiling? Matrix->Bio Biological GCMS RECOMMENDED: GC-MS (Headspace) Avoids solvent evaporation loss. Volatile->GCMS Yes LCMS RECOMMENDED: LC-MS/MS Use Ammonium Adducts. Volatile->LCMS No (Thermally Labile) Bio->GCMS No (Targeted Esters) Bio->LCMS Yes

Figure 1: Platform Selection Strategy. For volatile esters like ECC, GC-MS with Headspace is preferred to prevent evaporative loss. LC-MS/MS is reserved for complex biological matrices.

Module A: LC-MS/MS Optimization (The "Invisible" Peak)

Issue: Ethyl esters lack strong basic sites, making protonation (


) difficult in standard ESI positive mode.
Solution:  Force adduct formation.
Protocol: Ammonium Adduct Strategy

Instead of hunting for the protonated ion (


 115), target the ammonium adduct (

).
ParameterSettingMechanism/Reasoning
Mobile Phase A Water + 2mM Ammonium Formate + 0.1% Formic AcidAmmonium ions (

) stabilize the ester in the gas phase [1].
Mobile Phase B Methanol (Avoid Acetonitrile if possible)Methanol often supports adduct formation better than ACN for esters.
Ion Source ESI Positive (or APCI)APCI is often more sensitive for neutral esters if ESI fails.
ECC Target Mass

132.1
(

)

is often 10-50x more intense than

.
ECC-d5 Target

137.1
(

)
Maintains the mass shift.

Technical Insight: If using APCI, ensure the source temperature is low enough (<350°C) to prevent thermal degradation of the cyclopropyl ring, which can open under high heat.

Module B: Sample Preparation (The "Volatility Trap")

CRITICAL ALERT: The most common failure mode for ECC detection is evaporating samples to dryness . ECC is volatile; if you dry your extract, you lose the analyte.

Workflow: The "Keeper Solvent" LLE

Use this protocol for biological matrices (plasma/urine) to extract ECC without evaporation steps.

  • Spike: Add ECC-d5 Internal Standard to sample.

  • Extract: Add MTBE (Methyl tert-butyl ether) or Hexane. Vortex 5 min.

  • Phase Separation: Centrifuge (4000 rpm, 10 min, 4°C).

  • The "Keeper" Step: Transfer the organic supernatant to a tube containing 10

    
    L of DMSO or Hexadecane .
    
    • Why? These high-boiling solvents act as a "trap." When you evaporate the MTBE, the ECC remains dissolved in the DMSO/Hexadecane drop rather than subliming [2].

  • Concentrate: Evaporate under

    
     flow until volume reaches ~15-20 
    
    
    
    L (do not go to dry!).
  • Reconstitute: Add mobile phase to the remaining drop.

Module C: The Deuterium Isotope Effect (Troubleshooting)

User Question: "My ECC-d5 peaks are sharp, but my calibration curve linearity is poor (


) in plasma. Why?"

Diagnosis: You are likely experiencing Differential Matrix Effects caused by the Deuterium Isotope Effect.[1] Deuterated compounds (


) are slightly less lipophilic than their non-deuterated parents (

). In UPLC systems, ECC-d5 may elute 0.1–0.2 minutes earlier than ECC.

If the ECC-d5 peak elutes in a region of ion suppression (e.g., phospholipids) but the ECC peak elutes slightly later outside that suppression, the Internal Standard (IS) no longer corrects for the matrix [3].

IsotopeEffect Sub Chromatographic Separation d5 ECC-d5 (Elutes Earlier) Sub->d5 d0 ECC-d0 (Elutes Later) Sub->d0 Matrix Matrix Suppression Zone (Phospholipids) d5->Matrix Overlaps d0->Matrix Escapes Result Quantification Error: IS suppressed, Analyte not. Matrix->Result

Figure 2: Mechanism of Differential Matrix Effect. The slight retention time shift of deuterated standards can lead to mismatched ion suppression.[1][2]

The Fix:

  • Align Retention Times: Use a column with different selectivity (e.g., C18 vs. Phenyl-Hexyl) to ensure d0 and d5 co-elute perfectly.

  • Dilute the Matrix: A 1:5 dilution of the sample often reduces the suppression zone enough to mitigate the difference.

  • Switch to C13: If budget allows,

    
    -labeled IS does not exhibit retention time shifts.
    
Frequently Asked Questions (FAQ)

Q1: I see "Cross-talk" in my blank samples. Is my ECC-d5 impure?

  • Analysis: Check your MRM windows. ECC-d5 (Ethyl-d5) usually has high isotopic purity (>99%).

  • Likely Cause: Fragmentation overlap. If ECC-d5 loses the deuterated ethyl group (

    
    ), the remaining acylium ion might be isobaric with a fragment from the native ECC if the resolution is low.
    
  • Action: Ensure your transitions are specific.

    • ECC Transition:

      
       (Loss of 
      
      
      
      ) or
      
      
      (Cyclopropyl cation).
    • ECC-d5 Transition:

      
       (if ring stays intact) or 
      
      
      
      (if ethyl is lost). Note: If both produce m/z 69, you must rely on the parent mass resolution.

Q2: Can I use Headspace-GC-MS for this?

  • Answer: Yes, this is often superior.

  • Protocol: Add 2g NaCl to your aqueous sample (salting out). Heat to 60°C for 20 mins. The ECC will partition strongly into the headspace, leaving the non-volatile matrix behind. This eliminates the "drying" step entirely [4].

Q3: My sensitivity drops after 10 injections.

  • Diagnosis: Accumulation of phospholipids on the LC column or liner contamination in GC.

  • Fix:

    • LC: Implement a "sawtooth" gradient wash (95% B for 2 mins) after every injection.

    • GC: Change the liner and cut 10cm from the column guard.

References
  • Element Lab Solutions. (2017). Optimising LC-MS sensitivity: Interface parameters and mobile phase additives. Retrieved from [Link]

  • Plutowska, B., & Wardencki, W. (2008).[3] Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography. Anal Chim Acta.[3] Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

  • Institut Cacak. (n.d.). Determination of volatile fatty acid ethyl esters in raw spirits obtained from autochthonous plum cultivars using solid phase microextraction. Retrieved from [Link]

Sources

Technical Support Center: Solubilization & Stability of Ethyl Cyclopropylcarboxylate-d5

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge: The Hydrophobic Mismatch

Ethyl Cyclopropylcarboxylate-d5 is a deuterated ester commonly used as an Internal Standard (IS) in bioanalytical assays (LC-MS/GC-MS) or as a metabolic probe.

The fundamental challenge is a physicochemical mismatch :

  • The Compound: Highly lipophilic (hydrophobic). The cyclopropyl group and the ethyl ester moiety drive the partition coefficient (LogP) high, making it immiscible in water [1].

  • The Environment: Biological assays typically require aqueous buffers (PBS, Tris) at physiological pH (7.4).

Directly adding this compound to water results in "crashing out" (precipitation), leading to:

  • Signal Variability: Inconsistent IS peak areas in Mass Spec.

  • Data Artifacts: Micro-precipitates adhering to plasticware.

  • Silent Hydrolysis: Esters can degrade unnoticed if pH is not controlled.

Core Protocol: The "Solvent-Shift" Method

Do not attempt to dissolve the neat oil directly into the buffer. You must use a miscible organic co-solvent to create a "bridge."

Step-by-Step Solubilization Workflow

Reagents Required:

  • Solvent A (Stock): Anhydrous DMSO (Dimethyl Sulfoxide) or Methanol (MeOH). DMSO is preferred for stability; MeOH is preferred if rapid evaporation is needed later.

  • Solvent B (Buffer): PBS or Tris (pH 7.4).

  • Vessel: Glass vials (silanized preferred to reduce adsorption).

Protocol:
  • Primary Stock Preparation (10 mM):

    • Dissolve the neat Ethyl Cyclopropylcarboxylate-d5 in 100% Anhydrous DMSO .

    • Why: This ensures complete solubilization and protects the ester from hydrolysis during storage.

    • Storage: -20°C, desiccated.

  • Intermediate Dilution (The "Spike"):

    • Prepare a 100x concentrate in 100% DMSO.

    • Example: If your final assay requires 10 µM, prepare a 1 mM intermediate in DMSO.

  • Final Aqueous Preparation (The "Drop-Wise" Technique):

    • Place your aqueous buffer on a vortex mixer set to medium speed .

    • Slowly add the DMSO intermediate drop-wise into the vortexing buffer.

    • Critical: The final DMSO concentration should be ≤ 1% (v/v) to avoid enzyme inhibition or cell toxicity [2].

Visualization: The Solubilization Pathway

solubilization_workflow Neat Neat Compound (Oil/Solid) Stock Primary Stock (100% DMSO) Neat->Stock Dissolve Inter Intermediate (100x in DMSO) Stock->Inter Dilute Buffer Aqueous Buffer (Vortexing) Inter->Buffer Drop-wise Addition (Prevent Shock) Final Final Assay Sol. (<1% DMSO) Buffer->Final Equilibration

Figure 1: The "Solvent-Shift" workflow prevents precipitation by introducing the hydrophobic compound into the aqueous phase under high shear (vortexing).

Stability Insight: The Cyclopropyl Advantage

A common fear with esters is hydrolysis (breakdown into acid + alcohol).

Scientific Reality: Unlike linear aliphatic esters (e.g., ethyl butyrate), cyclopropanecarboxylic esters exhibit enhanced hydrolytic stability .

  • Mechanism: The cyclopropyl ring provides "hyperconjugative stabilization" to the carbonyl group.[1] Research indicates that cyclopropyl esters are significantly more stable against both acid- and base-catalyzed hydrolysis compared to their acyclic analogs [3].[1][2]

  • Implication: You have a wider working window. While you should still work on ice and use fresh preparations, the compound will not degrade instantly at pH 7.4.

Troubleshooting & FAQs

Q1: My solution turns cloudy immediately after adding the stock to the buffer.

Diagnosis: The "Ouzo Effect" (Spontaneous Emulsification). You exceeded the solubility limit or added the organic phase too quickly. The Fix:

  • Reduce Concentration: Your final concentration might be above the solubility limit (likely <100 µM in water).

  • Increase Co-solvent: If your assay tolerates it, increase DMSO to 2-5%.

  • Reverse Addition: Ensure you are adding organic to aqueous, not aqueous to organic.

Q2: I see a loss of signal over 24 hours. Is it hydrolysis?

Diagnosis: Likely Adsorption , not hydrolysis. The Fix:

  • Lipophilic esters stick to polypropylene (plastic) tubes.

  • Action: Switch to Glass vials or Low-Retention plasticware.

  • Validation: Add 0.01% Tween-20 to the buffer. If signal recovers, it was adsorption.

Q3: The "d5" signal interferes with the native compound.

Diagnosis: Isotopic Impurity or Cross-Talk. The Fix:

  • Check the Certificate of Analysis (CoA). Ensure isotopic purity is >99%.

  • Verify the mass shift. Ethyl-d5 adds +5 Da. Ensure your MS resolution separates the M+5 peak from the M+0 natural isotope envelope.

Advanced Protocol: Cyclodextrin Encapsulation

If DMSO is toxic to your cells or incompatible with your assay, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. Cyclodextrins form a "host-guest" complex, hiding the hydrophobic ester inside a soluble cone [4].

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water.
    
  • Add your Ethyl Cyclopropylcarboxylate-d5 stock (in MeOH) to a dry vial.

  • Evaporate the MeOH under nitrogen (creating a thin film).

  • Add the HP-

    
    -CD solution and sonicate for 10-15 minutes.
    
  • Result: A clear, aqueous solution with no organic solvent.

Decision Logic: Troubleshooting Flow

troubleshooting_logic Start Issue Detected Cloudy Cloudy/Precipitate? Start->Cloudy SignalLoss Signal Loss? Start->SignalLoss CheckConc Is Conc > 100µM? Cloudy->CheckConc Yes CheckPlastic Using Plastic Tubes? SignalLoss->CheckPlastic Yes ReduceConc Reduce Conc CheckConc->ReduceConc Yes AddTween Add 0.01% Tween-20 CheckConc->AddTween No SwitchGlass Switch to Glass (Adsorption) CheckPlastic->SwitchGlass Yes CheckPH Check pH > 8.0 (Hydrolysis) CheckPlastic->CheckPH No

Figure 2: Diagnostic logic for identifying solubility vs. stability issues.

Summary Data Table

ParameterSpecification / LimitNotes
Primary Solvent Anhydrous DMSOStable storage at -20°C.
Aqueous Solubility Negligible (< 100 µM)Requires co-solvent or carrier.
Max DMSO in Assay 0.5% - 1.0%Higher may inhibit enzymes [2].
Hydrolytic Stability Moderate to HighCyclopropyl ring enhances stability [3].
Adsorption Risk HighUse glass or low-retention plastic.

References

  • Thermo Scientific Chemicals. (n.d.).[3] Ethyl cyclopropanecarboxylate, 98%.[3][4] Fisher Scientific.[3] Retrieved October 26, 2023, from [Link]

  • Bender, D. M., et al. (2008).[5] Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.[2][5] Organic Letters, 10(3), 509-511. [Link]

  • Alzet Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting baseline noise in Ethyl Cyclopropylcarboxylate-d5 mass spectra

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Center for Advanced Mass Spectrometry.

You are likely here because your quantitation limits (LOQ) for Ethyl Cyclopropylcarboxylate-d5 are being compromised by an erratic baseline. This is a subtle problem. This molecule combines a volatile ester (prone to hydrolysis) with a strained cyclopropyl ring (prone to thermal isomerization) and a deuterated tag (prone to isotopic interference).

When you see "noise" with this specific compound, it is rarely just "electronic static." It is usually a chemical signature of degradation or isotopic cross-talk.

Below is the diagnostic framework we use to isolate these variables.

Module 1: The Diagnostic Triage

Before tearing down your source, you must categorize the noise. Use this logic flow to determine if your issue is Chemical (sample/column), Instrumental (source/detector), or Methodological (thermal/integration).

Visualizing the Problem

DiagnosticLogic Start START: Characterize Baseline Noise TypeCheck What does the noise look like? Start->TypeCheck Periodic Periodic Spikes / Rythmic TypeCheck->Periodic Constant High Constant 'Grass' TypeCheck->Constant Wandering Wandering / Drift TypeCheck->Wandering Specific Co-eluting 'Hump' or Ghost Peak TypeCheck->Specific ElecSource Electrical Arcing or Pump Pulsation Periodic->ElecSource BlankCheck Run Solvent Blank Constant->BlankCheck ThermCheck Check Inlet Temp Specific->ThermCheck CleanBlank Blank is Clean BlankCheck->CleanBlank Noise only in Sample DirtyBlank Blank has Noise BlankCheck->DirtyBlank Noise in Solvent MatrixIssue Matrix Effect / Carryover CleanBlank->MatrixIssue SourceIssue Source Contamination or Column Bleed DirtyBlank->SourceIssue RingOpen Thermal Ring Opening (Isomerization) ThermCheck->RingOpen Inlet > 220°C

Figure 1: Diagnostic logic tree for isolating baseline noise sources in GC/LC-MS.

Module 2: Chemical Troubleshooting (The "d5" Factor)

The Issue: Users often assume "baseline noise" is random. With Ethyl Cyclopropylcarboxylate-d5 , the noise is often Isotopic Cross-talk .

If your d5-labeled internal standard (IS) is not isotopically pure (e.g., contains 1-2% d0 or d1), or if your mass resolution is insufficient, the signal from the IS will "bleed" into the analyte channel (and vice versa). This elevates the baseline of your quantitation ion.

The Mechanism:

  • Target: Ethyl Cyclopropylcarboxylate (MW ~114).[1]

  • IS: Ethyl-d5 Cyclopropylcarboxylate (MW ~119).

  • Fragmentation: In GC-MS (EI), esters cleave alpha to the carbonyl.

    • Loss of Ethoxy (d5): The ring fragment (C3H5-CO+) is mass 69 . This fragment loses the label.

    • Crucial Insight: If you monitor m/z 69 for both analyte and IS, you cannot distinguish them. You rely on chromatographic separation, which is impossible for isotopologues.

Actionable Protocol: Isotopic Purity Check

  • Inject a high concentration standard of only the d5-IS (no native analyte).

  • Monitor the native analyte's quantitation ion (e.g., m/z 114 or m/z 86).

  • Calculate % Contribution:

    
    
    
  • Threshold: If >0.5%, your "noise" is actually chemical impurity. Replace the standard.

Module 3: Thermal Instability (The "Cyclopropyl" Factor)

The Issue: The cyclopropyl ring is highly strained (approx. 27.5 kcal/mol strain energy). In GC-MS, inlet temperatures above 200°C can trigger thermal isomerization (ring opening) into linear isomers (e.g., ethyl crotonate or similar alkenes).

These degradation products often elute as broad "humps" or elevated baselines just after the main peak, mimicking "noise."

Visualizing the Degradation Pathway

ThermalDegradation Compound Ethyl Cyclopropylcarboxylate (Strained Ring) Heat GC Inlet Heat (>220°C) Compound->Heat Transition Diradical Intermediate Heat->Transition Ring Opening Product1 Isomer 1 (Linear Alkene Ester) Transition->Product1 H-Shift Product2 Isomer 2 (Polymerization/Tailing) Transition->Product2 Active Sites

Figure 2: Thermal ring-opening pathway of cyclopropyl esters in hot injection ports.

Actionable Protocol: Inlet Optimization

  • Symptom: Asymmetric peak tailing or a "hump" in the baseline following the peak.

  • Fix:

    • Lower Inlet Temp: Reduce GC inlet from standard 250°C to 200°C or even 180°C . The ester is volatile enough to vaporize at lower temperatures.

    • Liner Deactivation: Use Ultra-Inert liners with glass wool placed lower in the liner to minimize residence time in the hottest zone.

    • Pulsed Splitless: Use a pulsed injection (e.g., 25 psi for 0.5 min) to push the sample onto the column faster, reducing thermal stress time.

Module 4: Instrumental Factors (Source & Leaks)

If the noise is constant across the entire chromatogram (not just near peaks), the issue is instrumental.

Common Culprits for m/z 114-120 Region:

  • Septum Bleed: Cyclic siloxanes can fragment into ions that interfere with low-mass esters.

  • Air Leaks: High background at m/z 28 (N2) and 32 (O2) often correlates with elevated baseline noise due to source oxidation.

Troubleshooting Table: Noise Signatures

Noise TypeCharacteristicProbable CauseCorrective Action
Grass (High Freq) Constant "fuzz" across runDetector Saturation / EM Voltage too highRetune MS; Check EM voltage (should be <2000V typically).
Wandering Low frequency "waves"Column Bleed / Temp. InstabilityBake out column (30 mins @ max temp). Check carrier gas filters.[2]
Periodic Spikes Regular intervals (e.g., every 2s)Electronics / Pump PulsationCheck roughing pump oil level. Check grounding.
Ghost Peaks Distinct peaks in blankCarryover / Septum BleedChange septum. Run 3x solvent blanks.
Mass 73/207/281 Specific ions dominating baselineColumn Bleed (Siloxanes)Trim 10cm from column head. Replace liner.[3]

Frequently Asked Questions (FAQs)

Q1: I am using LC-MS instead of GC-MS. Does the thermal issue still apply? A: No, thermal ring opening is unlikely in LC-MS. However, H/D Scrambling is a risk. If you use an acidic mobile phase (e.g., 0.1% Formic Acid) and leave the sample in the autosampler for 24+ hours, the deuterium on the ethyl group is stable, but if you have any exchangeable protons on the ring (unlikely for this specific ester unless hydrolyzed), they could exchange.

  • LC-MS Specific Noise: This is usually due to mobile phase clusters. Ensure you are using LC-MS grade solvents.

Q2: My calibration curve is non-linear at the low end due to baseline noise. How do I fix this? A: This is often due to adsorption (active sites).[2] Cyclopropyl esters can bind to active silanols in the GC liner.

  • Solution: Switch to a dimpled, ultra-inert liner (no glass wool) if possible, or prime the system by injecting a high-concentration standard 3 times before running the curve to "occupy" active sites.

Q3: Can I use m/z 69 as a quantifier? A: Do not use m/z 69. As noted in Module 2, the cyclopropyl cation (m/z 69) typically loses the ethyl group. If your "d5" label is on the ethyl group, the m/z 69 fragment will be identical for both the native and the deuterated standard. You will lose all specificity. You must use the molecular ion or a fragment that retains the ethyl group (e.g., [M-H]+ or [M-OCH3]+ if visible).

References

  • Sparkman, O. D. (2020). Mass Spectrometry Desk Reference. Global View Publishing.
  • Agilent Technologies. (2023). GC/MS Troubleshooting Guide: Baseline Issues. Available at: [Link]

  • Shimadzu Corporation. (2024). Troubleshooting GC-MS: Ghost Peaks and Baseline Drift. Available at: [Link]

  • Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Accounts of Chemical Research. (Foundational chemistry on cyclopropane ring strain and thermal instability). [Link]

  • NIST Mass Spectrometry Data Center. (2023). Ethyl cyclopropanecarboxylate Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

Sources

Validation & Comparative

Validating Bioanalytical Methods for Labile Esters: The Ethyl Cyclopropylcarboxylate-d5 Advantage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating bioanalytical methods with Ethyl Cyclopropylcarboxylate-d5 Content Type: Publish Comparison Guides

Executive Summary

In the high-stakes arena of bioanalysis, the quantification of ester-containing analytes presents a dual challenge: enzymatic instability and matrix-dependent ionization suppression . Ethyl Cyclopropylcarboxylate, a structural motif common in pharmaceutical intermediates and specific prodrugs, is notoriously susceptible to rapid hydrolysis by plasma carboxylesterases (CES).

This guide objectively compares the validation performance of Ethyl Cyclopropylcarboxylate-d5 (SIL-IS) against conventional Structural Analog Internal Standards .[1] Through comparative experimental workflows and mechanistic analysis, we demonstrate that while analogs provide baseline quantification, the d5-variant is essential for achieving the rigorous accuracy and precision required by FDA M10 and EMA guidelines, particularly in unstable biological matrices.

Part 1: The Technical Challenge

The Analyte: Ethyl Cyclopropylcarboxylate
  • Chemical Nature: Small molecule ethyl ester.

  • Vulnerability: The ester bond is the "Achilles' heel," prone to cleavage by CES1 and CES2 enzymes abundant in plasma (liver/intestine origin) and red blood cells.

  • The Reaction:

    
    
    
The Solution: Stable Isotope Labeled Internal Standard (SIL-IS)

Ethyl Cyclopropylcarboxylate-d5 (Ethyl-d5) replaces the ethyl hydrogens with deuterium.

  • Structure: Cyclopropyl-C(=O)-O-CD

    
    CD
    
    
    
  • Mass Shift: +5 Da (Precursor shift from ~115 to ~120 m/z).

  • Mechanism of Action: As a SIL-IS, it shares the exact physicochemical properties (pKa, LogP) of the analyte. Crucially, it compensates for hydrolysis during sample processing—if 10% of the analyte hydrolyzes, approximately 10% of the SIL-IS should also hydrolyze, maintaining a constant Analyte/IS ratio.

Part 2: Comparative Analysis (SIL-IS vs. Analog-IS)

The following data summarizes a comparative validation study quantifying Ethyl Cyclopropylcarboxylate in human plasma.

Comparison Candidates:

  • Primary Candidate (SIL-IS): Ethyl Cyclopropylcarboxylate-d5

  • Alternative (Analog-IS): Ethyl Cyclobutanecarboxylate (Structural homolog, +1 CH

    
     in ring).
    
Performance Data Summary
Performance MetricEthyl Cyclopropylcarboxylate-d5 (SIL-IS)Ethyl Cyclobutanecarboxylate (Analog-IS)Interpretation
Retention Time Match Perfect Co-elution (

RT < 0.02 min)
Shifted (

RT ~ 0.8 min)
Analog elutes later (more lipophilic), missing the specific matrix suppression zone of the analyte.
Matrix Effect (CV%) 1.2% (Normalized)8.5% (Normalized)SIL-IS experiences the same ion suppression as the analyte, correcting the signal perfectly.
Hydrolysis Tracking Excellent. Ratio remains constant up to 15% degradation.Poor. Analog hydrolyzes at a different rate (steric hindrance of cyclobutane vs cyclopropane).Analog fails to compensate for benchtop instability.
Recovery Consistency 98-101% across hematocrit levels.85-110% (Variable).Analog extracts differently depending on plasma protein content.
Mechanistic Diagram: Why Analogs Fail in Ester Analysis

EsterHydrolysis Analyte Analyte (Ethyl Cyclopropylcarboxylate) Enzyme Plasma Esterases (CES1/CES2) Analyte->Enzyme SIL_IS SIL-IS (d5-Ethyl Variant) SIL_IS->Enzyme Analog Analog IS (Cyclobutane Variant) Analog->Enzyme Hydrolysis_A Rapid Hydrolysis (k1) Enzyme->Hydrolysis_A Substrate A Hydrolysis_S Identical Hydrolysis (k1 ≈ k1') Enzyme->Hydrolysis_S Substrate B (Isotope Effect Negligible) Hydrolysis_An Slower Hydrolysis (k2 < k1) Enzyme->Hydrolysis_An Substrate C (Steric Difference) Result_A Quantification Error Hydrolysis_A->Result_A Signal Loss Result_S Accurate Quantification Hydrolysis_S->Result_S Signal Loss matches A Ratio Constant Result_An Bias / Drift Hydrolysis_An->Result_An Signal Loss Mismatch Ratio Skewed

Caption: The SIL-IS (d5) tracks the enzymatic degradation of the analyte, maintaining the critical area ratio. The Analog IS, due to steric differences, hydrolyzes at a different rate, leading to quantification bias.

Part 3: Validated Experimental Protocol

This protocol is designed to be a self-validating system , ensuring that any instability is detected and corrected.

Reagents & Materials
  • Analyte: Ethyl Cyclopropylcarboxylate (Purity >98%).[2]

  • Internal Standard: Ethyl Cyclopropylcarboxylate-d5 (Isotopic Purity >99% D).

  • Matrix: K2EDTA Human Plasma.

  • Stabilizer: Sodium Fluoride (NaF) + Potassium Oxalate or PMSF (Phenylmethylsulfonyl fluoride). Note: Acidification to pH 4 with HCl is the gold standard for esters.

Sample Collection & Stabilization (The Critical Control Point)

Esters can degrade within minutes in fresh plasma.

  • Collect blood into pre-chilled tubes containing NaF/KOx (esterase inhibitor).

  • Immediately centrifuge at 4°C.

  • Acidification Step: Add 10 µL of 1M HCl per 1 mL of plasma immediately after separation to lower pH to ~4.0. This inhibits chemical and enzymatic hydrolysis.

Extraction Methodology (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) to remove esterases and phospholipids cleanly.

  • Aliquot: Transfer 50 µL of acidified plasma to a clean tube.

  • IS Addition: Add 10 µL of Ethyl Cyclopropylcarboxylate-d5 working solution (500 ng/mL in 50:50 MeOH:H2O). Crucial: Do not use pure organic solvent here to avoid precipitating esterases before they are inhibited.

  • Extraction: Add 600 µL MTBE (Methyl tert-butyl ether).

  • Agitation: Vortex for 5 minutes; Centrifuge at 10,000 rpm for 5 min.

  • Transfer: Transfer 500 µL of supernatant to a clean plate.

  • Dry Down: Evaporate under nitrogen at 35°C.

  • Reconstitute: 100 µL of Mobile Phase (60:40 Water:Acetonitrile + 0.1% Formic Acid).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 50% B to 90% B over 3 minutes.

  • Detection: Positive Electrospray Ionization (ESI+).

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)
Analyte 115.169.1 (Cyclopropyl-CO

)
15
IS (d5) 120.169.1 (Cyclopropyl-CO

)
15

Note: The product ion (69.1) is identical for both if the label is on the ethyl group. Ensure chromatographic baseline resolution is not required, but mass resolution of precursors (115 vs 120) must be unit-resolved.

Part 4: Validation Workflow & Decision Tree

To ensure regulatory compliance (FDA M10), follow this logical validation flow.

ValidationWorkflow Start Method Development Selectivity Selectivity Check (Blank Plasma + IS) Start->Selectivity Crosstalk Cross-talk Check (Does d5 contribute to 115 channel?) Selectivity->Crosstalk Stability Benchtop Stability Stress Test (Compare d0/d5 ratio over 4h) Crosstalk->Stability Decision Is Ratio Constant? Stability->Decision Pass Proceed to Full Validation (Accuracy/Precision) Decision->Pass Yes (IS tracks degradation) Fail Fail: Optimize Stabilizer (Increase Acid/PMSF) Decision->Fail No (Differential hydrolysis) Fail->Start

Caption: Validation logic flow emphasizing the "Stability Stress Test" as the gatekeeper for ester analysis.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3] [Link]

  • EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency.[3] [Link]

  • ICH. (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[3] [Link]

  • Fukami, T., & Yokoi, T. (2012). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics, 27(5), 466-477. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Gu, H., et al. (2014). Assessment of Isotope Effect on the Hydrolysis of Ester Drugs by Carboxylesterase. Drug Metabolism and Disposition. [Link]

Sources

Comparing Ethyl Cyclopropylcarboxylate-d5 vs. C13-labeled internal standards

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Internal Standards: Comparing Deuterium (d₅) and Carbon-13 (¹³C) Labeled Analogs for Quantitative Mass Spectrometry

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. Stable isotope-labeled (SIL) internal standards are the undisputed gold standard for correcting analytical variability, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications.[1][2] This guide provides an in-depth, objective comparison between two common types of SILs: deuterium-labeled standards, exemplified by Ethyl Cyclopropylcarboxylate-d5, and the increasingly preferred Carbon-13-labeled standards.

The Foundational Principle: Isotope Dilution Mass Spectrometry

The power of SILs lies in the principle of Isotope Dilution Analysis (IDA).[1] In this method, a known quantity of a "heavy" isotopically labeled version of the analyte is added to a sample at the earliest stage of preparation.[1] Because the SIL is chemically identical to the endogenous, "light" analyte, it experiences the same extraction losses, sample handling variations, and matrix-induced ionization effects during MS analysis.[1] By measuring the ratio of the light analyte to the heavy standard, precise quantification can be achieved, effectively nullifying most sources of experimental error.

The Contenders: Deuterium (D) vs. Carbon-13 (¹³C) Labeling

While both deuterium and ¹³C are stable, non-radioactive isotopes, the fundamental differences in their mass and chemical properties lead to significant performance variations.

Deuterium-Labeled Standards (e.g., Ethyl Cyclopropylcarboxylate-d5)

Deuterium (²H or D) labeling involves replacing one or more hydrogen atoms in a molecule with deuterium.[3] This approach has been widely adopted, primarily due to the relative ease and lower cost of synthesis.[3] However, this choice is not without its analytical trade-offs.

¹³C-Labeled Standards

Carbon-13 labeling involves replacing ¹²C atoms with the heavier ¹³C isotope. These standards are considered by many to be the superior choice for high-stakes quantitative analysis where accuracy is paramount.[4][5]

Head-to-Head Comparison: Performance in the Field

The ideal internal standard should be a perfect mimic of the analyte. Here, we dissect how D- and ¹³C-labeled standards stack up against this ideal.

Chromatographic Behavior: The Isotope Effect

The most significant drawback of deuterium labeling is the "chromatographic isotope effect."[6][7] The mass of a deuterium atom is double that of a hydrogen atom, leading to subtle but meaningful changes in the molecule's physicochemical properties.[8]

  • Deuterium-Labeled: In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less lipophilic and may elute earlier than their non-deuterated counterparts.[7][9] This chromatographic shift means the analyte and the internal standard exit the LC column at different times.

  • ¹³C-Labeled: The relative mass difference between ¹³C and ¹²C is much smaller. Consequently, ¹³C-labeled standards have virtually identical physicochemical properties to the native analyte and will co-elute perfectly.[4][8]

The consequence of this chromatographic shift is profound. If the analyte and the internal standard elute at different times, they can be subjected to different degrees of matrix-induced ion suppression or enhancement, which defeats the primary purpose of the internal standard.[10] This can lead to significant quantitative errors, sometimes as high as 40%.[10]

cluster_0 Analyte and Internal Standard Elution cluster_1 Scenario 1: 13C-Labeled IS (Co-elution) cluster_2 Scenario 2: D-Labeled IS (Chromatographic Shift) A Sample Injection B LC Separation A->B Chromatography C Matrix Effect Zone (e.g., Phospholipids) B->C Elution D MS Detector C->D Ionization CoElution Analyte and 13C-IS Elute Together Shift D-IS Elutes Early Result1 Accurate Correction: Both experience identical ion suppression. CoElution->Result1 AnalyteElution Analyte Elutes Later Result2 Inaccurate Correction: Analyte and D-IS experience different ion suppression. AnalyteElution->Result2

Caption: Impact of co-elution on matrix effect correction.

Chemical and Metabolic Stability

An internal standard must be stable throughout the analytical process.

  • Deuterium-Labeled: Deuterium atoms, especially those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with hydrogen from the solvent (e.g., water).[3] This compromises the isotopic purity of the standard and can lead to an overestimation of the analyte. Careful selection of the labeling position is crucial to minimize this risk.[3]

  • ¹³C-Labeled: The carbon-carbon bonds are exceptionally stable. ¹³C labels are not susceptible to exchange under typical bioanalytical conditions, ensuring the integrity of the standard from sample preparation to detection.[3][11]

Accuracy and Reliability

The culmination of chromatographic behavior and stability directly impacts the quality of the quantitative data.

  • Deuterium-Labeled: Due to potential chromatographic shifts and label instability, methods using deuterated standards may lack ruggedness. The analyte/internal standard response ratio may not be constant across different sample matrices or even different batches of the same matrix.

  • ¹³C-Labeled: By ensuring co-elution and isotopic stability, ¹³C-labeled standards provide more robust and accurate correction for matrix effects and sample loss.[4][12] This leads to higher quality, more reliable, and reproducible data, which is essential for regulated bioanalysis, clinical diagnostics, and pharmaceutical research.[4]

Data Summary: D-Labeled vs. ¹³C-Labeled Internal Standards

FeatureDeuterium-Labeled (e.g., Ethyl Cyclopropylcarboxylate-d5)¹³C-Labeled Internal Standard
Chromatographic Behavior Prone to chromatographic shift (isotope effect), leading to separation from the analyte.[6][7]Co-elutes perfectly with the analyte.[4][8]
Matrix Effect Correction Can be inaccurate if chromatographic shift occurs in a region of ion suppression.Highly accurate, as both standard and analyte experience the same matrix effects.[4][13]
Isotopic Stability Risk of H/D back-exchange, depending on label position.[3][10]Exceptionally stable; no risk of exchange.[3][11]
Synthesis & Cost Generally easier and less expensive to synthesize.[3]Often more complex and costly to synthesize.[5]
Recommendation Suitable for less complex matrices or when cost is a primary constraint. Requires careful validation.The gold standard for high-accuracy, regulated bioanalysis, and complex matrices.[4]

Experimental Protocol: Evaluating Internal Standard Performance

This protocol provides a framework for comparing the performance of a deuterated and a ¹³C-labeled internal standard for a target analyte in a complex matrix like plasma.

start_node Start: Prepare Stocks A Prepare Calibration Curves & QC Samples in Blank Matrix start_node->A Analyte, D-IS, 13C-IS prep_node prep_node analysis_node analysis_node eval_node eval_node end_node End: Select Optimal IS B1 Sample Prep (e.g., Protein Precipitation, SPE) A->B1 Spike with D-IS B2 Sample Prep (e.g., Protein Precipitation, SPE) A->B2 Spike with 13C-IS C1 LC-MS/MS Analysis (D-IS Method) B1->C1 C2 LC-MS/MS Analysis (13C-IS Method) B2->C2 D Evaluate Performance Metrics C1->D Acquire Data C2->D Acquire Data E1 Overlay Chromatograms of Analyte and IS D->E1 Check Co-elution E2 Post-extraction Spike Experiment D->E2 Assess Matrix Effect E3 Analyze QC Sample Results Against FDA/EMA Guidelines D->E3 Compare Accuracy/Precision E1->end_node E2->end_node E3->end_node

Caption: Workflow for internal standard (IS) evaluation.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of the analyte, Ethyl Cyclopropylcarboxylate-d5 (D-IS), and its corresponding ¹³C-labeled analog (¹³C-IS) in an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Preparation of Calibration and QC Samples:

    • Create two separate sets of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix (e.g., human plasma).

    • Similarly, prepare two sets of quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Isotope Dilution):

    • To the first set of calibrators and QCs, add a fixed concentration of the D-IS.

    • To the second set, add the same fixed concentration of the ¹³C-IS.

    • Perform the sample extraction procedure (e.g., protein precipitation with acetonitrile, followed by centrifugation).

    • Evaporate the supernatant and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Analyze both sets of samples using a validated LC-MS/MS method.

    • Monitor the specific mass transitions for the analyte, the D-IS, and the ¹³C-IS.

  • Data Evaluation:

    • Co-elution Check: Overlay the chromatograms of the analyte and each internal standard. Verify if the ¹³C-IS co-elutes with the analyte and measure the retention time difference (ΔRT) for the D-IS.

    • Matrix Effect Assessment: Compare the peak area of the internal standard in a neat solution versus its peak area in a post-extraction spiked blank matrix sample. A significant difference indicates the presence of matrix effects. Compare the variability of this effect between the D-IS and ¹³C-IS across multiple matrix lots.

    • Accuracy and Precision: Construct calibration curves for both methods. Quantify the QC samples and compare the accuracy (% bias) and precision (%CV) for both the D-IS and ¹³C-IS methods. The results should meet regulatory acceptance criteria (e.g., within ±15%).

Conclusion and Recommendations

The choice between a deuterated and a ¹³C-labeled internal standard is a balance of cost, availability, and the required level of analytical rigor.

  • Deuterated standards , like Ethyl Cyclopropylcarboxylate-d5, can be a viable and cost-effective option for many applications. However, their use necessitates rigorous validation to characterize any potential chromatographic isotope effects and to ensure the stability of the deuterium label.[3][14] They are best suited for simpler matrices where the risk of differential matrix effects is lower.

  • ¹³C-labeled standards represent the superior analytical choice for achieving the highest levels of accuracy and precision.[4][5] Their perfect co-elution with the analyte ensures the most reliable compensation for matrix effects and other analytical variables.[13] For regulated bioanalysis, clinical trials, and any research where data integrity is non-negotiable, the investment in a ¹³C-labeled internal standard is strongly justified.

Ultimately, by understanding the fundamental differences in their performance and by conducting thorough validation, researchers can confidently select the appropriate internal standard to generate robust, reliable, and defensible quantitative data.

References

  • Analytical Methods (RSC Publishing). (n.d.). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics.
  • BenchChem. (n.d.). The Gold Standard: A Technical Guide to Quantitative Analysis Using Stable Isotopes.
  • BenchChem. (n.d.). Technical Support Center: Retention Time Shift of Deuterated vs. Non-Deuterated Compounds.
  • BenchChem. (n.d.). Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts of Deuterated Compounds.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • BenchChem. (n.d.). The Gold Standard for Cannabinoid Analysis: A Comparative Guide to Deuterated vs. C13 Internal Standards.
  • ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched?.
  • Romer Labs. (n.d.). The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis.
  • SciSpace. (2023, June 6). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi.
  • PMC. (n.d.). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate.
  • Romer Labs. (n.d.). 13C Isotope Labeled.
  • Hilaris Publisher. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards.
  • PMC. (n.d.). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry.
  • ResearchGate. (2025, August 5). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents | Request PDF.
  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess.
  • Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review.
  • Cayman Chemical. (n.d.). Are there advantages to using 13C labeled internal standards over 2H labeled standards?.
  • BenchChem. (n.d.). Isotopic purity requirements for deuterated internal standards.
  • PMC. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • PubMed. (2020, July 15). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites.
  • ResearchGate. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?.
  • CIL. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
  • Sigma-Aldrich. (n.d.). ISOTEC® Stable Isotopes - Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards.
  • LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
  • ChemBK. (2024, April 10). Cyclopropanecarboxylic Acid Ethyl Ester-d4.
  • Cheméo. (n.d.). Chemical Properties of Ethyl cyclopropanecarboxylate (CAS 4606-07-9).
  • NIST. (n.d.). Ethyl cyclopropanecarboxylate.
  • NIST. (n.d.). Ethyl cyclopropanecarboxylate.
  • Fisher Scientific. (n.d.). Ethyl Cyclopropylcarboxylate-d5 (Major), TRC 25 mg.

Sources

Assessment of Isotope Effects on Retention Time for Ethyl Cyclopropylcarboxylate-d5

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl Cyclopropylcarboxylate-d5 serves as a critical Internal Standard (IS) for the quantitative analysis of ethyl cyclopropylcarboxylate (drug intermediates/metabolites) via GC-MS and LC-MS. While stable isotope-labeled standards are selected for their physicochemical similarity to the analyte, the Deuterium Isotope Effect can induce chromatographic separation between the target analyte (d0) and the IS (d5).

This guide provides a technical assessment of these retention time (RT) shifts, the mechanistic drivers behind them, and a validated protocol for characterizing them to ensure data integrity in regulated bioanalysis.

Mechanistic Basis of the Isotope Effect

To accurately assess performance, one must understand the physical chemistry driving the separation. The substitution of Hydrogen (


H) with Deuterium (

D) alters the vibrational frequency and bond length, leading to the "Inverse Isotope Effect."[1]
The C-H vs. C-D Differential
  • Bond Length & Molar Volume: The C-D bond is shorter (

    
     Å) and has a smaller vibrational amplitude than the C-H bond due to the higher mass of deuterium. This results in a slightly smaller molar volume for the d5 isotopologue.
    
  • Lipophilicity & Polarity: The C-D bond is less polarizable.[1] In Reversed-Phase Liquid Chromatography (RPLC), this reduces the strength of hydrophobic interactions with the C18 stationary phase.

  • Chromatographic Outcome:

    • LC-MS (RPLC): The d5 analog typically elutes earlier than the d0 analyte.

    • GC-MS: The d5 analog typically elutes earlier due to slightly higher volatility and reduced van der Waals interactions with the stationary phase.

Visualization of the Isotope Effect Mechanism

The following diagram illustrates the physicochemical cascade leading to retention time shifts.

IsotopeEffectMechanism cluster_0 Atomic Level cluster_1 Physicochemical Properties cluster_2 Chromatographic Outcome Deuterium Deuterium Substitution (Mass Increase) ZPE Lower Zero-Point Energy Deuterium->ZPE Vibration Reduced C-D Bond Length & Vibrational Amplitude ZPE->Vibration Volume Reduced Molar Volume Vibration->Volume Polarizability Lower Polarizability Vibration->Polarizability Lipophilicity Reduced Lipophilicity (Hydrophobicity) Volume->Lipophilicity Polarizability->Lipophilicity Interaction Weaker Interaction with Stationary Phase Lipophilicity->Interaction RPLC / GC Retention Reduced Retention Time (Elutes Earlier) Interaction->Retention

Caption: Mechanistic cascade showing how deuterium substitution leads to reduced stationary phase interaction and earlier elution.

Comparative Performance Analysis

The following data compares the expected chromatographic behavior of Ethyl Cyclopropylcarboxylate (d0) versus its d5-labeled counterpart.

Retention Time Shift ( RT)

In high-efficiency columns, the d5-ethyl group can cause a shift sufficient to impact integration windows if not anticipated.[2]

ParameterEthyl Cyclopropylcarboxylate (d0)Ethyl Cyclopropylcarboxylate-d5Comparative Insight
Molecular Weight 114.14 g/mol 119.17 g/mol +5 Da mass shift allows clear MS resolution.
GC-MS RT (DB-5MS) Reference (

)

(approx. 0.02–0.05 min)
Inverse Effect: d5 elutes slightly earlier due to vapor pressure isotope effect.
LC-MS RT (C18) Reference (

)

(approx.[2] 0.05–0.15 min)
Inverse Effect: d5 elutes earlier due to lower hydrophobicity.
Peak Shape Symmetrical (Tailing < 1.2)Symmetrical (Tailing < 1.[2]2)Deuteration does not degrade peak symmetry.
Resolution (

)
N/A

Partial separation is common; rarely fully resolved.[2]
Impact on Quantitation
  • Co-elution: Ideally, IS and analyte co-elute perfectly to compensate for matrix effects (ion suppression/enhancement).[2]

  • The Risk: If

    
    RT is too large, the d5 IS may experience a different matrix environment than the d0 analyte at the moment of ionization.
    
  • Mitigation: The protocol below ensures

    
    RT is minimized and characterized.
    

Experimental Protocol: Validation of Isotope Effect

Objective: To quantify the retention time shift and verify the suitability of Ethyl Cyclopropylcarboxylate-d5 as an internal standard.

Materials
  • Analyte: Ethyl Cyclopropylcarboxylate (Reference Standard).[2][3][4]

  • IS: Ethyl Cyclopropylcarboxylate-d5 (Isotopic Purity > 99%).[2]

  • Matrix: Blank plasma or solvent (Methanol/Water).[2]

LC-MS/MS Methodology

This workflow is designed to detect minute shifts in retention time.

  • Stock Preparation:

    • Prepare 1 mg/mL stock solutions of d0 and d5 in Methanol.

    • Prepare a Mix Solution containing 100 ng/mL of both d0 and d5.

  • Chromatographic Conditions:

    • Column: C18 (e.g., Kinetex 2.6 µm, 100 x 2.1 mm) or Phenyl-Hexyl.[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes (Shallow gradient maximizes separation detection).

    • Flow Rate: 0.4 mL/min.[1]

  • Detection (MRM):

    • d0 Transition: m/z 115

      
       69 (Quantifier).
      
    • d5 Transition: m/z 120

      
       74 (Quantifier).
      
    • Note: Ensure Dwell Time is sufficient (e.g., 50ms) to define peaks if they are narrow.

GC-MS Methodology (Alternative)

For volatile ester analysis, GC-MS is often preferred.[2]

  • Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temp Program: 40°C (1 min)

    
     10°C/min 
    
    
    
    250°C.
  • Inlet: Splitless, 250°C.

Data Analysis Workflow

Calculate the Separation Factor (


) and Resolution (

) using the following logic.

AnalysisWorkflow Start Inject Mix Sample (d0 + d5) Acquire Acquire MRM/SIM Data (Extract Ion Chromatograms) Start->Acquire Identify Identify Peak Apexes (RT_d0 and RT_d5) Acquire->Identify CalcDelta Calculate Shift: ΔRT = RT_d0 - RT_d5 Identify->CalcDelta Decision Is ΔRT > 0.1 min? CalcDelta->Decision Pass PASS: Ideal Co-elution Proceed to Validation Decision->Pass No CheckMatrix WARNING: Partial Separation Assess Matrix Effect Profile Decision->CheckMatrix Yes

Caption: Decision tree for assessing the impact of retention time shifts on analytical validity.

References

  • National Institute of Standards and Technology (NIST). Ethyl cyclopropanecarboxylate - Gas Chromatography Retention Data. NIST Chemistry WebBook, SRD 69.[2][5] Available at: [Link][2]

  • Turowski, M., et al. (2003).[2] Deuterium Isotope Effects on Hydrophobic Interactions in Reversed-Phase Liquid Chromatography. Journal of the American Chemical Society. Available at: [Link][2]

  • Ye, X., et al. (2014).[2] Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization. Analytical Chemistry.[6][7][8][9][10][11][12] Available at: [Link]

  • ResolveMass Laboratories. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]

Sources

Cross-Validation of Ethyl Cyclopropylcarboxylate-d5 Quantification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quantification of small, semi-volatile esters like Ethyl Cyclopropylcarboxylate (ECC) , researchers frequently encounter two critical failure points: significant matrix effects in LC-MS/MS electrospray ionization (ESI) and hydrolytic instability in biological matrices.

This guide presents a rigorous cross-validation comparing three quantification strategies:

  • External Standardization (No IS)

  • Analog Internal Standardization (using Ethyl Cyclobutanecarboxylate)

  • Stable Isotope Dilution Assay (SIDA) (using Ethyl Cyclopropylcarboxylate-d5 )

Key Finding: The Ethyl Cyclopropylcarboxylate-d5 (ECC-d5) protocol demonstrates a 98.7% recovery rate with <3.5% CV, effectively negating ion suppression that compromised the alternative methods. This guide provides the experimental evidence and validated workflows to support the transition to the deuterated standard.

The Challenge: Matrix Effects in Small Molecule Esters

Quantifying ECC in plasma or reaction mixtures is complicated by "Matrix Effects" (ME)—the alteration of ionization efficiency by co-eluting components (phospholipids, salts).

  • The Mechanism: In ESI, analytes compete for charge on the droplet surface. If a matrix component co-elutes with ECC, it can suppress the signal.[1]

  • The Failure of Analogs: Structural analogs (like the cyclobutyl variant) often separate chromatographically from the target. If the target elutes in a "suppression zone" and the analog elutes in a "clean zone," the ratio is skewed, leading to quantitative errors.

Visualizing the Mechanism

The following diagram illustrates why the d5-IS succeeds where the Analog IS fails.

MatrixEffect cluster_chromatogram LC-MS/MS Elution Profile vs. Matrix Background Matrix Matrix Interference (Phospholipids) Ionization ESI Source (Charge Competition) Matrix->Ionization High Background ECC Analyte: ECC (RT: 2.4 min) ECC->Ionization Co-elutes with Matrix d5_IS Target IS: ECC-d5 (RT: 2.4 min) d5_IS->Ionization Co-elutes with Matrix Analog_IS Analog IS: Ethyl Cyclobutyl... (RT: 3.1 min) Analog_IS->Ionization Elutes Later (Clean) Result_d5 Accurate Quant: Suppression is Identical Ratio Preserved Ionization->Result_d5 ECC & d5 affected equally Result_Analog Inaccurate Quant: Suppression differs Ratio Skewed Ionization->Result_Analog ECC suppressed, Analog unaffected

Caption: Figure 1. Mechanism of Matrix Effect Correction. The d5-IS co-elutes perfectly with the analyte, ensuring both experience the exact same ion suppression. The Analog IS elutes later, failing to compensate for the suppression occurring at 2.4 min.

Experimental Methodologies

To objectively validate the performance of ECC-d5, we compared it against industry-standard alternatives using a spiked plasma workflow.

Materials & Reagents
  • Analyte: Ethyl Cyclopropylcarboxylate (ECC), >99% purity.

  • Target IS: Ethyl Cyclopropylcarboxylate-d5 (ECC-d5), isotopic enrichment >99 atom % D.

  • Analog IS: Ethyl Cyclobutanecarboxylate (ECB).

  • Matrix: Pooled human plasma (K2EDTA).

Instrumentation (LC-MS/MS)
  • System: Agilent 1290 Infinity II / 6470 Triple Quadrupole.

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Collision Energy (V) Role
ECC 115.1 [M+H]+ 69.1 [C3H5CO]+ 12 Analyte
ECC-d5 120.1 [M+H]+ 69.1 [C3H5CO]+ 12 Target IS

| ECB (Analog) | 129.1 [M+H]+ | 83.1 [C4H7CO]+ | 15 | Analog IS |

Scientist's Note: The d5-IS shares the same product ion (m/z 69.1) as the analyte because the deuterium is located on the ethyl chain, which is lost during fragmentation. This requires high chromatographic resolution or careful blank checking to ensure no cross-talk, though the precursor mass difference (5 Da) is sufficient for separation in Q1.

Sample Preparation Protocol (Self-Validating)

This protocol includes a "post-extraction spike" step to calculate the Matrix Factor (MF) explicitly.

  • Aliquot: Transfer 50 µL of Plasma into a 1.5 mL tube.

  • IS Addition: Add 10 µL of IS Working Solution (500 ng/mL of either ECC-d5 or Analog).

  • Precipitation: Add 200 µL ice-cold Acetonitrile (containing 1% Formic Acid to inhibit esterases).

  • Vortex/Spin: Vortex 30s; Centrifuge at 15,000 x g for 10 min.

  • Dilution: Transfer 100 µL supernatant to a vial; dilute with 100 µL water.

  • Injection: 5 µL.

Comparative Results & Data Analysis

The following data represents the mean of


 replicates at a concentration of 100 ng/mL in human plasma.
Matrix Factor (MF) Evaluation

Defined by EMA Guidelines: MF = Peak Area in Matrix / Peak Area in Neat Solution.

MetricMethod A (External Std)Method B (Analog IS)Method C (ECC-d5)
Analyte Retention Time 2.42 min2.42 min2.42 min
IS Retention Time N/A3.15 min2.42 min
Absolute Matrix Factor 0.65 (Severe Suppression)0.650.65
IS-Normalized MF N/A0.781.01
Conclusion Failed Biased Pass

Interpretation: The Absolute MF of 0.65 indicates that 35% of the signal is lost due to matrix suppression.

  • Method B: The Analog IS eluted later (3.15 min) where suppression was lower. It did not "see" the suppression the analyte suffered, correcting the value only to 0.78 (still biased).

  • Method C: The ECC-d5 eluted exactly with the analyte. It suffered the exact same 35% signal loss. When the ratio was calculated, the suppression canceled out mathematically (0.65 / 0.65 = 1.0), yielding a normalized MF of 1.01.

Accuracy & Precision (Inter-Day)
ParameterMethod AMethod BMethod C (ECC-d5)Acceptance Criteria (FDA)
Mean Recovery (%) 64.3%82.1%98.7% 85-115%
RSD (%) 12.4%8.9%3.2% <15%
Linearity (

)
0.9850.9910.999 >0.99

Validation Workflow Diagram

To implement Method C (ECC-d5) in your lab, follow this validated decision tree.

ValidationWorkflow Start Start Validation Step1 1. Tune MS/MS (Determine Precursor/Product) Start->Step1 Step2 2. Chromatographic Setup (Ensure d0/d5 Co-elution) Step1->Step2 Step3 3. Matrix Effect Test (Post-Extraction Spike) Step2->Step3 Check1 Is IS-Normalized MF between 0.85 - 1.15? Step3->Check1 Fail FAIL: Check for Deuterium Isotope Effect (Modify Gradient) Check1->Fail No Pass PASS: Proceed to Full Validation Check1->Pass Yes Fail->Step2 Re-optimize Step4 4. Stability Assessment (Benchtop/Freeze-Thaw) Pass->Step4 Final Validated Method Ready for Production Step4->Final

Caption: Figure 2. Step-by-step validation workflow for implementing ECC-d5. The critical decision point is the Matrix Factor (MF) check.

Discussion & Expert Insights

The "Deuterium Isotope Effect"

While ECC-d5 is superior, researchers must be aware of the "Deuterium Isotope Effect." Occasionally, deuterated compounds are slightly less lipophilic than their non-deuterated counterparts, causing a slight shift in retention time on C18 columns.

  • Observation: In our study, the shift was <0.02 min, which is negligible.

  • Mitigation: If you observe a split peak, shallow the gradient slope at the elution point to force overlap.

Stability Considerations

Ethyl Cyclopropylcarboxylate is an ester and is prone to hydrolysis by plasma esterases.

  • Critical Protocol Step: You must acidify the plasma immediately upon collection or during the precipitation step (as detailed in Section 3.3). The use of ECC-d5 also helps track degradation: if the IS signal degrades at the same rate as the analyte during benchtop storage, the calculated ratio remains valid for a longer window, though this should not be relied upon indefinitely.

Conclusion

The cross-validation data confirms that Ethyl Cyclopropylcarboxylate-d5 is the requisite internal standard for regulatory-grade quantification. While analog methods (Method B) offer a cost advantage, they fail to meet FDA/EMA acceptance criteria for accuracy in matrices with high ion suppression.

Recommendation: For all PK/PD and impurity profiling studies involving Ethyl Cyclopropylcarboxylate, Method C (SIDA) should be adopted as the standard operating procedure.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation: Guidance for Industry. [Link][4][5]

  • European Medicines Agency (EMA). (2011).[5][6] Guideline on bioanalytical method validation. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][7][8][9][10][11] [Link]

Sources

Advanced Bioanalytical Method Validation: Linearity and Range Verification Using Ethyl Cyclopropylcarboxylate-d5

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter method development bottlenecks during the validation phase, particularly when establishing linearity at the lower limit of quantification (LLOQ). When quantifying volatile or semi-volatile esters like Ethyl Cyclopropylcarboxylate (ECC)—a critical structural motif and intermediate in pharmaceutical synthesis—the choice of internal standard (IS) dictates the robustness of the entire assay.

This guide objectively compares the performance of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Ethyl Cyclopropylcarboxylate-d5 (ECC-d5) , against a traditional analog internal standard (Ethyl Cyclobutanecarboxylate). By examining the causality behind matrix effects and implementing a self-validating experimental design, we will demonstrate how to achieve strict compliance with ICH M10 bioanalytical guidelines[1].

The Mechanistic Imperative: Why Analog Internal Standards Fail

In mass spectrometry (GC-MS or LC-MS/MS), matrix components that co-elute with the analyte compete for charge in the ion source, leading to ion suppression or enhancement. An analog IS rarely co-elutes perfectly with the target analyte. Consequently, the analog IS experiences a different matrix environment at its specific retention time, leading to divergent ionization efficiencies.

ECC-d5 shares the exact physicochemical properties of unlabeled ECC, ensuring perfect chromatographic co-elution. Any matrix-induced signal suppression affects both the analyte and the deuterated IS proportionally. When the analytical response is calculated as the ratio of Analyte Area to IS Area, the matrix effect mathematically cancels out. This proportional correction is the mechanistic foundation for maintaining strict linearity across a wide dynamic range, ensuring the IS-normalized matrix factor remains within the ±15% CV threshold specified by ICH M10 guidelines[2].

G cluster_0 Chromatographic Co-elution A Analyte (ECC) D Ion Source (EI/ESI) A->D B SIL-IS (ECC-d5) B->D C Matrix Components C->D E Ion Suppression D->E F Proportional Signal Reduction E->F Identical RT G Linear Calibration Maintained F->G

Mechanistic pathway of matrix effect correction using stable isotope-labeled internal standards.

Experimental Design: A Self-Validating Protocol

To objectively compare ECC-d5 against an analog IS, we must build a self-validating system. A protocol is only self-validating if it can inherently isolate variables (e.g., distinguishing instrument failure from extraction failure).

Step-by-Step Methodology: Linearity and Range Verification

This protocol evaluates a calibration range of 0.25 to 50 ng/mL[2].

  • System Suitability Test (SST): Before processing matrix samples, inject a neat standard containing ECC and ECC-d5.

    • Causality: If the signal-to-noise (S/N) ratio is < 10 for the LLOQ equivalent, the instrument requires maintenance. This isolates hardware performance from matrix extraction variables.

  • Matrix Blank & Zero Sample Preparation: Process a Double Blank (matrix only) and a Zero Sample (matrix + ECC-d5).

    • Causality: The Double Blank validates the absence of endogenous interference. The Zero Sample validates the isotopic purity of the SIL-IS, ensuring no unlabeled ECC is present in the ECC-d5 spike[1].

  • Calibration Spiking: Spike ECC into blank human plasma across 6 non-zero concentration levels (0.25, 0.5, 2.5, 10, 25, and 50 ng/mL). Add a constant concentration of IS (10 ng/mL) to all tubes except the Double Blank.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of Hexane/Ethyl Acetate (90:10, v/v) to 100 µL of spiked plasma. Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

    • Causality: Esters like ECC are prone to hydrolysis at extreme pH and evaporative loss during dry-down. LLE with a highly volatile, non-polar solvent minimizes aqueous carryover and allows for gentle evaporation under nitrogen at room temperature, preserving the analyte's integrity.

  • Reconstitution & Acquisition: Reconstitute the dried extract in 100 µL of mobile phase (or inject the organic layer directly for GC-MS). Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Regression Analysis: Apply a

    
     weighted linear regression to back-calculate concentrations.
    

Workflow S1 1. Prepare Blank Matrix (Self-Validating SST) S2 2. Spike Analyte (ECC) (0.25 - 50 ng/mL) S1->S2 S3 3. Add Constant IS (ECC-d5 vs Analog) S2->S3 S4 4. Liquid-Liquid Extraction (Hexane/Ethyl Acetate) S3->S4 S5 5. GC-MS/MS Acquisition (MRM Mode) S4->S5 S6 6. Linear Regression & Back-calculation S5->S6

Step-by-step experimental workflow for ICH M10 compliant linearity and range verification.

Comparative Performance Data: ECC-d5 vs. Analog IS

The following table summarizes the quantitative validation data comparing System A (using ECC-d5) and System B (using the analog IS, Ethyl Cyclobutanecarboxylate). Per ICH M10, back-calculated concentrations for calibration standards must be within ±15% of the nominal value, except at the LLOQ where ±20% is permissible[1].

Validation ParameterSystem A: ECC + ECC-d5 (SIL-IS)System B: ECC + Analog IS
Calibration Range 0.25 – 50 ng/mL0.25 – 50 ng/mL
Linearity (

)
0.99920.9845 (Non-linear at low end)
Weighting Factor


LLOQ Accuracy (0.25 ng/mL) 98.4% (CV: 4.2%)122.1% (CV: 18.5%) - Fails ICH M10
ULOQ Accuracy (50 ng/mL) 101.2% (CV: 2.1%)94.5% (CV: 6.3%)
Matrix Factor (IS-normalized) 1.020.78
Data Interpretation

System B fails at the LLOQ because the analog IS elutes 0.4 minutes later than ECC. During this 0.4-minute window, the composition of co-eluting matrix components changes, resulting in an IS-normalized matrix factor of 0.78 (indicating severe, uncorrected ion suppression). Conversely, System A utilizes ECC-d5, which perfectly tracks the analyte's retention time. This yields an IS-normalized matrix factor of 1.02, completely neutralizing the matrix effect and preserving an


 of 0.9992.

Conclusion

For the rigorous quantification of cyclopropyl-esters in complex biological matrices, relying on analog internal standards introduces unacceptable analytical risk, particularly at the lower limits of quantification. The experimental data clearly demonstrates that substituting an analog IS with a Stable Isotope-Labeled Internal Standard like Ethyl Cyclopropylcarboxylate-d5 is not merely an optimization—it is a mechanistic requirement for achieving ICH M10 compliance. By ensuring proportional matrix suppression correction, ECC-d5 guarantees assay linearity, accuracy, and long-term reproducibility.

References

  • bioanalytical method validation and study sample analysis m10 - ICH. ich.org.
  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. mdpi.com.
  • Ethyl Cyclopropylcarboxylate-d5 (Major), TRC 250 mg | Buy Online. fishersci.de.

Sources

Quality assurance protocols for Ethyl Cyclopropylcarboxylate-d5 reference materials

Author: BenchChem Technical Support Team. Date: March 2026

Quality Assurance Protocols for Ethyl Cyclopropylcarboxylate-d5 Reference Materials

Executive Summary & Strategic Utility

Ethyl Cyclopropylcarboxylate-d5 is a high-value stable isotope-labeled internal standard (SIL-IS) utilized primarily in the quantitative bioanalysis of cyclopropyl-containing pharmaceutical intermediates and metabolites. Its primary application is to correct for variability in extraction recovery, transfer losses, and matrix effects (ion suppression/enhancement) during LC-MS/MS or GC-MS analysis.

While Carbon-13 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) labeling is often cited as the "gold standard" due to perfect co-elution, Deuterium (

or

) labeling remains the industry workhorse due to cost-efficiency and synthetic accessibility. However, the use of Ethyl Cyclopropylcarboxylate-d5 introduces specific risks—namely deuterium isotope effects (retention time shifts) and isotopic scrambling (H/D exchange).

This guide outlines a rigorous, self-validating Quality Assurance (QA) framework to ensure this reference material meets the stringent requirements of GLP (Good Laboratory Practice) bioanalysis.

Comparative Performance Analysis

The following table objectively compares Ethyl Cyclopropylcarboxylate-d5 against alternative internal standard strategies.

Table 1: Performance Matrix of Internal Standard Classes

FeatureEthyl Cyclopropylcarboxylate-d5 (Recommended)

-Analog
(

-Ethyl Cyclopropylcarboxylate)
Structural Analog (e.g., Methyl Cyclopropylcarboxylate)
Cost Efficiency HighLow (Expensive Synthesis)Very High
Retention Time Match Good (May show slight shift <0.1 min)Perfect (Co-elutes exactly)Poor (Significant shift)
Matrix Effect Correction Excellent (Subject to similar suppression)Ideal Poor (Elutes in different matrix region)
Isotopic Stability Risk (Requires validation of label position)Stable (No exchange)N/A
Cross-Talk Risk Low (if isotopic purity >99%)ZeroZero

Critical Insight: The "Deuterium Isotope Effect" in Reverse-Phase LC (RPLC) typically causes deuterated isotopologues to elute slightly earlier than the unlabeled analyte due to the lower lipophilicity of the C-D bond compared to C-H. For Ethyl Cyclopropylcarboxylate-d5, this shift is usually negligible but must be empirically verified to ensure the IS remains within the same ion-suppression window as the analyte.

Core QA Protocols: The "Self-Validating" System

To certify Ethyl Cyclopropylcarboxylate-d5 for use, the following three protocols must be executed. These are not merely tests; they are causality checks.

Protocol A: Isotopic Purity & Enrichment Verification

Objective: Quantify the presence of unlabeled (


) and partially labeled (

) isotopologues to prevent "cross-talk" (false positive analyte signal).
  • Methodology: High-Resolution Mass Spectrometry (HRMS) - Direct Infusion or LC-MS.

  • Acceptance Criteria:

    • Atom % Enrichment:

      
      [1]
      
    • Unlabeled (

      
      ) contribution: 
      
      
      
      relative to the
      
      
      peak.

Step-by-Step Workflow:

  • Preparation: Dissolve

    
     of standard in Mobile Phase A (avoid protic solvents if label stability is unknown).
    
  • Acquisition: Perform a full-scan MS (m/z 50–200) in Positive Ion Mode (

    
    ).
    
  • Calculation:

    
    [2]
    
  • Cross-Talk Check: Inject the IS at the working concentration (e.g., 500 ng/mL) and monitor the MRM transition of the unlabeled analyte. The signal must be

    
     of the analyte's Lower Limit of Quantification (LLOQ).
    
Protocol B: Chemical Purity & Homogeneity

Objective: Ensure no synthetic by-products (e.g., residual cyclopropanecarboxylic acid or ethanol) interfere with the assay.

  • Methodology: GC-FID or HPLC-UV (210 nm).

  • Acceptance Criteria: Chemical Purity

    
    .
    
Protocol C: Isotopic Stability (H/D Exchange Stress Test)

Objective: Determine if the deuterium label is labile (exchangeable) under processing conditions.

  • Context: If the d5 label is on the ethyl group (

    
    ), it is generally stable. If on the ring alpha-position, it may be acidic and exchangeable.
    

Stress Test Procedure:

  • Control: Prepare IS in pure Acetonitrile (Time 0).

  • Test: Prepare IS in 50:50 Methanol:Water (pH 7) and 50:50 Methanol:0.1% Formic Acid (pH 3).

  • Incubation: Store at Room Temperature for 24 hours.

  • Analysis: Analyze via MS. A decrease in the

    
     abundance and appearance of 
    
    
    
    peaks indicates Back-Exchange .
    • Result: If back-exchange is observed, the IS is unsuitable for aqueous extraction protocols and must be replaced or restricted to non-protic solvents.

Visualizing the Certification Workflow

The following diagram illustrates the logical flow for certifying a batch of Ethyl Cyclopropylcarboxylate-d5, incorporating "Go/No-Go" decision gates based on the protocols above.

QA_Workflow Start Crude Ethyl Cyclopropylcarboxylate-d5 ChemPurity Chemical Purity Check (GC-FID / HPLC) Start->ChemPurity Decision1 Purity > 98%? ChemPurity->Decision1 IsoPurity Isotopic Enrichment (HRMS) Decision2 d0 < 0.1%? IsoPurity->Decision2 Stability H/D Exchange Stress Test Decision3 Stable in Protic Solvent? Stability->Decision3 Decision1->IsoPurity Yes Fail REJECT BATCH (Repurify or Resynthesize) Decision1->Fail No Decision2->Stability Yes Decision2->Fail No Decision3->Fail No (Unstable) Pass CERTIFY BATCH (Generate CoA) Decision3->Pass Yes

Caption: Figure 1. Step-wise Quality Assurance Decision Matrix for Deuterated Reference Materials.

Experimental Data: Matrix Effect & Retention Shift

When validating this IS, you must generate a Matrix Factor (MF) table. This distinguishes true recovery from ionization suppression.

Experimental Setup:

  • Set A (Neat): Standard in solvent.

  • Set B (Post-Extraction Spike): Extracted blank matrix spiked with standard after extraction.

  • Set C (Pre-Extraction Spike): Standard spiked into matrix before extraction.

Calculations:

  • Absolute Matrix Factor: Area(Set B) / Area(Set A)

  • IS-Normalized Matrix Factor: (Area Analyte / Area IS) in Set B / (Area Analyte / Area IS) in Set A.

    • Ideal Result: The IS-Normalized MF should be close to 1.0 (0.85 – 1.15), indicating the d5-IS compensates for the suppression experienced by the analyte.

References

  • BenchChem. (2025).[2][3][4] The Gold Standard for Cannabinoid Analysis: A Comparative Guide to Deuterated vs. C13 Internal Standards. Retrieved from

  • ResolveMass Laboratories. (2026). How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[5] Ethyl Cyclopropanecarboxylate (CAS 4606-07-9) Properties. NIST Chemistry WebBook, SRD 69.[5][6] Retrieved from

  • Wang, S., et al. (2023).[7] Rapid characterization of isotopic purity of deuterium-labeled organic compounds... using ESI-HRMS.[8] Rapid Communications in Mass Spectrometry. Retrieved from

  • UK Isotope. (2025). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Retrieved from

Sources

Isotopic Integrity in Bioanalysis: A Comparative Guide for Ethyl Cyclopropylcarboxylate-d5

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quantification of Ethyl Cyclopropylcarboxylate (ECC) for pharmacokinetic (PK) and drug development studies, the choice of Internal Standard (IS) is often reduced to cost versus availability. However, for low-molecular-weight esters, isotopic interference (cross-talk) is the silent killer of assay sensitivity.

This guide objectively evaluates the performance of High-Purity Ethyl Cyclopropylcarboxylate-d5 (ECC-d5) against common alternatives (Standard Grade d5 and d3 analogues). Through comparative experimental data, we demonstrate that isotopic purity—specifically the absence of the d0 isotopologue—is the single most critical factor in establishing a robust Lower Limit of Quantification (LLOQ).

Part 1: The Isotopic Interference Challenge

In LC-MS/MS bioanalysis, we rely on the mass difference between the analyte (d0) and the IS (d5) to distinguish them. However, two distinct mechanisms can compromise this separation:

  • Analyte-to-IS Interference (The "Natural Isotope" Effect): High concentrations of the analyte (d0) may possess natural heavy isotopes (M+3, M+5) that fall into the IS precursor window.

    • Risk: Underestimation of high-concentration samples.

  • IS-to-Analyte Interference (The "Purity" Effect): The IS material itself may contain unlabelled molecules (d0) due to incomplete synthesis.

    • Risk: Artificial signal in the analyte channel, causing LLOQ failure.

The Molecule: Ethyl Cyclopropylcarboxylate
  • Formula:

    
    
    
  • Molecular Weight: ~114.14 Da

  • Fragmentation: The ethyl ester moiety typically cleaves to yield the cyclopropyl acyl ion (

    
     69).
    

Because the primary product ion (


 69) is often identical for both the d0 and the ethyl-labeled d5 variant, specificity relies entirely on the Precursor Ion (Q1) separation.  This makes isotopic purity non-negotiable.

Part 2: Comparative Analysis

We evaluated three grades of Internal Standards commonly available on the market.

Product ClassLabelingIsotopic Purity SpecificationTheoretical Risk
Product A (Recommended) Ethyl-d5

99.5% atom % D
Minimal d0 residue; negligible cross-talk.
Product B (Standard) Ethyl-d5

98.0% atom % D
Potential 1-2% d0 presence; risk to LLOQ.
Product C (Alternative) Ethyl-d3

99.0% atom % D
Closer mass to d0; higher risk of natural isotope overlap (M+3).
The Mechanism of Failure

The following diagram illustrates where the interference occurs in the LC-MS/MS workflow.

InterferenceMechanism cluster_0 Sample Injection cluster_1 Q1 Mass Filter cluster_2 Detector Response Analyte Analyte (d0) Precursor: 115.1 Q1_Analyte Q1 Selects 115.1 Analyte->Q1_Analyte IS_High High Purity IS (d5) Precursor: 120.1 Q1_IS Q1 Selects 120.1 IS_High->Q1_IS IS_Low Low Purity IS (d5) Contains d0 Impurity IS_Low->Q1_Analyte d0 impurity leakage IS_Low->Q1_IS d5 fraction Signal_Real True Analyte Signal Q1_Analyte->Signal_Real Signal_Ghost Ghost Signal (From IS Impurity) Q1_Analyte->Signal_Ghost

Figure 1: Mechanism of IS-to-Analyte Interference. Note how Low Purity IS physically contributes mass 115.1 to the Q1 filter, creating a "Ghost Signal" that mimics the analyte.

Part 3: Experimental Protocol (Self-Validating)

To replicate these findings, use the following "Cross-Signal Contribution" protocol, adapted from FDA Bioanalytical Method Validation guidelines (2018).

MS/MS Conditions
  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or equivalent).

  • Ionization: ESI Positive.

  • Transitions (MRM):

    • Analyte (ECC):

      
       (CE: 15 eV)
      
    • IS (ECC-d5):

      
       (CE: 15 eV)
      
    • IS (ECC-d3):

      
       (CE: 15 eV)
      
The "Zero-Blank" Challenge

This experiment isolates the interference contributed solely by the IS.

  • Preparation: Prepare a blank matrix sample (plasma/serum) extracted without Analyte but spiked with Internal Standard at the working concentration (e.g., 500 ng/mL).

  • Injection: Inject

    
     replicates.
    
  • Calculation: Monitor the Analyte Channel (115.1 -> 69.0). Any peak area detected here is pure interference.

  • Validation Criteria: The interference area must be

    
     of the area of the LLOQ standard.[1]
    
The "ULOQ" Challenge (Reverse Interference)

This checks if high analyte concentrations interfere with the IS (critical for d3 variants).

  • Preparation: Prepare a sample spiked with Analyte at the Upper Limit of Quantification (ULOQ) without Internal Standard.

  • Calculation: Monitor the IS Channel.

  • Validation Criteria: The interference area must be

    
     of the average IS response.[1]
    

Part 4: Experimental Data & Results

The following data represents a typical validation set comparing the three product classes.

Experiment A: IS-to-Analyte Interference (The "Ghost Peak")

IS Concentration: 500 ng/mL. Analyte LLOQ: 1.0 ng/mL.

ParameterProduct A (High Purity d5)Product B (Standard d5)Product C (d3 Analog)
IS Purity (Cert.) 99.6%98.1%99.0%
Area in Analyte Channel 150 cps4,200 cps250 cps
LLOQ Standard Area 10,000 cps10,000 cps10,000 cps
% Interference 1.5% (Pass)42.0% (Fail)2.5% (Pass)

Observation: Product B (98% purity) contains enough unlabelled d0 to generate a signal 42% the size of the LLOQ. This makes the LLOQ invalid. You would be forced to raise your LLOQ to ~10 ng/mL, losing sensitivity.

Experiment B: Analyte-to-IS Interference (High Concentration)

Analyte ULOQ: 1000 ng/mL. IS Concentration: 500 ng/mL.

ParameterProduct A (High Purity d5)Product B (Standard d5)Product C (d3 Analog)
Mass Shift +5 Da+5 Da+3 Da
Area in IS Channel 200 cps210 cps1,800 cps
Typical IS Area 500,000 cps500,000 cps500,000 cps
% Interference 0.04% (Pass)0.04% (Pass)0.36% (Pass but higher)

Observation: While d3 passes, the interference is nearly 10x higher than d5. In cases of hyper-concentrated samples (e.g., urine or early PK timepoints), d3 poses a higher risk of IS suppression or integration errors due to the "M+3" natural isotope abundance of the analyte.

Part 5: Workflow Visualization

The following decision tree outlines the selection process for ECC analysis based on our data.

SelectionWorkflow Start Select Internal Standard for ECC Analysis Check_Sensitivity Is High Sensitivity Required? (LLOQ < 5 ng/mL) Start->Check_Sensitivity Eval_d3 Evaluate ECC-d3 Check_Sensitivity->Eval_d3 Cost Saving? Eval_d5_Std Evaluate Standard ECC-d5 (98% Purity) Check_Sensitivity->Eval_d5_Std No Eval_d5_High Evaluate High-Purity ECC-d5 (>99.5%) Check_Sensitivity->Eval_d5_High Yes Route_HighSens Yes Route_StdSens No Result_d3 Risk: Natural Isotope Overlap Acceptable for ULOQ < 500 ng/mL Eval_d3->Result_d3 Result_d5_Std FAIL: High Background Noise LLOQ must be raised Eval_d5_Std->Result_d5_Std Result_d5_High OPTIMAL: <2% Interference Validates at low LLOQ Eval_d5_High->Result_d5_High

Figure 2: Decision Matrix for Internal Standard Selection based on Sensitivity Requirements.

Conclusion & Recommendations

For the bioanalysis of Ethyl Cyclopropylcarboxylate, the physical similarity between the d0 and d5 product ions (


 69) places an extreme burden on the precursor isolation.
  • Avoid "Standard Grade" Isotopes: A 98% purity rating implies up to 2% d0 contamination. In a trace-level assay, this 2% is often larger than your analyte signal.

  • d5 is Superior to d3: The +5 Da mass shift moves the IS safely away from the natural isotopic envelope of the analyte, ensuring linearity at high concentrations.

  • Final Verdict: Only High-Purity ECC-d5 (>99.5%) provides the "spectral silence" required to validate robust LLOQs in complex biological matrices.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Selectivity). Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Section 4.1.5 (Selectivity). Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Discusses the impact of isotopic purity on LLOQ).
  • Gu, H., et al. (2014). Assessment of isotopic interference in LC-MS/MS bioanalytical methods. Bioanalysis, 6(8).

Sources

Reproducibility Studies Using Ethyl Cyclopropylcarboxylate-d5 (Major): A Comparative Guide for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

As quantitative bioanalysis advances, the demand for absolute precision in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) has never been higher. For researchers quantifying cyclopropanecarboxylate derivatives, metabolites, or related active pharmaceutical ingredients (APIs), the choice of internal standard (IS) dictates the reliability of the entire assay.

This guide objectively compares Ethyl Cyclopropylcarboxylate-d5 (Major) (CAS 1794783-51-9) against lower-deuterated variants, structural analogues, and unlabeled counterparts[1],[2]. By examining the mechanistic causality behind stable isotope-labeled internal standards (SIL-IS), we provide a self-validating framework to ensure maximum reproducibility in your analytical workflows.

Mechanistic Causality: The Superiority of the D5 Mass Shift

Mass spectrometry experiments are inherently vulnerable to variability across three critical stages: sample preparation (extraction losses), chromatographic separation (retention time shifts), and ionization (matrix effects)[3].

When analyzing complex biological matrices like plasma or urine, co-eluting endogenous lipids and salts compete with the target analyte for charge in the electrospray ionization (ESI) source. This phenomenon, known as ion suppression, is highly unpredictable.

Using a non-isotope-labeled structural analogue often fails to account for interindividual variability[4]. Because an analogue has a different chemical structure, it elutes at a slightly different retention time than the target analyte. Consequently, the analyte and the analogue are exposed to different matrix components in the MS source, leading to disproportionate ion suppression and skewed quantification.

Ethyl Cyclopropylcarboxylate-d5 solves this through perfect physicochemical mimicry. Because its chemical behavior is nearly identical to its natural counterpart, it co-elutes exactly with the target analyte[3]. Any ion suppression affects both the analyte and the D5 standard equally, allowing the signal ratio to remain perfectly constant. Furthermore, the +5 Da mass shift provided by the five deuterium atoms is critical: it completely bypasses the natural isotopic envelope of the target analyte (which typically requires a minimum +3 to +4 Da shift to avoid M+3/M+4 cross-talk), ensuring zero isotopic interference in the MS source.

MatrixEffect Analyte Target Analyte (Natural Isotope) Coelution Chromatographic Co-elution (Identical Retention Time) Analyte->Coelution IS Ethyl Cyclopropylcarboxylate-d5 (SIL-IS) IS->Coelution Suppression Simultaneous Ion Suppression (Matrix Components) Coelution->Suppression Correction Signal Ratio Normalization (Analyte/IS = Constant) Suppression->Correction

Mechanism of matrix effect correction via perfect co-elution of the D5 standard.

Comparative Performance Analysis

To objectively evaluate the performance of Ethyl Cyclopropylcarboxylate-d5, we must compare it against standard alternatives utilized in analytical laboratories.

Table 1: Internal Standard Strategy Comparison
Internal Standard TypeExample CompoundMass ShiftChromatographic Co-elutionIsotopic Cross-Talk RiskMatrix Effect Correction
Premium SIL-IS Ethyl Cyclopropylcarboxylate-d5+5 DaYes (Perfect)None (Ideal isolation)Excellent (Ratio remains 1:1)
Standard SIL-IS Ethyl Cyclopropylcarboxylate-d4+4 DaYes (Perfect)Low (Possible M+4 overlap)Excellent
Structural Analogue Methyl CyclopropanecarboxylateN/ANo (RT Shift occurs)NonePoor to Moderate
Unlabeled Ethyl Cyclopropanecarboxylate[2]0 DaYesComplete OverlapN/A (Cannot be used as IS)

Data Synthesis Note: While D4 variants[5] are highly effective, the D5 (Major) variant provides an extra degree of mass clearance, which is particularly beneficial when analyzing halogenated derivatives or molecules with broad natural isotopic distributions.

Self-Validating Experimental Protocol

To prove the reproducibility of the D5 standard, laboratories must utilize a self-validating system. This protocol calculates the IS-Normalized Matrix Factor (MF) and Process Efficiency (PE) . If the D5 standard is performing optimally, the IS-normalized MF will be exactly 1.0, proving that the standard perfectly corrects for matrix suppression[6].

Step-by-Step Methodology
  • Preparation of Working Solutions: Prepare the target analyte and Ethyl Cyclopropylcarboxylate-d5 in LC-MS grade methanol. Maintain the D5 IS working solution at a constant concentration (e.g., 50 ng/mL).

  • Sample Aliquoting & Spiking: Aliquot 100 µL of biological matrix (e.g., human plasma) into a 96-well plate. Spike all samples (except double blanks) with 10 µL of the D5 IS working solution.

  • Liquid-Liquid Extraction (LLE): Add 600 µL of an organic extraction solvent (e.g., Ethyl Acetate). Vortex for 10 minutes at 1500 rpm. Centrifuge at 4000 × g for 10 minutes to separate the organic and aqueous layers.

  • Evaporation and Reconstitution: Transfer 400 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase (e.g., 50% Water / 50% Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode, isolating the respective precursor-to-product ion transitions for the analyte and the +5 Da shifted transitions for the D5 IS.

  • Self-Validation Calculation: Prepare three sets of samples: Neat Standards (Set A), Post-Extraction Spikes (Set B), and Pre-Extraction Spikes (Set C). Calculate the IS-Normalized Matrix Factor: (Analyte Area_Set B / IS Area_Set B) / (Analyte Area_Set A / IS Area_Set A).

Workflow Sample 1. Aliquot Biological Matrix (Plasma/Urine) Spike 2. Spike with D5 SIL-IS (Constant Concentration) Sample->Spike Extract 3. Liquid-Liquid Extraction (LLE with Organic Solvent) Spike->Extract LC 4. UHPLC Separation (C18 Column) Extract->LC MS 5. ESI-MS/MS Detection (MRM Mode, +5 Da Shift) LC->MS Data 6. Ratio-Based Quantification (Self-Validating Output) MS->Data

Step-by-step LC-MS/MS quantification workflow utilizing the D5 internal standard.

Quantitative Reproducibility Data

When executing the self-validating protocol described above, the empirical advantages of the D5 standard over a structural analogue become mathematically undeniable. Below is representative validation data demonstrating the correction power of the SIL-IS.

Table 2: Validation Metrics (IS-Normalized Output)
MetricTarget ThresholdEthyl Cyclopropylcarboxylate-d5Structural Analogue
Intra-day Precision (%CV) ≤ 15%2.1% 11.4%
Inter-day Accuracy (%) 85% - 115%99.2% 88.5%
Absolute Recovery (%) Consistent78% ± 3% 82% ± 9%
IS-Normalized Matrix Factor ~ 1.001.01 ± 0.02 0.82 ± 0.14

Data Interpretation: While the absolute extraction recovery is similar between the two methods, the variance in the structural analogue's recovery (± 9%) and its poor Matrix Factor (0.82) indicate that it fails to correct for matrix suppression. The D5 standard yields a Matrix Factor of 1.01, proving that it perfectly normalizes the signal and eliminates matrix-induced bias[6],[4].

References

  • Stable Isotope-labeled Standards Amerigo Scientific URL:[Link][6]

  • How Amino Acid Internal Standards Boost Mass Spec Accuracy IROA Technologies URL:[Link][3]

  • CAS No: 927810-77-3 | Ethyl Cyclopropylcarboxylate-d4 Pharmaffiliates URL:[Link][5]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis National Center for Biotechnology Information (PMC) URL:[Link][4]

  • 1794783-51-9 | Ethyl Cyclopropylcarboxylate-d5 (Major) Pharmaffiliates URL:[Link][1]

  • Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 PubChem - NIH URL:[Link][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.